S-15535
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-(2,3-dihydro-1H-inden-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-2-5-17-15-18(14-16(17)4-1)22-8-10-23(11-9-22)19-6-3-7-20-21(19)25-13-12-24-20/h1-7,18H,8-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPPEMXOOWNICQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC3=CC=CC=C3C2)C4=C5C(=CC=C4)OCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163557 | |
| Record name | 4-(Benzodioxan-5-yl)-1-(indan-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146998-34-7 | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-4-(2,3-dihydro-1H-inden-2-yl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146998-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Benzodioxan-5-yl)-1-(indan-2-yl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146998347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Benzodioxan-5-yl)-1-(indan-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S15535 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-15535 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE6KA72FCB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of S-15535
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-15535, a benzodioxopiperazine derivative, is a potent and highly selective ligand for the serotonin (B10506) 1A (5-HT1A) receptor. Its unique pharmacological profile, characterized by a dual mechanism of action, has positioned it as a significant tool for neuropharmacological research. This compound acts as an agonist at presynaptic 5-HT1A autoreceptors and as an antagonist at postsynaptic 5-HT1A receptors. This intricate interplay modulates serotonergic neurotransmission and downstream signaling pathways, leading to potential anxiolytic and antidepressant effects. This guide provides a comprehensive overview of the mechanism of action of this compound, including its binding profile, effects on neurotransmitter systems, and the underlying signaling cascades. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction
The serotonergic system is a key regulator of mood, cognition, and emotion, making it a prime target for the development of therapeutics for psychiatric disorders. The 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is critically involved in the modulation of serotonergic activity. This compound (4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine) has emerged as a valuable pharmacological tool due to its high affinity and selectivity for the 5-HT1A receptor and its distinct actions at presynaptic and postsynaptic receptor populations. This document serves as a technical guide to the core mechanism of action of this compound.
Binding Profile and Selectivity
This compound exhibits a high affinity for the human 5-HT1A receptor, with Ki values reported to be in the low nanomolar range.[1][2] Its selectivity for the 5-HT1A receptor is a key feature, with significantly lower affinity for other serotonin receptor subtypes, as well as for dopamine (B1211576) and adrenergic receptors. This high selectivity minimizes off-target effects, making this compound a precise tool for studying 5-HT1A receptor function.
Table 1: Binding Affinities (Ki, nM) of this compound at Various Receptors
| Receptor | Ki (nM) | Reference |
| Human 5-HT1A | 0.7 | [1] |
| Rat 5-HT1A | 1.8 | [2] |
| Human Dopamine D2 | 400 | [1] |
| Human Dopamine D3 | 248 | [1] |
| Human α2A-Adrenergic | 190 | [1] |
| α1-Adrenoceptors | >100-fold lower than 5-HT1A | [2] |
| β-Adrenoceptors | >100-fold lower than 5-HT1A | [2] |
| Dopamine D1 | >100-fold lower than 5-HT1A | [2] |
Dual Mechanism of Action
The pharmacological complexity of this compound lies in its differential effects on presynaptic and postsynaptic 5-HT1A receptors.
-
Presynaptic Agonism: At presynaptic 5-HT1A autoreceptors, located on the soma and dendrites of serotonin neurons in the raphe nuclei, this compound acts as an agonist. This agonistic activity leads to a decrease in the firing rate of these neurons and a subsequent reduction in the synthesis and release of serotonin (5-HT) in projection areas such as the hippocampus and frontal cortex.[3]
-
Postsynaptic Antagonism: Conversely, at postsynaptic 5-HT1A receptors, which are located on non-serotonergic neurons in various brain regions, this compound acts as an antagonist or a weak partial agonist. This action blocks the effects of endogenously released serotonin at these receptors.
This dual action results in a net decrease in serotonergic neurotransmission, a mechanism that has been linked to anxiolytic and antidepressant properties.
Signaling Pathways
The differential actions of this compound at presynaptic and postsynaptic 5-HT1A receptors are a consequence of distinct downstream signaling cascades.
Presynaptic 5-HT1A Receptor Signaling
Activation of presynaptic 5-HT1A autoreceptors by this compound initiates a signaling cascade through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The reduction in cAMP levels ultimately leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and a decrease in neuronal firing.
Postsynaptic 5-HT1A Receptor Signaling
At postsynaptic sites, this compound acts as an antagonist, blocking the signaling pathways typically activated by serotonin. When 5-HT binds to postsynaptic 5-HT1A receptors, it also couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP. By blocking this interaction, this compound prevents the downstream effects of serotonin on the postsynaptic neuron.
Effects on Neurotransmitter Systems
The primary consequence of this compound's mechanism of action is a reduction in extracellular serotonin levels in various brain regions. In vivo microdialysis studies in rats have demonstrated that systemic administration of this compound leads to a dose-dependent decrease in 5-HT concentrations in the hippocampus and frontal cortex.[1][4]
Interestingly, while decreasing serotonin, this compound has been shown to increase the extracellular levels of dopamine (DA) and noradrenaline (NA) in the frontal cortex.[1] This effect is thought to be a consequence of the reduced serotonergic inhibition of dopaminergic and noradrenergic neurons.
Table 2: In Vivo Effects of this compound on Neurotransmitter Levels
| Brain Region | Neurotransmitter | Effect | Reference |
| Hippocampus | Serotonin (5-HT) | ↓ | [4] |
| Frontal Cortex | Serotonin (5-HT) | ↓ | [1] |
| Frontal Cortex | Dopamine (DA) | ↑ | [1] |
| Frontal Cortex | Noradrenaline (NA) | ↑ | [1] |
| Nucleus Accumbens | Serotonin (5-HT) | ↓ | [1] |
| Striatum | Serotonin (5-HT) | ↓ | [1] |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various receptors.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat hippocampus for 5-HT1A receptors) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.
-
Incubation: A constant concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of increasing concentrations of this compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular neurotransmitter levels in the brain of freely moving animals.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., ventral hippocampus) of an anesthetized rat. The coordinates for the ventral hippocampus can be guided by a stereotaxic atlas (e.g., relative to bregma).
-
Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid, aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: this compound is administered systemically (e.g., subcutaneously or intraperitoneally) at various doses.
-
Neurotransmitter Analysis: The concentrations of neurotransmitters (e.g., 5-HT, DA, NA) in the dialysate samples are quantified using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The neurotransmitter levels in the post-drug samples are expressed as a percentage of the baseline levels (pre-drug).
Clinical Status
As of the latest available information, this compound was a preclinical candidate for the treatment of anxiety and depression. There is no publicly available information indicating that this compound has entered into human clinical trials.
Conclusion
This compound is a highly selective 5-HT1A receptor ligand with a unique and complex mechanism of action. Its ability to act as a presynaptic agonist and a postsynaptic antagonist provides a powerful means to modulate the serotonergic system. This dual action leads to a decrease in serotonin release while simultaneously increasing dopamine and noradrenaline levels in the frontal cortex, a neurochemical profile that suggests potential therapeutic benefits for anxiety and depressive disorders. The detailed understanding of its binding profile, signaling pathways, and effects on neurotransmitter systems, as outlined in this guide, provides a solid foundation for its use as a research tool and for the future development of novel therapeutics targeting the 5-HT1A receptor.
References
- 1. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: I. Interaction with cloned human (h)5-HT1A, dopamine hD2/hD3 and h alpha2A-adrenergic receptors in relation to modulation of cortical monoamine release and activity in models of potential antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S 15535: a highly selective benzodioxopiperazine 5-HT1A receptor ligand which acts as an agonist and an antagonist at presynaptic and postsynaptic sites respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 15535, a benzodioxopiperazine acting as presynaptic agonist and postsynaptic 5-HT1A receptor antagonist, prevents the impairment of spatial learning caused by intrahippocampal scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Microdialysis Sampling of Cytokines from Rat Hippocampus: Comparison of Cannula Implantation Procedures - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the 5-HT1A Receptor Binding Affinity of S-15535
This in-depth technical guide provides a detailed overview of the 5-HT1A receptor binding affinity and pharmacology of S-15535 (4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine). It is intended for researchers, scientists, and drug development professionals working in the fields of neuropharmacology and medicinal chemistry. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of signaling pathways and experimental workflows.
Introduction to this compound
This compound is a phenylpiperazine derivative that acts as a potent and highly selective ligand for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] Pharmacologically, it exhibits a unique profile, functioning as an agonist at presynaptic 5-HT1A autoreceptors and as a weak partial agonist or antagonist at postsynaptic 5-HT1A receptors.[1][2] This distinct mechanism of action has led to its investigation for potential therapeutic applications in psychiatric disorders, particularly as an anxiolytic agent.[2]
Quantitative Binding Affinity Data
The binding affinity of this compound for the human 5-HT1A receptor and its selectivity over other neurotransmitter receptors have been determined through radioligand binding assays. The data presented below is a compilation from various studies.
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Human 5-HT1A | [3H]-8-OH-DPAT | CHO cells | 0.6 - 0.79 | [3][4] |
| Rat 5-HT1A | [3H]-8-OH-DPAT | Hippocampus | 1.8 | [5] |
| Human Dopamine D2 | Not Specified | Cloned receptors | 400 | [6] |
| Human Dopamine D3 | Not Specified | Cloned receptors | 248 | [6] |
| Human α2A-Adrenergic | Not Specified | Cloned receptors | 190 | [6] |
Ki (Inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor
This protocol is a representative method for determining the binding affinity of this compound at the 5-HT1A receptor using a competitive binding assay with a radiolabeled ligand.
Objective: To determine the Ki of this compound for the 5-HT1A receptor.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor.[3][4]
-
Radioligand: [3H]-8-hydroxy-dipropylamino-tetralin ([3H]-8-OH-DPAT) with a high specific activity.[3]
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]
-
Non-specific Binding Control: 10 µM Serotonin (5-HT).
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Frozen cell pellets containing the 5-HT1A receptors are thawed and homogenized in ice-cold assay buffer. The homogenate is centrifuged, and the resulting pellet is resuspended in fresh buffer. This wash step is repeated.[5]
-
Assay Setup: The assay is performed in a final volume of 1 mL.
-
Incubation: To test tubes, add the following in order:
-
800 µL of the membrane suspension.
-
100 µL of varying concentrations of this compound (or buffer for total binding, or 10 µM 5-HT for non-specific binding).
-
100 µL of [3H]-8-OH-DPAT (at a final concentration close to its Kd, e.g., 1 nM).
-
-
Equilibrium: The tubes are incubated at 25°C for 30 minutes to allow the binding to reach equilibrium.[5]
-
Termination: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like polyethylenimine to reduce non-specific binding.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.[5]
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: [35S]GTPγS Binding
This assay measures the functional activity of this compound at the 5-HT1A receptor by quantifying G-protein activation.
Objective: To determine the agonist or antagonist properties of this compound at the 5-HT1A receptor.
Materials:
-
Cell Membranes: Membranes from CHO cells expressing human 5-HT1A receptors.[4]
-
Radioligand: [35S]GTPγS.
-
Test Compound: this compound.
-
Agonist Control: Serotonin (5-HT).
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, EDTA, and NaCl.
-
GDP: Guanosine diphosphate.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Setup: The assay is performed in a final volume typically around 200 µL.
-
Pre-incubation: Membranes are pre-incubated with the test compound (this compound) or buffer. For antagonist testing, a subsequent incubation with a known agonist (like 5-HT) is performed.
-
Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS and GDP.
-
Incubation: The mixture is incubated at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters.
-
Washing: Filters are washed with ice-cold buffer.
-
Quantification: Radioactivity on the filters is measured by liquid scintillation counting.
-
Data Analysis: The amount of [35S]GTPγS bound is a measure of G-protein activation. Data is analyzed to determine the EC50 (for agonists) or the ability to block agonist-stimulated binding (for antagonists). This compound has been shown to antagonize 5-HT-stimulated [35S]GTPγS binding, while also weakly stimulating it on its own, confirming its partial agonist/antagonist profile.[4]
Signaling Pathways of this compound at the 5-HT1A Receptor
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[7] this compound's dual action at presynaptic and postsynaptic receptors leads to distinct downstream effects.
Presynaptic Autoreceptors (Agonist Action): Located on the soma and dendrites of serotonergic neurons in the raphe nuclei, activation of these receptors by this compound leads to:
-
Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6]
-
Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron.[8]
-
This overall inhibitory effect reduces the firing rate of serotonergic neurons and decreases the release of serotonin into the synapse.[7]
Postsynaptic Receptors (Antagonist/Weak Partial Agonist Action): Located on non-serotonergic neurons in various brain regions like the hippocampus and cortex, this compound acts to block or weakly activate these receptors.[7] By antagonizing the effects of endogenous serotonin at these sites, this compound can modulate the activity of these downstream neurons. The net effect of this dual action is a complex modulation of the serotonergic system.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Labelling of recombinant human and native rat serotonin 5-HT1A receptors by a novel, selective radioligand, [3H]-S 15535: definition of its binding profile using agonists, antagonists and inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S 15535 and WAY 100,635 antagonise 5-HT-stimulated [35S]GTP gamma S binding at cloned human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to S-15535: Discovery, Preclinical Profile, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-15535, chemically identified as 4-(benzodioxan-5-yl)-1-(indan-2-yl)piperazine, is a novel phenylpiperazine derivative with a unique and highly selective pharmacological profile targeting the serotonin (B10506) 1A (5-HT1A) receptor. Developed by the Institut de Recherches Servier, this compound has been the subject of extensive preclinical investigation for its potential therapeutic applications, primarily in the domains of anxiety and depression. This technical guide provides a comprehensive overview of the discovery, history, and detailed preclinical data of this compound, including its mechanism of action, receptor binding profile, and effects in various animal models. The document is intended to serve as a thorough resource for researchers and professionals in the field of drug development and neuroscience.
Discovery and History
This compound emerged from the research and development pipeline of the French pharmaceutical company Servier. The initial publications on this compound appeared in the early 1990s, positioning it as a novel benzodioxopiperazine with high affinity and selectivity for the 5-HT1A receptor.[1][2] The primary research aimed to develop a compound with a distinct mechanism of action compared to existing anxiolytics and antidepressants, focusing on the differential roles of presynaptic and postsynaptic 5-HT1A receptors in modulating serotonergic neurotransmission. The work of M.J. Millan and colleagues at the Institut de Recherches Servier was pivotal in elucidating the unique pharmacological properties of this compound.[1][2][3]
Mechanism of Action
This compound is characterized by its dual activity at the 5-HT1A receptor, acting as a potent agonist at presynaptic autoreceptors and a functional antagonist or weak partial agonist at postsynaptic receptors.[1][4] This distinct profile is central to its pharmacological effects.
-
Presynaptic Agonism: As an agonist at 5-HT1A autoreceptors located on the soma and dendrites of serotonergic neurons in the raphe nuclei, this compound inhibits the firing of these neurons and reduces the synthesis and release of serotonin (5-HT).[2][5] This action is thought to contribute to its anxiolytic and antidepressant effects.
-
Postsynaptic Antagonism: At postsynaptic 5-HT1A receptors in brain regions like the hippocampus and cortex, this compound acts as an antagonist.[1][2] This blockade prevents the effects of serotonin at these receptors, which can lead to an increase in neuronal firing and neurotransmitter release in these areas.
This unique combination of presynaptic inhibition and postsynaptic disinhibition results in a nuanced modulation of the serotonergic system.
Signaling Pathways
The differential actions of this compound at presynaptic and postsynaptic 5-HT1A receptors are mediated by distinct signaling cascades. 5-HT1A receptors are G protein-coupled receptors (GPCRs), primarily coupling to the Gi/o family of G proteins.[6]
Presynaptic 5-HT1A Receptor Signaling
Activation of presynaptic 5-HT1A autoreceptors by this compound leads to the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits. This initiates a cascade of intracellular events that ultimately inhibit neuronal activity.
Caption: Presynaptic 5-HT1A autoreceptor signaling cascade initiated by this compound.
Postsynaptic 5-HT1A Receptor Signaling
At postsynaptic sites, this compound acts as an antagonist, blocking the signaling cascade that would normally be initiated by serotonin. This prevents the inhibition of the postsynaptic neuron.
Caption: Postsynaptic 5-HT1A receptor antagonism by this compound.
Quantitative Data
Receptor Binding Affinity
This compound exhibits high affinity and selectivity for the human 5-HT1A receptor. Its affinity for other monoaminergic receptors is substantially lower.
| Receptor | Ki (nM) | Reference |
| Human 5-HT1A | 0.7 | [3] |
| Human Dopamine (B1211576) D2 | 400 | [3] |
| Human Dopamine D3 | 248 | [3] |
| Human α2A-Adrenergic | 190 | [3] |
| Rat 5-HT1A | 1.8 | [2] |
| Rat 5-HT1B | >1000 | [2] |
| Rat 5-HT1D | >1000 | [2] |
| Rat 5-HT2A | >1000 | [2] |
| Rat α1-Adrenergic | >1000 | [2] |
| Rat α2-Adrenergic | >1000 | [2] |
| Rat β-Adrenergic | >1000 | [2] |
| Rat Dopamine D1 | >1000 | [2] |
| Rat Dopamine D2 | >1000 | [2] |
In Vivo Efficacy in Preclinical Models
This compound has demonstrated efficacy in a variety of animal models of anxiety and depression.
| Model | Species | Effect | Effective Dose Range | Route | Reference |
| Fear-Induced Ultrasonic Vocalizations | Rat | Abolished vocalizations | 0.16-2.5 mg/kg | s.c. | |
| 0.63-10.0 mg/kg | p.o. | [7] | |||
| Geller-Seifter Conflict Test | Rat | Increased punished responses | 0.3-3.0 mg/kg | s.c. | [7] |
| Learned Helplessness | Rat | Reduced escape deficits | 0.63-40.0 mg/kg | p.o. | |
| Mouse Isolation-Induced Aggression | Mouse | Blocked aggressive encounters | 0.63-10.0 mg/kg | s.c. | |
| 2.5-40.0 mg/kg | p.o. | [7] | |||
| Microdialysis (Hippocampus) | Rat | Reduced 5-HT levels | 0.3-3.0 mg/kg | s.c. | [7] |
| Microdialysis (Frontal Cortex) | Rat | Decreased 5-HT levels | 0.08-5.0 mg/kg | s.c. | |
| Increased Dopamine levels | 0.08-5.0 mg/kg | s.c. | [3] | ||
| Increased Noradrenaline levels | 0.08-5.0 mg/kg | s.c. | [3] | ||
| Two-Platform Spatial Discrimination | Rat | Prevented scopolamine-induced impairment | 1.0 mg/kg | s.c. | [8] |
Experimental Protocols
Receptor Binding Assays
-
Objective: To determine the affinity of this compound for various receptors.
-
Methodology:
-
Tissue Preparation: Membranes from cells expressing the cloned human receptors or from specific rat brain regions (e.g., hippocampus for 5-HT1A) are prepared by homogenization and centrifugation.
-
Radioligand Binding: The membranes are incubated with a specific radioligand for the receptor of interest (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of this compound.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Caption: General workflow for receptor binding assays.
In Vivo Microdialysis
-
Objective: To measure the effect of this compound on extracellular neurotransmitter levels in the brain of freely moving rats.
-
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., frontal cortex or hippocampus).
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound.
-
Neurotransmitter Analysis: The concentrations of serotonin, dopamine, and noradrenaline in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline levels.
-
Caption: Workflow for in vivo microdialysis experiments.
Conclusion
This compound is a highly selective 5-HT1A receptor ligand with a unique pharmacological profile characterized by presynaptic agonism and postsynaptic antagonism. This dual mechanism of action translates into a distinct preclinical profile, with demonstrated efficacy in various animal models of anxiety and depression. The extensive preclinical data available for this compound provide a strong foundation for its potential as a therapeutic agent. This technical guide has summarized the key findings related to its discovery, mechanism of action, and preclinical pharmacology, offering a valuable resource for the scientific and drug development community. Further research, including clinical investigations, would be necessary to fully elucidate the therapeutic potential of this compound in human populations.
References
- 1. S 15535: a highly selective benzodioxopiperazine 5-HT1A receptor ligand which acts as an agonist and an antagonist at presynaptic and postsynaptic sites respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
- 7. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: I. Interaction with cloned human (h)5-HT1A, dopamine hD2/hD3 and h alpha2A-adrenergic receptors in relation to modulation of cortical monoamine release and activity in models of potential antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics of S-15535: A Comprehensive Technical Guide for Researchers
An In-depth Analysis of the Absorption, Distribution, Metabolism, and Excretion of the Novel 5-HT1A Receptor Ligand S-15535 in Preclinical Animal Models.
This technical guide provides a detailed overview of the pharmacokinetic profile of this compound, a benzodioxopiperazine derivative with high affinity for serotonin (B10506) 5-HT1A receptors, across various animal models. The information compiled herein is intended for researchers, scientists, and professionals involved in drug development and pharmacological studies.
Executive Summary
This compound is a selective 5-HT1A receptor ligand that has demonstrated potential as an anxiolytic and antidepressant agent in preclinical studies.[1] Understanding its pharmacokinetic properties is crucial for the design and interpretation of non-clinical and clinical studies. This document summarizes the available quantitative data on the pharmacokinetics of this compound in rats, including information on its active metabolite, S 32784. While comprehensive data in other species such as mice, dogs, and monkeys are limited in the public domain, this guide presents the currently available information and outlines the experimental methodologies employed in these studies.
Pharmacokinetics in Rat Models
The most detailed pharmacokinetic data for this compound is available from studies conducted in rats. These studies have characterized the compound's profile following both intravenous and oral administration.
Quantitative Pharmacokinetic Parameters
A population pharmacokinetic-pharmacodynamic modeling study in male Wistar rats provides the most comprehensive insight into the pharmacokinetics of this compound. The study involved both intravenous (i.v.) and oral (p.o.) administration routes.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Data derived from modeling studies)
| Parameter | Intravenous (i.v.) Administration | Oral (p.o.) Administration |
| Dose | Not Specified in Abstract | Not Specified in Abstract |
| Cmax (Maximum Concentration) | Not available | Not available |
| Tmax (Time to Maximum Concentration) | Not applicable | Not available |
| AUC (Area Under the Curve) | Not available | Not available |
| Half-life (t½) | Not available | Not available |
| Bioavailability (F%) | Not applicable | Not available |
Note: While a detailed pharmacokinetic model was developed, specific parameter values from the study are not publicly available in the abstracted information. The study focused on the relationship between plasma concentrations and the anxiolytic effect.
Metabolism in Rats
In vivo studies in rats have identified an active 5-hydroxy metabolite of this compound, designated as S 32784 (1-(benzodioxan-5-yl) 4-(5-hydroxyindan-2-yl)piperazine). Interestingly, this metabolite is reportedly present in humans but not in rats, suggesting species-specific metabolic pathways.
Pharmacokinetics in Other Animal Models
Publicly available literature lacks detailed quantitative pharmacokinetic data for this compound in mice, dogs, and monkeys. The majority of published studies in these species have focused on the pharmacodynamic effects and receptor binding affinity of the compound.
Experimental Protocols
Animal Models
Pharmacokinetic studies of this compound have primarily utilized male Wistar rats.
Administration and Dosing
This compound has been administered to rats via intravenous and oral routes. Various doses have been used in pharmacodynamic studies in rats, ranging from 0.04 mg/kg to 40.0 mg/kg for subcutaneous and oral routes, respectively.[2]
Sample Collection and Analysis
Blood samples are typically collected at various time points post-administration to characterize the plasma concentration-time profile of the drug and its metabolites. While the specific analytical method for this compound is not detailed in the available abstracts, modern pharmacokinetic studies routinely employ highly sensitive and specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of drugs and their metabolites in biological matrices.
The general workflow for such an analysis is depicted below:
References
- 1. A comparison of pharmacokinetics between humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S 15535: a highly selective benzodioxopiperazine 5-HT1A receptor ligand which acts as an agonist and an antagonist at presynaptic and postsynaptic sites respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
S-15535: A Selective 5-HT1A Receptor Ligand with a Dual Agonist/Antagonist Profile
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
S-15535, chemically identified as 4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine, is a potent and highly selective ligand for the serotonin (B10506) 1A (5-HT1A) receptor.[1] This compound exhibits a unique pharmacological profile, acting as an agonist at presynaptic 5-HT1A autoreceptors and an antagonist at postsynaptic 5-HT1A receptors.[1] This dual activity modulates serotonergic neurotransmission in a distinct manner, leading to potential therapeutic applications in anxiety, depression, and cognitive disorders. This technical guide provides a comprehensive overview of the chemical properties, pharmacological actions, and key experimental findings related to this compound.
Chemical Properties and Synthesis
This compound is a phenylpiperazine derivative with the systematic IUPAC name 1-(2,3-dihydro-1,4-benzodioxin-8-yl)-4-(2,3-dihydro-1H-inden-2-yl)piperazine.
Pharmacology
Binding Profile and Selectivity
This compound demonstrates high affinity for the human 5-HT1A receptor. In radioligand binding studies using membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor, the Ki of this compound was determined to be 0.7 nM.[2] The compound exhibits significant selectivity for the 5-HT1A receptor over a range of other neurotransmitter receptors.
Table 1: Binding Affinity of this compound at Various Neurotransmitter Receptors
| Receptor | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| Human 5-HT1A | Cloned (CHO cells) | [3H]8-OH-DPAT | 0.7 | [2] |
| Human Dopamine (B1211576) D2 | Cloned | - | 400 | [2] |
| Human Dopamine D3 | Cloned | - | 248 | [2] |
| Human α2A-Adrenergic | Cloned | - | 190 | [2] |
| Other 5-HT receptors | - | - | >100-fold lower affinity | [1] |
| α1-Adrenoceptors | - | - | >100-fold lower affinity | [1] |
| β-Adrenoceptors | - | - | >100-fold lower affinity | [1] |
| Dopamine D1 | - | - | >100-fold lower affinity | [1] |
Functional Activity: A Dual Role
This compound's pharmacological signature is its distinct action at different populations of 5-HT1A receptors.
-
Presynaptic Agonism: At presynaptic 5-HT1A autoreceptors, located on serotonergic neurons in the raphe nuclei, this compound acts as an agonist. This leads to a decrease in the firing rate of these neurons and a subsequent reduction in serotonin (5-HT) synthesis and release in projection areas such as the frontal cortex, nucleus accumbens, and striatum.[2]
-
Postsynaptic Antagonism: Conversely, at postsynaptic 5-HT1A receptors, located on non-serotonergic neurons in regions like the hippocampus and cortex, this compound behaves as an antagonist. It effectively blocks the effects of 5-HT1A receptor agonists, such as 8-OH-DPAT, preventing the typical downstream signaling events associated with postsynaptic 5-HT1A receptor activation.[1]
Signaling Pathways
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. The downstream signaling cascade typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. While direct studies on this compound's effect on adenylyl cyclase are not available, its agonist and antagonist actions suggest a differential modulation of this pathway depending on the receptor location.
References
- 1. S 15535: a highly selective benzodioxopiperazine 5-HT1A receptor ligand which acts as an agonist and an antagonist at presynaptic and postsynaptic sites respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: I. Interaction with cloned human (h)5-HT1A, dopamine hD2/hD3 and h alpha2A-adrenergic receptors in relation to modulation of cortical monoamine release and activity in models of potential antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Action Serotonergic Modulator S-15535: An In-depth Analysis of its In Vivo Effects on Serotonin Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of S-15535, a novel benzodioxopiperazine derivative, on serotonin (B10506) (5-HT) levels. This compound is characterized by its unique pharmacological profile, acting as a potent and highly selective 5-HT1A receptor ligand.[1] It functions as an agonist at presynaptic 5-HT1A autoreceptors and as an antagonist at postsynaptic 5-HT1A receptors.[1][2] This dual activity results in a distinct modulation of serotonergic neurotransmission, primarily leading to a reduction in extracellular serotonin levels. This document synthesizes key quantitative data from preclinical studies, details the experimental methodologies employed, and visualizes the compound's mechanism of action and experimental workflows.
Quantitative Effects of this compound on Extracellular Serotonin Levels
The administration of this compound has been shown to dose-dependently suppress extracellular serotonin levels across various brain regions in preclinical models. The following tables summarize the key quantitative findings from microdialysis studies in rats.
| Brain Region | Animal Model | This compound Dose (s.c.) | Route of Administration | Effect on Serotonin Levels | Reference |
| Frontal Cortex | Freely moving rats | 0.08 - 5.0 mg/kg | Subcutaneous (s.c.) | Marked and dose-dependent suppression | [3] |
| Nucleus Accumbens | Freely moving rats | 0.08 - 5.0 mg/kg | Subcutaneous (s.c.) | Marked and dose-dependent suppression | [3] |
| Striatum | Freely moving rats | 0.08 - 5.0 mg/kg | Subcutaneous (s.c.) | Marked and dose-dependent suppression | [3] |
| Hippocampus | Anesthetized rats | 0.3 - 3.0 mg/kg | Subcutaneous (s.c.) | Dose-dependent reduction | [4] |
Table 1: Effect of Acute this compound Administration on Extracellular Serotonin Levels
| Condition | This compound Dose (s.c.) | Antagonist | Antagonist Dose (s.c.) | Effect on this compound-induced 5-HT Suppression | Brain Region | Reference |
| Co-administration | 0.63 mg/kg | WAY 100,635 | 0.16 mg/kg | Markedly attenuated | Frontal Cortex | [3] |
| Co-administration | 3.0 mg/kg | WAY 100,635 | 0.3 mg/kg | Blocked | Hippocampus | [4] |
| Co-administration | 3.0 mg/kg | (-)-Penbutolol | 2.0 mg/kg | Blocked | Hippocampus | [4] |
| Co-administration | 3.0 mg/kg | (-)-Tertatolol | 8.0 mg/kg | Blocked | Hippocampus | [4] |
Table 2: Antagonism of this compound's Effect on Serotonin Levels
Experimental Protocols
The quantitative data presented above were primarily obtained through in vivo microdialysis studies in rats. This technique allows for the continuous sampling of extracellular fluid from specific brain regions in awake, freely moving or anesthetized animals.
Microdialysis Procedure
-
Animal Model: Male Wistar or Sprague-Dawley rats were used in the cited studies.[3][4]
-
Surgical Implantation: Guide cannulae for the microdialysis probes were stereotaxically implanted into the target brain regions (e.g., frontal cortex, nucleus accumbens, striatum, hippocampus) under anesthesia. Animals were allowed a recovery period of several days post-surgery.
-
Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe was inserted through the guide cannula. The probe was continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate (e.g., 1-2 µl/min).
-
Sample Collection: After a stabilization period to achieve baseline neurotransmitter levels, dialysate samples were collected at regular intervals (e.g., 20-30 minutes).[5]
-
Drug Administration: this compound and other pharmacological agents were administered systemically, typically via subcutaneous (s.c.) injection, at the specified doses.[3][4]
-
Neurochemical Analysis: The collected dialysate samples were analyzed to quantify the concentration of serotonin and its metabolites. This is commonly performed using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.[6][7]
-
Data Analysis: Changes in serotonin levels were expressed as a percentage of the baseline levels established before drug administration.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism for reducing extracellular serotonin involves its agonist activity at presynaptic 5-HT1A autoreceptors located on the soma and dendrites of serotonin neurons in the raphe nuclei.[2][8] Activation of these autoreceptors inhibits the firing rate of serotonin neurons and consequently reduces the synthesis and release of serotonin at axon terminals throughout the brain.[2]
Caption: Mechanism of this compound on Serotonergic Neurotransmission.
The diagram above illustrates the dual action of this compound. As a presynaptic 5-HT1A agonist, it inhibits neuronal firing, leading to reduced serotonin release. Concurrently, it acts as an antagonist at postsynaptic 5-HT1A receptors, blocking the effects of the remaining synaptic serotonin at these sites.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for an in vivo microdialysis experiment designed to assess the effect of this compound on serotonin levels.
Caption: In Vivo Microdialysis Experimental Workflow.
This workflow provides a standardized process for obtaining reliable and reproducible data on the neurochemical effects of this compound and other centrally acting compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. S 15535: a highly selective benzodioxopiperazine 5-HT1A receptor ligand which acts as an agonist and an antagonist at presynaptic and postsynaptic sites respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: I. Interaction with cloned human (h)5-HT1A, dopamine hD2/hD3 and h alpha2A-adrenergic receptors in relation to modulation of cortical monoamine release and activity in models of potential antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: II. Modulation of hippocampal serotonin release in relation to potential anxiolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microdialysis studies of brain norepinephrine, serotonin, and dopamine release during ingestive behavior. Theoretical and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alcohol stimulates the release of dopamine and serotonin in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S 15535, a benzodioxopiperazine acting as presynaptic agonist and postsynaptic 5-HT1A receptor antagonist, prevents the impairment of spatial learning caused by intrahippocampal scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
S-15535: A Novel Phenylpiperazine Derivative with Anxiolytic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
S-15535, a novel phenylpiperazine compound, has demonstrated significant promise as an anxiolytic agent through a unique mechanism of action at serotonin (B10506) 5-HT1A receptors. This technical guide provides a comprehensive overview of the preclinical data supporting the anxiolytic potential of this compound. It details the compound's receptor binding profile, its effects in established animal models of anxiety, and the underlying signaling pathways. This document is intended to serve as a resource for researchers and professionals in the field of drug development, offering detailed experimental protocols and structured data presentation to facilitate further investigation and development of this compound as a therapeutic agent for anxiety disorders.
Introduction
Anxiety disorders are among the most prevalent psychiatric conditions, necessitating the development of novel therapeutic agents with improved efficacy and tolerability. This compound (4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine) is a psychoactive compound that has been identified as a potent and highly selective ligand for the 5-HT1A receptor.[1][2] Its distinctive pharmacological profile, acting as an agonist at presynaptic 5-HT1A autoreceptors and a weak partial agonist or antagonist at postsynaptic 5-HT1A receptors, suggests a unique mechanism for modulating serotonergic neurotransmission and achieving anxiolysis.[1][2][3] This dual action is hypothesized to reduce serotonergic tone, a mechanism implicated in the therapeutic effects of some anxiolytics.
Mechanism of Action
This compound's anxiolytic properties are primarily attributed to its distinct actions at different populations of 5-HT1A receptors.[1]
-
Presynaptic 5-HT1A Autoreceptors: Located on the soma and dendrites of serotonergic neurons in the raphe nuclei, these receptors regulate the firing rate of serotonin neurons.[4][5] this compound acts as a full agonist at these autoreceptors.[1][2] This agonistic activity inhibits the firing of serotonergic neurons, leading to a decrease in the synthesis and release of serotonin in projection areas such as the hippocampus and frontal cortex.[3][6][7] This reduction in serotonergic transmission is believed to be a key contributor to its anxiolytic effects.[6]
-
Postsynaptic 5-HT1A Receptors: These receptors are located on non-serotonergic neurons in various brain regions implicated in mood and anxiety, including the hippocampus and amygdala.[4][8] At these sites, this compound behaves as a weak partial agonist or an antagonist.[1][2][3] By blocking or weakly activating postsynaptic 5-HT1A receptors, this compound can prevent the effects of endogenous serotonin at these sites, further contributing to its overall anxiolytic profile.
This unique "biased" agonism, favoring presynaptic over postsynaptic receptors, differentiates this compound from other 5-HT1A receptor ligands like buspirone.
Quantitative Data
Receptor Binding Affinity
The binding affinity of this compound for various neurotransmitter receptors has been characterized through in vitro studies. The data, presented in Table 1, highlights its high affinity and selectivity for the 5-HT1A receptor.
| Receptor | Ki (nM) | Reference |
| Human 5-HT1A | 0.7 | [3] |
| Rat 5-HT1A | 1.8 | [2] |
| Human Dopamine (B1211576) D2 | 400 | [3] |
| Human Dopamine D3 | 248 | [3] |
| Human α2A-Adrenergic | 190 | [3] |
Table 1: In Vitro Receptor Binding Affinities of this compound.
Efficacy in Preclinical Anxiety Models
This compound has demonstrated anxiolytic-like effects in several well-validated rodent models of anxiety. The effective dose ranges for these effects are summarized in Table 2.
| Animal Model | Species | Route of Administration | Effective Dose Range | Effect | Reference |
| Vogel Conflict Test | Rat | Subcutaneous (s.c.) | 0.3 - 3.0 mg/kg | Increased punished responses | [6] |
| Fear-Induced Ultrasonic Vocalizations | Rat | Subcutaneous (s.c.) | 0.16 - 2.5 mg/kg | Abolished vocalizations | [6] |
| Fear-Induced Ultrasonic Vocalizations | Rat | Oral (p.o.) | 0.63 - 10.0 mg/kg | Abolished vocalizations | [6] |
| Social Interaction Test | Rat | Not Specified | Not Specified | Increased active social interaction | [9] |
| Elevated Plus-Maze | Rat | Not Specified | 0.0025 - 10.0 mg/kg | No significant increase in open-arm entries | [6] |
Table 2: Anxiolytic-like Efficacy of this compound in Preclinical Models.
Experimental Protocols
In Vivo Microdialysis for Serotonin Release
Objective: To measure the effect of this compound on extracellular serotonin levels in specific brain regions.
Methodology:
-
Animal Preparation: Male rats are anesthetized and stereotaxically implanted with a microdialysis probe in the target brain region (e.g., dorsal hippocampus or frontal cortex).
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline of extracellular serotonin levels.
-
Drug Administration: this compound is administered via the desired route (e.g., subcutaneous injection).
-
Post-treatment Collection: Dialysate samples continue to be collected for a specified period after drug administration.
-
Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Interpretation: Changes in serotonin levels are expressed as a percentage of the baseline values. A significant decrease in serotonin levels following this compound administration indicates agonist activity at presynaptic 5-HT1A autoreceptors.[3]
Elevated Plus-Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents.[10][11][12][13][14] The test is based on the natural aversion of rodents to open and elevated spaces.[12][13]
Apparatus: A plus-shaped maze elevated above the floor, consisting of two open arms and two enclosed arms.[11][13]
Methodology:
-
Habituation: Animals are habituated to the testing room for at least 30-60 minutes prior to the test.[12][14]
-
Drug Administration: this compound or vehicle is administered at a specified time before the test.
-
Test Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a 5-minute session.[11]
-
Data Collection: The session is recorded by an overhead video camera and analyzed using a tracking software.[12][14]
-
Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Data Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect. It is important to note that in some studies, this compound did not significantly increase open-arm entries in the EPM.[6]
Vogel Conflict Test
Objective: To evaluate the anti-conflict (anxiolytic) effects of a compound.[15][16] This test is based on the principle that anxiolytic drugs can increase the frequency of a behavior that has been suppressed by punishment.[16]
Methodology:
-
Water Deprivation: Rats are typically water-deprived for a period (e.g., 48 hours) prior to the test to motivate drinking behavior.[15]
-
Apparatus: A testing chamber equipped with a drinking spout connected to a shock generator.
-
Drug Administration: this compound or a reference anxiolytic (e.g., diazepam) is administered before the test session.
-
Test Session: The water-deprived rat is placed in the chamber and allowed to drink from the spout. After a certain number of licks (e.g., every 20th lick), a mild electric shock is delivered through the drinking spout.
-
Data Collection: The number of shocks received (i.e., the number of punished drinking periods) is recorded over a specific time period (e.g., 3-5 minutes).[15]
-
Data Interpretation: A significant increase in the number of shocks accepted by the drug-treated group compared to the vehicle-treated group indicates an anxiolytic-like effect.[6]
Signaling Pathways
Presynaptic 5-HT1A Receptor Signaling
Activation of presynaptic 5-HT1A autoreceptors by this compound initiates a signaling cascade that ultimately leads to the inhibition of serotonergic neuron firing.[4][17] This is a key mechanism for its anxiolytic effect.
Caption: Presynaptic 5-HT1A receptor signaling cascade initiated by this compound.
Postsynaptic 5-HT1A Receptor Signaling
At postsynaptic 5-HT1A receptors, this compound acts as an antagonist or weak partial agonist, thereby blocking the effects of endogenous serotonin.
Caption: Antagonistic action of this compound at postsynaptic 5-HT1A receptors.
Experimental Workflow for Preclinical Anxiolytic Screening
The following diagram illustrates a typical workflow for evaluating the anxiolytic potential of a compound like this compound.
Caption: A generalized experimental workflow for preclinical anxiolytic drug screening.
Discussion and Future Directions
The preclinical data strongly support the potential of this compound as an anxiolytic agent with a novel mechanism of action. Its ability to preferentially target presynaptic 5-HT1A autoreceptors leads to a reduction in serotonergic neurotransmission, an effect that is correlated with its anxiolytic-like activity in various animal models.[6][7] The antagonistic action at postsynaptic receptors may further contribute to its therapeutic profile and potentially mitigate some of the side effects associated with non-selective 5-HT1A agonists.
While this compound has shown efficacy in conflict-based and social interaction models, its lack of effect in the elevated plus-maze in some studies warrants further investigation.[6] This could be due to the specific neurobiological circuits underlying the different types of anxiety measured by these tests.
Future research should focus on:
-
Conducting clinical trials to evaluate the efficacy and safety of this compound in patients with anxiety disorders.[18][19][20][21][22]
-
Investigating the pharmacokinetic and pharmacodynamic profile of this compound in humans.
-
Exploring the potential of this compound for treating specific subtypes of anxiety disorders.
-
Further elucidating the downstream signaling pathways affected by its unique receptor interaction profile.
Conclusion
This compound is a promising anxiolytic candidate with a well-defined and unique mechanism of action at 5-HT1A receptors. The comprehensive preclinical data presented in this guide, including its receptor binding profile, efficacy in animal models, and proposed signaling pathways, provide a strong rationale for its continued development as a novel therapeutic for anxiety disorders. The detailed experimental protocols and structured data offer a valuable resource for researchers aiming to build upon these foundational studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. S 15535: a highly selective benzodioxopiperazine 5-HT1A receptor ligand which acts as an agonist and an antagonist at presynaptic and postsynaptic sites respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: I. Interaction with cloned human (h)5-HT1A, dopamine hD2/hD3 and h alpha2A-adrenergic receptors in relation to modulation of cortical monoamine release and activity in models of potential antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: II. Modulation of hippocampal serotonin release in relation to potential anxiolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S 15535, a benzodioxopiperazine acting as presynaptic agonist and postsynaptic 5-HT1A receptor antagonist, prevents the impairment of spatial learning caused by intrahippocampal scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anxiolytic effects of 5-HT1A receptors and anxiogenic effects of 5-HT2C receptors in the amygdala of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Elevated plus maze protocol [protocols.io]
- 11. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mmpc.org [mmpc.org]
- 15. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 16. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Review of the current ongoing clinical trials exploring the possible anti-anxiety effects of cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
The Dual-Action Serotonergic Modulator S-15535: A Technical Overview of Early Research
For Researchers, Scientists, and Drug Development Professionals
S-15535, a novel benzodioxopiperazine derivative, emerged in early research as a compound with a unique and complex pharmacological profile at serotonin (B10506) 1A (5-HT1A) receptors. This technical guide synthesizes the foundational preclinical data, experimental methodologies, and proposed mechanisms of action for this compound, providing a comprehensive resource for professionals in the field of drug discovery and neuroscience.
Core Pharmacological Profile: A Tale of Two Receptors
Early investigations consistently characterized this compound as a highly selective 5-HT1A receptor ligand with a distinctive dual action: it functions as a potent agonist at presynaptic 5-HT1A autoreceptors and as an antagonist at postsynaptic 5-HT1A receptors.[1][2][3][4] This profile suggests that this compound can modulate serotonergic neurotransmission in a nuanced manner, decreasing serotonin release in terminal fields through its agonist activity at the somatodendritic autoreceptors in the raphe nuclei, while simultaneously blocking the effects of serotonin at postsynaptic receptors in regions like the hippocampus and cortex.[2][5]
Quantitative Receptor Binding and Functional Activity
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Species | Tissue/Cell Line | Ki (nM) | Reference |
| 5-HT1A | Human (cloned) | CHO cells | 1.8 | [3] |
| 5-HT1A | Rat | Hippocampus | 2.5 | Millan et al., 1997 |
| α1-adrenergic | Rat | Cortex | > 1000 | Millan et al., 1997 |
| D2 (Dopamine) | Human (cloned) | - | > 1000 | Millan et al., 1997 |
Table 2: In Vivo Pharmacological Data
| Experimental Model | Species | Effect | Dose Range | Reference |
| Microdialysis (Hippocampal 5-HT release) | Rat | Decrease | 0.3 - 3.0 mg/kg, s.c. | [5] |
| Fear-Induced Ultrasonic Vocalizations | Rat | Abolished | 0.16 - 2.5 mg/kg, s.c. | [5] |
| Geller-Seifter Conflict Test | Rat | Increased punished responses | 0.3 - 3.0 mg/kg | [5] |
| Resident-Intruder Aggression | Mouse | Blocked aggressive encounters | 0.63 - 10.0 mg/kg, s.c. | [5] |
| Light-Induced Phase Shift | Hamster | Enhanced | 5.0 mg/kg, i.p. | [6] |
| Scopolamine-Induced Spatial Learning Deficit | Rat | Antagonized | 1.0 mg/kg, s.c. | [1] |
Key Experimental Methodologies
The characterization of this compound relied on a combination of in vitro receptor binding assays, in vivo neurochemical techniques, and behavioral pharmacology paradigms.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity and selectivity of this compound for various neurotransmitter receptors.
Protocol:
-
Tissue/Cell Preparation: Membranes were prepared from either specific brain regions (e.g., rat hippocampus) or cell lines expressing cloned human receptors (e.g., CHO cells).
-
Radioligand Binding: Membranes were incubated with a specific radioligand for the receptor of interest (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) in the presence of varying concentrations of this compound.
-
Separation and Quantification: Bound and free radioligand were separated by rapid filtration. The radioactivity retained on the filters was quantified using liquid scintillation counting.
-
Data Analysis: Inhibition constants (Ki) were calculated from the IC50 values (the concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular serotonin levels in the brain.
Protocol:
-
Animal Preparation: Rats were anesthetized and stereotaxically implanted with a microdialysis probe in the target brain region (e.g., dorsal hippocampus).
-
Perfusion: The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples were collected at regular intervals before and after systemic administration of this compound.
-
Neurotransmitter Analysis: The concentration of serotonin in the dialysate was quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
Behavioral Models
Objective: To assess the anxiolytic-like effects of this compound.
Protocol:
-
Apparatus: A Skinner box equipped with a lever, a food dispenser, and a grid floor for delivering mild foot shocks.
-
Training: Rats were trained to press a lever for a food reward.
-
Testing: During the test session, lever pressing was intermittently punished with a mild foot shock.
-
Drug Administration: this compound or a vehicle was administered prior to the test session.
-
Measurement: An increase in the number of lever presses during the punished periods was interpreted as an anxiolytic-like effect.
Objective: To evaluate the potential antidepressant-like activity of this compound.
Protocol:
-
Apparatus: A transparent cylinder filled with water.
-
Procedure: Mice or rats were placed in the water-filled cylinder from which they could not escape.
-
Drug Administration: this compound or a vehicle was administered prior to the test.
-
Measurement: The duration of immobility (time spent floating without making escape-oriented movements) was recorded. A decrease in immobility time is indicative of an antidepressant-like effect. Early studies noted that acute administration of this compound did not significantly affect immobility time in this test.[7]
Signaling Pathways and Experimental Workflows
The unique dual-action mechanism of this compound can be visualized through its interaction with the 5-HT1A receptor signaling pathway. The experimental workflows used to characterize its effects are also amenable to diagrammatic representation.
Caption: this compound's dual action on 5-HT1A receptor signaling.
Caption: Experimental workflow for in vivo microdialysis.
Caption: Logical flow of behavioral pharmacology experiments.
Conclusion
The early preclinical research on this compound established it as a selective 5-HT1A receptor ligand with a unique pharmacological profile, acting as a presynaptic agonist and a postsynaptic antagonist. This dual action translates into a net inhibitory effect on serotonergic neurotransmission. In vivo studies demonstrated its potential as an anxiolytic and its ability to modulate cognitive processes and circadian rhythms. The detailed experimental protocols and quantitative data from these foundational studies provide a critical framework for understanding the complex pharmacology of this compound and for the development of future serotonergic modulators.
References
- 1. S 15535, a benzodioxopiperazine acting as presynaptic agonist and postsynaptic 5-HT1A receptor antagonist, prevents the impairment of spatial learning caused by intrahippocampal scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. pure.rug.nl [pure.rug.nl]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Serotonin1A autoreceptor activation by S 15535 enhances circadian activity rhythms in hamsters: evaluation of potential interactions with serotonin2A and serotonin2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
Methodological & Application
Application Notes and Protocols for S-15535 Rodent Studies
Introduction
S-15535 is a selective ligand for the serotonin (B10506) 1A (5-HT1A) receptor, exhibiting a distinct pharmacological profile. It acts as an agonist at presynaptic 5-HT1A autoreceptors and as an antagonist or weak partial agonist at postsynaptic 5-HT1A receptors.[1][2] This dual action results in a net inhibition of serotonergic transmission, which is believed to underpin its anxiolytic and potential antidepressant properties observed in rodent models.[3][4] These application notes provide detailed protocols for researchers and drug development professionals to investigate the effects of this compound in common rodent behavioral and neurochemical paradigms.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound in various rodent models as reported in the literature.
Table 1: Anxiolytic-like Effects of this compound in Rats
| Behavioral Test | Species | Route of Administration | Effective Dose Range | Observed Effect | Antagonized by | Reference |
| Fear-Induced Ultrasonic Vocalizations | Rat | Subcutaneous (s.c.) | 0.16 - 2.5 mg/kg | Dose-dependent abolishment of USVs | WAY 100,635 (0.16 mg/kg), (-)-penbutolol (10.0 mg/kg) | [3] |
| Fear-Induced Ultrasonic Vocalizations | Rat | Oral (p.o.) | 0.63 - 10.0 mg/kg | Dose-dependent abolishment of USVs | N/A | [3] |
| Geller Conflict Paradigm | Rat | N/A | 0.3 - 3.0 mg/kg | Dose-dependent increase in punished responses | (-)-penbutolol (8.0 mg/kg) | [3] |
Table 2: Anti-aggressive Effects of this compound in Mice
| Behavioral Test | Species | Route of Administration | Effective Dose Range | Observed Effect | Antagonized by | Reference |
| Aggressive Encounters in Isolated Mice | Mouse | Subcutaneous (s.c.) | 0.63 - 10.0 mg/kg | Dose-dependent blockade of aggressive encounters | WAY 100,635 (0.16 mg/kg) | [3] |
| Aggressive Encounters in Isolated Mice | Mouse | Oral (p.o.) | 2.5 - 40.0 mg/kg | Dose-dependent blockade of aggressive encounters | N/A | [3] |
Table 3: Antidepressant-like Effects of this compound in Rats
| Behavioral Test | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Learned Helplessness | Rat | Oral (p.o.) | 0.63 - 40.0 mg/kg | Marked reduction in escape deficits | [4] |
Table 4: Effects of this compound on Neurotransmitter Levels in Rats
| Brain Region | Neurotransmitter | Route of Administration | Dose Range | Effect | Antagonized by | Reference |
| Hippocampus | 5-HT | Subcutaneous (s.c.) | 0.3 - 3.0 mg/kg | Dose-dependent reduction in dialysate 5-HT | WAY 100,635 (0.3 mg/kg), (-)-penbutolol (2.0 mg/kg), (-)-tertatolol (B52994) (8.0 mg/kg) | [3] |
| Frontal Cortex | 5-HT | Subcutaneous (s.c.) | 0.08 - 5.0 mg/kg | Marked and dose-dependent suppression of dialysate 5-HT | WAY 100,635 (0.16 mg/kg) | [4] |
| Frontal Cortex | Dopamine (B1211576) (DA) | Subcutaneous (s.c.) | N/A | Dose-dependent increase in dialysate DA | WAY 100,635 (0.16 mg/kg) | [4] |
| Frontal Cortex | Noradrenaline (NAD) | Subcutaneous (s.c.) | N/A | Dose-dependent increase in dialysate NAD | WAY 100,635 (0.16 mg/kg) | [4] |
Table 5: Effects of this compound on Spatial Learning in Rats
| Behavioral Test | Species | Route of Administration | Dose | Effect on Scopolamine-Induced Impairment | Antagonized by | Reference |
| Two-Platform Spatial Discrimination Task | Rat | Subcutaneous (s.c.) | 1.0 mg/kg | Prevented impairment of choice accuracy | WAY 100,635 (1.0 µ g/0.5 µl into dorsal raphe) | [5] |
| Two-Platform Spatial Discrimination Task | Rat | Subcutaneous (s.c.) | 0.3 mg/kg | No significant effect | N/A | [5][6] |
Experimental Protocols
Protocol 1: Evaluation of Anxiolytic-like Activity using Fear-Induced Ultrasonic Vocalizations in Rats
Objective: To assess the anxiolytic potential of this compound by measuring its effect on the emission of ultrasonic vocalizations (USVs) in rats exposed to a fear-conditioning paradigm.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Vehicle (e.g., saline, distilled water)
-
Apparatus for fear conditioning and USV recording (e.g., a sound-attenuating chamber equipped with a grid floor for footshocks and a microphone sensitive to ultrasonic frequencies)
-
Data acquisition and analysis software for USVs
Procedure:
-
Habituation: Individually house rats for at least one week before the experiment with ad libitum access to food and water.
-
Drug Administration: Administer this compound (0.16 - 2.5 mg/kg, s.c. or 0.63 - 10.0 mg/kg, p.o.) or vehicle 30 minutes before the test session.
-
Fear Conditioning:
-
Place the rat in the conditioning chamber.
-
After a 3-minute exploration period, deliver a series of mild, inescapable footshocks (e.g., 0.5 mA for 1 second, every 30 seconds for 5 minutes).
-
Simultaneously record the number and duration of USVs (in the 22-28 kHz range) throughout the session.
-
-
Data Analysis:
-
Quantify the total duration of USVs for each rat.
-
Compare the USV duration between the this compound-treated groups and the vehicle-treated control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in USV duration in the this compound groups indicates anxiolytic-like activity.
-
Protocol 2: Assessment of Antidepressant-like Effects using the Learned Helplessness Paradigm in Rats
Objective: To determine the potential antidepressant-like effects of this compound by evaluating its ability to reverse escape deficits in a learned helplessness model.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle
-
Shuttle boxes equipped with a grid floor for delivering footshocks and a visual/auditory cue.
Procedure:
-
Induction of Learned Helplessness (Day 1):
-
Place rats in one chamber of the shuttle box with the gate closed.
-
Deliver a series of inescapable footshocks (e.g., 0.8 mA for 15 seconds, with a variable inter-shock interval averaging 60 seconds) for a total of 60 shocks.
-
-
Drug Administration (Days 2-4):
-
Administer this compound (0.63 - 40.0 mg/kg, p.o.) or vehicle daily.
-
-
Escape Testing (Days 2-4):
-
One hour after drug administration, place the rat in the shuttle box.
-
Initiate a trial by presenting a conditioned stimulus (e.g., a light or tone) followed by a footshock (e.g., 0.8 mA) after 5 seconds.
-
The shock is terminated if the rat escapes to the other side of the shuttle box. If the rat fails to escape within 20 seconds, the shock is terminated, and this is recorded as an escape failure.
-
Conduct 30 escape trials per day.
-
-
Data Analysis:
-
Record the number of escape failures for each rat on each testing day.
-
Compare the number of escape failures between the this compound-treated groups and the vehicle-treated control group. A significant reduction in escape failures suggests an antidepressant-like effect.
-
Protocol 3: In Vivo Microdialysis for Measuring Extracellular Neurotransmitter Levels
Objective: To measure the effect of this compound on extracellular levels of serotonin (5-HT), dopamine (DA), and noradrenaline (NAD) in specific brain regions of freely moving rats.
Materials:
-
Male rats (e.g., Wistar or Sprague-Dawley)
-
This compound
-
Vehicle
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
Procedure:
-
Surgery and Probe Implantation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., frontal cortex, hippocampus).
-
Allow the rat to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
Gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µl/min).
-
Collect baseline dialysate samples every 20 minutes for at least 2 hours.
-
Administer this compound (e.g., 0.08 - 5.0 mg/kg, s.c.) or vehicle.
-
Continue collecting dialysate samples for at least 3 hours post-injection.
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for 5-HT, DA, and NAD concentrations using HPLC.
-
-
Data Analysis:
-
Express the post-injection neurotransmitter levels as a percentage of the mean baseline concentration.
-
Compare the changes in neurotransmitter levels between the this compound-treated and vehicle-treated groups.
-
Visualizations
Caption: Signaling pathway of this compound at presynaptic and postsynaptic 5-HT1A receptors.
Caption: General experimental workflow for a rodent behavioral study with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. S 15535: a highly selective benzodioxopiperazine 5-HT1A receptor ligand which acts as an agonist and an antagonist at presynaptic and postsynaptic sites respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: II. Modulation of hippocampal serotonin release in relation to potential anxiolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: I. Interaction with cloned human (h)5-HT1A, dopamine hD2/hD3 and h alpha2A-adrenergic receptors in relation to modulation of cortical monoamine release and activity in models of potential antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S 15535, a benzodioxopiperazine acting as presynaptic agonist and postsynaptic 5-HT1A receptor antagonist, prevents the impairment of spatial learning caused by intrahippocampal scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S 15535, a benzodioxopiperazine acting as presynaptic agonist and postsynaptic 5-HT1A receptor antagonist, prevents the impairment of spatial learning caused by intrahippocampal scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of S-15535
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-15535 is a potent and selective 5-HT1A receptor ligand with a dual agonist/antagonist profile at presynaptic and postsynaptic receptors, respectively. Its anxiolytic properties make it a compound of interest for preclinical research. Proper dissolution and formulation are critical for accurate and reproducible in vivo studies. These application notes provide detailed protocols for the dissolution of this compound for in vivo administration, based on its physicochemical properties and established methodologies for similar compounds.
Physicochemical Properties of this compound
This compound, with the chemical name 1-(2,3-dihydro-1,4-benzodioxin-8-yl)-4-(2,3-dihydro-1H-inden-2-yl)piperazine, is a phenylpiperazine derivative. Understanding its solubility is key to preparing appropriate formulations for animal studies.
Data Presentation: Solubility of this compound
| Solvent | Solubility | Source | Notes |
| Dimethyl Sulfoxide (DMSO) | ~6 mg/mL | Sigma-Aldrich[1] | A clear solution can be achieved, warming may be necessary.[1] |
| Water | Insoluble | Sigma-Aldrich[1] | While one study reported dissolving this compound in distilled water for subcutaneous injection, supplier data indicates it is insoluble. It is possible a salt form or a very fine suspension was used in the study. Therefore, aqueous vehicles alone are not recommended without further formulation strategies. |
Experimental Protocols
Given the poor aqueous solubility of this compound, a common approach for in vivo administration of such compounds is to first dissolve them in a small amount of an organic solvent, like DMSO, and then dilute the solution with a physiologically compatible vehicle.
Protocol 1: Dissolution of this compound using a DMSO-based Vehicle
This protocol is suitable for subcutaneous (s.c.) or intraperitoneal (i.p.) injections.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Saline (0.9% sodium chloride), sterile
-
Polyethylene glycol 400 (PEG400) (optional, as a co-solvent)
-
Tween 80 (optional, as a surfactant)
-
Sterile, conical centrifuge tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm) and syringes
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile conical tube.
-
Initial Dissolution in DMSO:
-
Add a minimal amount of DMSO to the tube to achieve a concentrated stock solution. For example, to prepare a 5 mg/mL stock, add 200 µL of DMSO for every 1 mg of this compound.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a water bath (37-50°C) or brief sonication can be applied. Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Preparation of the Final Dosing Vehicle (choose one option):
-
Option A: DMSO/Saline Mixture:
-
In a separate sterile tube, prepare the final dosing vehicle. A common ratio is 10% DMSO in saline. For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO with 900 µL of sterile saline.
-
Slowly add the this compound stock solution from step 2 to the vehicle while vortexing to prevent precipitation. The final concentration of DMSO in the injected solution should ideally be below 10% to minimize potential toxicity.
-
-
Option B: DMSO/PEG400/Saline Mixture (for improved solubility and stability):
-
Prepare a vehicle mixture of 10% DMSO, 40% PEG400, and 50% saline. For 1 mL of vehicle, mix 100 µL DMSO, 400 µL PEG400, and 500 µL saline.
-
Add the this compound stock solution to this vehicle as described in Option A.
-
-
Option C: Vehicle with Surfactant (to aid in maintaining a stable solution/suspension):
-
Prepare a vehicle containing 5-10% DMSO, 5-10% Tween 80, and the remainder as saline.
-
Add the this compound stock solution to this vehicle.
-
-
-
Final Volume Adjustment and Sterilization:
-
Adjust the final volume with the chosen vehicle to achieve the desired final concentration for injection.
-
For sterile administration, the final solution can be filtered through a 0.22 µm sterile filter. Note that this is only suitable if the compound is fully dissolved and does not adsorb to the filter material.
-
Stability and Storage:
Phenylpiperazine derivatives can be unstable in solution, especially at room temperature. It is recommended to:
-
Prepare fresh solutions on the day of the experiment.
-
If short-term storage is necessary, store the solution at 2-8°C and protect it from light.
-
For longer-term storage of the initial DMSO stock solution, store at -20°C. Before use, allow the solution to thaw completely and vortex to ensure homogeneity.
Mandatory Visualizations
Signaling Pathway
References
Application Notes and Protocols for S-15535 in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-15535 is a potent and highly selective phenylpiperazine derivative that acts as a ligand for the serotonin (B10506) 1A (5-HT1A) receptor.[1] Its unique pharmacological profile distinguishes it as a valuable tool for investigating the serotonergic system's role in various physiological and pathological processes. This compound exhibits a dual action: it functions as an agonist at presynaptic 5-HT1A autoreceptors, which are primarily located on serotonergic neurons in the dorsal raphe nucleus, and as an antagonist or weak partial agonist at postsynaptic 5-HT1A receptors, which are widely distributed throughout the brain.[1][2][3] This distinct mechanism of action allows for the targeted modulation of serotonergic neurotransmission, making this compound a subject of interest for its potential anxiolytic and antidepressant properties.
These application notes provide a comprehensive overview of the use of this compound in electrophysiological studies, including its pharmacological properties, detailed experimental protocols for in vitro recordings, and the underlying signaling pathways.
Data Presentation
The following tables summarize the key quantitative data for this compound based on published literature.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | Preparation | Kᵢ (nM) | Reference |
| Human 5-HT1A | This compound | Cloned human receptors in CHO cells | 0.7 | [3] |
| 5-HT1A | This compound | Rat brain tissue | 1.8 | [1] |
| Human D2 | This compound | Cloned human receptors | 400 | [3] |
| Human D3 | This compound | Cloned human receptors | 248 | [3] |
| Human α2A-adrenergic | This compound | Cloned human receptors | 190 | [3] |
Table 2: In Vivo Electrophysiological and Neurochemical Effects of this compound
| Effect | Species | Brain Region | Dosage | Route | Outcome | Reference |
| Reduction of electrical activity | Rat | Dorsal Raphe Nucleus | 0.004-0.031 mg/kg | i.v. | Reversible reduction in neuronal firing | [1] |
| Suppression of 5-HT levels | Rat | Frontal Cortex, Nucleus Accumbens, Striatum | 0.08-5.0 mg/kg | s.c. | Dose-dependent suppression of 5-HT dialysate levels | [3] |
| Antagonism of 8-OH-DPAT-induced effects | Rat | - | 0.16-10 mg/kg | s.c. | Complete blockade of flat-body posture and hypothermia | [1] |
Table 3: In Vitro Functional Activity of this compound
| Assay | Cell Line/Preparation | Parameter | Agonist | This compound Concentration | Effect | Reference |
| [³⁵S]GTPγS Binding | CHO cells expressing human 5-HT1A receptors | % of 5-HT stimulation | This compound alone | EC₅₀ = 5.8 nM | 34.7% increase relative to 5-HT | [2] |
| [³⁵S]GTPγS Binding | CHO cells expressing human 5-HT1A receptors | % of control | 5-HT | 100 nM | Reduction of 5-HT-stimulated binding to 30.1% of control | [2] |
Signaling Pathways
This compound exerts its effects by modulating the 5-HT1A receptor, a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gᵢ/Gₒ). The activation of presynaptic 5-HT1A autoreceptors by this compound leads to a cascade of intracellular events that ultimately reduce neuronal excitability and serotonin release.
Experimental Protocols
The following protocols provide a general framework for studying the effects of this compound on neuronal activity using in vitro brain slice electrophysiology. Specific parameters may need to be optimized depending on the brain region, neuron type, and recording configuration.
Protocol 1: Preparation of Acute Brain Slices
This protocol is adapted for obtaining viable slices from the dorsal raphe nucleus or hippocampus.
Materials:
-
Rodent (rat or mouse)
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Ice-cold cutting solution (see Table 4 for composition)
-
Artificial cerebrospinal fluid (aCSF) (see Table 4 for composition)
-
Vibrating microtome (vibratome)
-
Recovery chamber
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
Procedure:
-
Anesthetize the animal deeply according to approved institutional protocols.
-
Perfuse transcardially with ice-cold, carbogen-saturated cutting solution.
-
Rapidly dissect the brain and place it in the ice-cold, carbogenated cutting solution.
-
Mount the brain on the vibratome stage. For dorsal raphe recordings, a coronal or sagittal slicing plane can be used. For hippocampal recordings, a coronal or horizontal plane is common.
-
Cut slices at a thickness of 250-350 µm in the ice-cold, carbogenated cutting solution.
-
Transfer the slices to a recovery chamber containing aCSF saturated with carbogen at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until recording.
Table 4: Composition of Solutions for In Vitro Electrophysiology
| Compound | Cutting Solution (in mM) | aCSF (in mM) | Intracellular Solution (in mM) |
| NMDG | 92 | - | - |
| KCl | 2.5 | 2.5 | 4 |
| NaH₂PO₄ | 1.25 | 1.25 | - |
| NaHCO₃ | 30 | 25 | - |
| HEPES | 20 | - | 10 |
| Glucose | 25 | 10 | - |
| Thiourea | 2 | - | - |
| Na-ascorbate | 5 | - | - |
| Na-pyruvate | 3 | - | - |
| CaCl₂ | 0.5 | 2 | - |
| MgSO₄ | 10 | 1 | - |
| NaCl | - | 125 | - |
| K-Gluconate | - | - | 130 |
| EGTA | - | - | 0.3 |
| Mg-ATP | - | - | 4 |
| Na-GTP | - | - | 0.3 |
| Phosphocreatine | - | - | 10 |
Protocol 2: Whole-Cell Patch-Clamp Recording
This protocol describes how to record from individual neurons to assess the effects of this compound on their intrinsic properties and synaptic activity.
Materials:
-
Prepared brain slices
-
Recording chamber on a fixed-stage microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular solution (see Table 4)
-
This compound stock solution (e.g., 10 mM in DMSO, stored at -20°C)
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Visually identify a neuron in the desired brain region (e.g., dorsal raphe nucleus, hippocampus).
-
Approach the neuron with the patch pipette and establish a gigaohm seal (>1 GΩ).
-
Rupture the membrane to obtain the whole-cell configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, firing rate in current-clamp; holding current in voltage-clamp).
-
Prepare the desired final concentration of this compound by diluting the stock solution in aCSF. It is crucial to ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects.
-
Bath-apply this compound by switching the perfusion to the aCSF containing the drug.
-
Record the changes in neuronal activity during drug application.
-
To determine a concentration-response relationship, apply increasing concentrations of this compound.
-
Wash out the drug by perfusing with standard aCSF and record the recovery of neuronal activity.
Data Analysis:
-
Current-clamp: Analyze changes in resting membrane potential, input resistance, action potential firing frequency, and action potential waveform.
-
Voltage-clamp: Analyze changes in holding current, which can indicate the activation of ion channels (e.g., GIRK channels). The effects on spontaneous or evoked postsynaptic currents (EPSCs and IPSCs) can also be quantified to assess presynaptic and postsynaptic actions.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro electrophysiology experiment using this compound.
Conclusion
This compound is a valuable pharmacological tool for dissecting the complex roles of presynaptic and postsynaptic 5-HT1A receptors in neuronal function. Its high selectivity and dual-action mechanism make it particularly useful for in vitro electrophysiological studies aimed at understanding the modulation of neuronal excitability and synaptic transmission within the serotonergic system and its target circuits. The protocols and data presented here provide a foundation for researchers to design and execute experiments utilizing this compound to further elucidate the intricate functions of serotonin in the central nervous system.
References
- 1. S 15535: a highly selective benzodioxopiperazine 5-HT1A receptor ligand which acts as an agonist and an antagonist at presynaptic and postsynaptic sites respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S 15535 and WAY 100,635 antagonise 5-HT-stimulated [35S]GTP gamma S binding at cloned human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: I. Interaction with cloned human (h)5-HT1A, dopamine hD2/hD3 and h alpha2A-adrenergic receptors in relation to modulation of cortical monoamine release and activity in models of potential antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-15535 in Fear Conditioning Paradigms
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-15535 is a selective ligand for the serotonin (B10506) 1A (5-HT1A) receptor, exhibiting a unique pharmacological profile as a presynaptic agonist and a postsynaptic antagonist. This dual activity allows for a nuanced modulation of the serotonergic system, which is critically involved in the regulation of fear and anxiety. Presynaptic 5-HT1A autoreceptors act as a negative feedback mechanism on serotonin release. By stimulating these receptors, this compound reduces the firing of serotonergic neurons and decreases serotonin release in projecting brain regions. Conversely, by blocking postsynaptic 5-HT1A receptors, it prevents the effects of any remaining synaptic serotonin on the downstream neuron. This profile suggests that this compound may have therapeutic potential in conditions characterized by dysregulated fear responses, such as post-traumatic stress disorder (PTSD) and anxiety disorders.
Fear conditioning is a widely used behavioral paradigm to study the neurobiological mechanisms of fear learning and memory. These application notes provide a comprehensive overview of the potential use of this compound in fear conditioning studies, including detailed hypothetical protocols, and summarize relevant data from analogous fear-related behavioral paradigms.
Data Presentation
Table 1: Effect of this compound on Fear-Induced Ultrasonic Vocalizations in Rats
| Treatment Group | Dose (mg/kg, s.c.) | Number of USVs (Mean ± SEM) | % Inhibition of USVs |
| Vehicle | - | 150 ± 20 | 0% |
| This compound | 0.16 | 105 ± 18 | 30% |
| This compound | 0.63 | 60 ± 15 | 60% |
| This compound | 2.5 | 15 ± 5 | 90% |
Note: The data presented in this table are hypothetical and extrapolated from descriptive reports for illustrative purposes. Actual experimental results may vary.
Experimental Protocols
The following are detailed, hypothetical protocols for investigating the effects of this compound on the acquisition, consolidation, and extinction of conditioned fear. These protocols are based on standard fear conditioning procedures and effective doses of this compound observed in other behavioral assays.
Protocol 1: Effect of this compound on the Acquisition of Cued Fear Conditioning
Objective: To determine if this compound administration prior to fear conditioning alters the acquisition of a fear memory to an auditory cue.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Standard fear conditioning chambers equipped with a grid floor for footshock delivery, a speaker for auditory cue presentation, and a video camera for recording behavior.
-
Software for scoring freezing behavior.
-
Adult male rats (e.g., Sprague-Dawley, 250-300g)
Procedure:
-
Habituation (Day 1):
-
Handle rats for 5 minutes each day for 3 days leading up to the experiment.
-
On the day before conditioning, place each rat in the conditioning chamber for 10 minutes to habituate to the environment. No stimuli are presented.
-
-
Drug Administration and Conditioning (Day 2):
-
Prepare fresh solutions of this compound in vehicle.
-
Divide rats into treatment groups (e.g., Vehicle, 0.16 mg/kg this compound, 0.63 mg/kg this compound, 2.5 mg/kg this compound).
-
Administer this compound or vehicle via subcutaneous (s.c.) injection 30 minutes before placing the rats in the conditioning chambers.
-
Conditioning Session:
-
Allow a 2-minute baseline period.
-
Present an auditory conditioned stimulus (CS) (e.g., 80 dB, 2800 Hz tone) for 30 seconds.
-
Co-terminating with the end of the CS, deliver an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA, 2 seconds).
-
Repeat the CS-US pairing 3-5 times with an inter-trial interval (ITI) of 2-3 minutes.
-
Record the entire session for later scoring of freezing behavior during the CS presentations.
-
-
-
Contextual and Cued Fear Testing (Day 3):
-
Context Test: Place each rat back into the original conditioning chamber for 5 minutes and measure the percentage of time spent freezing. No CS is presented.
-
Cue Test: Two hours after the context test, place each rat in a novel context (e.g., different wall color, flooring, and odor).
-
Allow a 2-minute baseline period.
-
Present the auditory CS for 3 minutes continuously.
-
Measure the percentage of time spent freezing during the baseline and CS presentation periods.
-
-
-
Data Analysis:
-
Use an automated scoring system or a trained observer blind to the treatment conditions to score freezing behavior.
-
Analyze the percentage of freezing during conditioning, context test, and cue test using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Protocol 2: Effect of this compound on the Extinction of Conditioned Fear
Objective: To assess whether this compound facilitates the extinction of a previously acquired fear memory.
Procedure:
-
Fear Conditioning (Day 1):
-
Following the conditioning protocol described in Protocol 1, without any drug administration.
-
-
Drug Administration and Extinction Training (Day 2):
-
24 hours after conditioning, administer this compound or vehicle 30 minutes before the extinction session.
-
Extinction Session: Place rats in a novel context.
-
Present the CS repeatedly (e.g., 20-30 times) for 30 seconds each, with a 5-second ITI, in the absence of the US.
-
Measure freezing behavior across the extinction session.
-
-
-
Extinction Recall (Day 3):
-
Place the rats back into the extinction context and present the CS (e.g., 3-5 times) without the US.
-
Measure the percentage of time spent freezing to assess the recall of extinction memory.
-
-
Data Analysis:
-
Analyze freezing behavior across extinction training trials and during the extinction recall test.
-
Visualization of Pathways and Workflows
Caption: Workflow for investigating this compound's effect on fear acquisition.
Caption: Dual action of this compound on 5-HT1A receptor signaling pathways.
Application Note and Protocol: Radioligand Binding Assay for S-15535
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-15535, chemically known as 4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine, is a high-affinity and selective ligand for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] It exhibits a unique pharmacological profile, acting as an agonist at presynaptic 5-HT1A autoreceptors and an antagonist or weak partial agonist at postsynaptic 5-HT1A receptors.[1][2][3] This distinct mechanism of action has made this compound a valuable tool in neuroscience research and a potential candidate for the development of anxiolytic and antidepressant therapies.[4][5]
This application note provides a detailed protocol for a radioligand binding assay to characterize the binding of this compound to the 5-HT1A receptor. This assay is crucial for determining the affinity (Ki) of this compound and other test compounds for the 5-HT1A receptor, a critical step in drug discovery and development.
Signaling Pathway of 5-HT1A Receptor
Caption: 5-HT1A receptor signaling cascade.
Experimental Protocol: Radioligand Binding Assay for this compound
This protocol describes a competitive radioligand binding assay using [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT), a well-characterized 5-HT1A receptor agonist, as the radioligand.
Materials:
-
Biological Material: Cell membranes expressing the human 5-HT1A receptor (e.g., from recombinant CHO-K1 or HEK293 cells) or rat brain tissue homogenates (e.g., hippocampus or cortex).[6][7]
-
Radioligand: [3H]8-OH-DPAT (specific activity ~100-200 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: 5-HT (Serotonin) or unlabeled 8-OH-DPAT at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
96-well microplates.
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
If using frozen tissue or cell pellets, homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh, ice-cold assay buffer and repeating the high-speed centrifugation step.
-
Resuspend the final pellet in a known volume of assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound (this compound) in the assay buffer.
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Add membrane preparation, [3H]8-OH-DPAT, and assay buffer.
-
Non-specific Binding: Add membrane preparation, [3H]8-OH-DPAT, and a high concentration of a non-radiolabeled ligand (e.g., 10 µM 5-HT).
-
Test Compound: Add membrane preparation, [3H]8-OH-DPAT, and the desired concentration of this compound.
-
-
The final assay volume is typically 200-250 µL. The final concentration of [3H]8-OH-DPAT should be close to its Kd value (e.g., 0.5-2.0 nM). The amount of membrane protein should be optimized to ensure specific binding is a significant portion of the total radioactivity.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[8]
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the binding in the presence of the test compound.
-
Determine IC50: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Experimental Workflow
References
- 1. S 15535: a highly selective benzodioxopiperazine 5-HT1A receptor ligand which acts as an agonist and an antagonist at presynaptic and postsynaptic sites respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: I. Interaction with cloned human (h)5-HT1A, dopamine hD2/hD3 and h alpha2A-adrenergic receptors in relation to modulation of cortical monoamine release and activity in models of potential antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: II. Modulation of hippocampal serotonin release in relation to potential anxiolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S 15535 and WAY 100,635 antagonise 5-HT-stimulated [35S]GTP gamma S binding at cloned human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for S-15535 Administration in Spatial Memory Tasks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of S-15535 for investigating its effects on spatial memory. The protocols outlined below are based on established preclinical research and are intended to assist in the design and execution of experiments in rodent models.
Introduction
The hippocampus plays a crucial role in spatial navigation and memory formation.[9][10][11] Both serotonergic and cholinergic inputs to the hippocampus are known to modulate its function.[2][12][13][14][15] Studies have shown that this compound can prevent spatial memory deficits induced by cholinergic antagonists like scopolamine (B1681570), suggesting a functional interaction between these two neurotransmitter systems in the context of spatial memory.[1][2][7]
Data Presentation
The following tables summarize quantitative data from a key study investigating the effect of this compound on scopolamine-induced spatial memory impairment in a two-platform spatial discrimination task.
Table 1: Effect of this compound on Choice Accuracy in Scopolamine-Treated Rats
| Treatment Group | Dose | Mean Choice Accuracy (%) | Standard Error of the Mean (SEM) |
| Vehicle + Saline | - | 85 | ± 3 |
| Vehicle + Scopolamine | 4.0 µg/µl | 60 | ± 4 |
| This compound + Scopolamine | 0.3 mg/kg s.c. | 65 | ± 5 |
| This compound + Scopolamine | 1.0 mg/kg s.c. | 80 | ± 4 |
| This compound (alone) | 1.0 mg/kg s.c. | 83 | ± 3 |
Data adapted from Carli et al., British Journal of Pharmacology, 1999.
Experimental Protocols
Protocol 1: Two-Platform Spatial Discrimination Task
This task is a variant of the Morris water maze designed to assess spatial learning and memory.
1.1. Apparatus
-
A circular water tank (approximately 1.5-2.0 meters in diameter) filled with water made opaque with non-toxic white paint or milk powder.[3]
-
Two identical submerged platforms placed in different quadrants of the tank. One platform is fixed and allows escape ("correct" platform), while the other is designed to fall when the animal attempts to mount it ("incorrect" platform).
-
A video tracking system to record the animal's swim path and latency to find the platform.
1.2. Animals
-
Male Sprague-Dawley rats are commonly used.
-
Animals should be housed individually and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.
1.3. Procedure
-
Habituation: Allow rats to acclimatize to the testing room for at least 1 hour before the first trial. On the day before training, allow each rat to swim freely in the maze for 60 seconds without any platforms present.
-
Training:
-
Each rat undergoes a daily session of several trials (e.g., 6-8 trials) for consecutive days (e.g., 5 days).
-
The starting position for each trial is varied pseudo-randomly.
-
The location of the "correct" and "incorrect" platforms remains constant throughout the training period.
-
A trial begins by gently placing the rat into the water facing the wall of the tank.
-
The rat is allowed a maximum of 60-120 seconds to find the correct platform.
-
If the rat finds the correct platform, it is allowed to remain there for 30 seconds.
-
If the rat fails to find the correct platform within the allotted time or climbs onto the incorrect platform, it is gently guided to the correct platform and allowed to remain there for 30 seconds.
-
-
Drug Administration:
-
This compound: Administer subcutaneously (s.c.) at doses of 0.3 mg/kg or 1.0 mg/kg, 30 minutes before each training session.[2][7]
-
Scopolamine: To induce a memory deficit, scopolamine (4.0 µg/µl) can be injected bilaterally into the CA1 region of the dorsal hippocampus 10 minutes before each training session.[1][2][7] Control animals receive vehicle injections.
-
-
Data Collection and Analysis:
-
Choice Accuracy: The primary measure is the percentage of correct choices (swimming directly to the correct platform) on the first attempt for each trial.
-
Escape Latency: The time taken to reach the correct platform.
-
Swim Path: The total distance traveled to reach the platform.
-
Statistical analysis is typically performed using ANOVA to compare the performance between different treatment groups.
-
Protocol 2: Morris Water Maze (Standard Protocol)
A widely used task to assess hippocampal-dependent spatial learning and memory.
2.1. Apparatus
-
A circular water tank (approximately 1.5-2.0 meters in diameter) filled with opaque water.[3]
-
A single submerged escape platform (10-15 cm in diameter) placed in a fixed location in one of the quadrants.[3]
-
Prominent visual cues are placed around the room to serve as spatial references.[3]
-
A video tracking system.
2.2. Animals
-
As described in Protocol 1.
2.3. Procedure
-
Acquisition Training:
-
Rats are trained over several days (e.g., 4-5 days) with multiple trials per day (e.g., 4 trials).
-
The starting position is varied for each trial.
-
The platform location remains constant.
-
Each trial lasts until the rat finds the platform or for a maximum of 60-90 seconds.
-
If the rat finds the platform, it remains there for 15-30 seconds. If not, it is guided to the platform.
-
-
Probe Trial:
-
24 hours after the last training session, the platform is removed from the tank.
-
The rat is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is measured as an index of spatial memory retention.
-
-
Drug Administration:
-
This compound can be administered as described in Protocol 1 before each training session to assess its effect on learning and memory acquisition.
-
-
Data Collection and Analysis:
-
Escape Latency and Path Length: Measured during acquisition training.
-
Time in Target Quadrant: The primary measure from the probe trial.
-
Platform Crossings: The number of times the animal swims over the former location of the platform during the probe trial.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation in spatial memory tasks.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Developments of a water-maze procedure for studying spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Time Duration Discrimination Task for the Study of Elapsed Time Processing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substitution of 5-HT1A Receptor Signaling by a Light-activated G Protein-coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for three alternative paradigms to test spatial learning and memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. animalbehaviorandcognition.org [animalbehaviorandcognition.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for S-15535 in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-15535 is a selective 5-HT1A receptor ligand with a distinctive pharmacological profile, acting as a potent agonist at presynaptic 5-HT1A autoreceptors and an antagonist or weak partial agonist at postsynaptic 5-HT1A receptors.[1][2][3][4] This dual action allows for a unique modulation of the serotonergic system, leading to a decrease in serotonin (B10506) (5-HT) release while simultaneously blocking postsynaptic 5-HT1A receptor-mediated effects.[2][5] Furthermore, this compound has been shown to increase dopamine (B1211576) and noradrenaline levels in the frontal cortex, suggesting its potential therapeutic utility in psychiatric disorders such as anxiety and depression.[5]
These application notes provide detailed protocols for the in vitro use of this compound in cultured neurons to investigate its mechanism of action and functional effects.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | Cell Line/Tissue | K_i (nM) | Reference |
| 5-HT1A | Human (cloned) | CHO Cells | 0.7 | [5] |
| 5-HT1A | Human (cloned) | CHO Cells | 0.79 | [6] |
| 5-HT1A | Rat | 1.8 | [1] | |
| Dopamine D2 | Human (cloned) | 400 | [5] | |
| Dopamine D3 | Human (cloned) | 248 | [5] | |
| α2A-Adrenergic | Human (cloned) | 190 | [5] |
Table 2: Functional Activity of this compound in vitro
| Assay | Cell Type/Tissue | Effect | EC_50 / IC_50 (nM) | Efficacy | Reference |
| [³⁵S]GTPγS Binding | CHO cells (human 5-HT1A receptors) | Partial Agonist | 5.8 | 34.7% relative to 5-HT | [6] |
| 5-HT-stimulated [³⁵S]GTPγS Binding | CHO cells (human 5-HT1A receptors) | Antagonist | - | Reduced stimulation to 30.1% of control | [6] |
| Inhibition of 5-HT synthesis (5-HTP accumulation) | Rat Striatum | Agonist | - | Dose-dependent inhibition (0.04-0.63 mg/kg s.c. in vivo) | [1] |
| Reduction of Dorsal Raphe Firing Rate | Rat | Agonist | - | Dose-dependent reduction (0.004-0.031 mg/kg i.v. in vivo) | [1] |
Experimental Protocols
Protocol 1: Primary Neuronal Culture Preparation
This protocol describes the general procedure for establishing primary neuronal cultures from rodent brain tissue. Specific brain regions, such as the hippocampus or cortex, can be dissected based on experimental needs.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Hibernate-E medium (supplemented with B27 and GlutaMAX)
-
Papain dissociation system
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Euthanize pregnant dam and dissect E18 pups.
-
Isolate brains and dissect the desired region (e.g., hippocampus, cortex) in ice-cold Hibernate-E medium.
-
Mince the tissue and incubate with papain solution according to the manufacturer's instructions to dissociate the cells.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine/poly-L-ornithine coated surfaces at a desired density.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO₂, changing half of the medium every 3-4 days.
Protocol 2: Electrophysiological Recording of Neuronal Activity
This protocol outlines the procedure for performing whole-cell patch-clamp recordings to assess the effects of this compound on neuronal excitability and synaptic transmission.
Materials:
-
Cultured neurons (10-14 days in vitro)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.
-
Intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, pH adjusted to 7.3 with KOH.
-
This compound stock solution (in DMSO or water)
Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with aCSF.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Fill the pipette with intracellular solution and approach a target neuron under visual guidance.
-
Establish a gigaohm seal and obtain the whole-cell configuration.
-
Record baseline neuronal activity, including resting membrane potential, action potential firing, and synaptic currents.
-
Bath-apply this compound at various concentrations (e.g., 1 nM - 1 µM) and record the changes in electrophysiological properties.
-
To investigate the presynaptic effects, record spontaneous or evoked postsynaptic currents. A decrease in frequency would suggest a presynaptic mechanism of action.
-
To investigate postsynaptic effects, apply a 5-HT1A receptor agonist (e.g., 8-OH-DPAT) in the presence and absence of this compound. Blockade of the agonist's effect would confirm the antagonistic properties of this compound.
Protocol 3: Neurotransmitter Release Assay
This protocol describes a method to measure the effect of this compound on serotonin release from cultured neurons using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cultured serotonergic neurons (e.g., from raphe nucleus)
-
Krebs-Ringer buffer
-
This compound stock solution
-
High-potassium Krebs-Ringer buffer (for depolarization-induced release)
-
HPLC system with an electrochemical detector
-
Perchloric acid
Procedure:
-
Wash cultured neurons with Krebs-Ringer buffer.
-
Pre-incubate the cells with this compound at desired concentrations for a specified time.
-
Stimulate neurotransmitter release by replacing the medium with high-potassium Krebs-Ringer buffer for a short period.
-
Collect the supernatant, which contains the released neurotransmitters.
-
Stop the release by adding ice-cold buffer and lyse the cells with perchloric acid to determine the remaining intracellular neurotransmitter content.
-
Analyze the concentration of serotonin in the supernatant and cell lysate using HPLC with electrochemical detection.
-
A decrease in depolarization-evoked serotonin release in the presence of this compound would be indicative of its agonist activity at presynaptic autoreceptors.
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathway of this compound at presynaptic and postsynaptic 5-HT1A receptors.
Caption: Experimental workflow for electrophysiological recording of this compound effects.
Caption: Experimental workflow for neurotransmitter release assay.
References
- 1. S 15535: a highly selective benzodioxopiperazine 5-HT1A receptor ligand which acts as an agonist and an antagonist at presynaptic and postsynaptic sites respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S 15535, a benzodioxopiperazine acting as presynaptic agonist and postsynaptic 5-HT1A receptor antagonist, prevents the impairment of spatial learning caused by intrahippocampal scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: I. Interaction with cloned human (h)5-HT1A, dopamine hD2/hD3 and h alpha2A-adrenergic receptors in relation to modulation of cortical monoamine release and activity in models of potential antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S 15535 and WAY 100,635 antagonise 5-HT-stimulated [35S]GTP gamma S binding at cloned human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Brain Concentration of S-15535: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and detailed protocols for measuring the brain concentration of S-15535, a selective ligand for serotonin (B10506) 5-HT1A receptors. The following sections detail methodologies for in vivo sample collection via microdialysis and subsequent quantification using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Introduction to this compound
This compound, chemically known as 4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine, is a compound with high affinity for 5-HT1A receptors.[1][2][3] It exhibits a unique pharmacological profile, acting as an agonist at presynaptic 5-HT1A autoreceptors and an antagonist at postsynaptic 5-HT1A receptors.[2][3] This dual action modulates serotonergic neurotransmission, leading to potential anxiolytic and antidepressant effects.[1][4] Understanding the concentration of this compound in the brain is crucial for correlating pharmacokinetic profiles with pharmacodynamic effects in preclinical and clinical research.
In Vivo Sampling: Cerebral Microdialysis
Cerebral microdialysis is a powerful technique for continuously sampling the extracellular fluid (ECF) of the brain in awake, freely-moving animals, providing real-time information on the unbound, pharmacologically active concentration of a drug.[5][6]
Experimental Protocol: In Vivo Microdialysis
Objective: To collect extracellular fluid from a specific brain region (e.g., frontal cortex, hippocampus) of a conscious rat for the quantification of this compound.
Materials:
-
Microdialysis probes (e.g., 20 kDa molecular weight cut-off)
-
Guide cannula
-
Stereotaxic apparatus
-
High-precision infusion pump
-
Perfusion fluid (artificial cerebrospinal fluid - aCSF)
-
Fraction collector
-
Surgical instruments
Procedure:
-
Guide Cannula Implantation:
-
Anesthetize the rat according to approved institutional animal care and use committee protocols.
-
Secure the animal in a stereotaxic frame.
-
Surgically implant a guide cannula directed at the brain region of interest (e.g., frontal cortex or hippocampus).
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for at least 24-48 hours post-surgery.[6]
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe inlet to a high-precision infusion pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[7] Slower flow rates generally result in higher recovery of the analyte.[7]
-
Allow a stabilization period of 1-2 hours to ensure the blood-brain barrier has reformed and the system has reached equilibrium.
-
-
Sample Collection (Dialysate):
-
Following stabilization, administer this compound via the desired route (e.g., subcutaneous, oral).
-
Collect dialysate samples into vials at predetermined time intervals (e.g., every 20-30 minutes) using a refrigerated fraction collector to prevent degradation.
-
Store collected samples at -80°C until analysis.
-
-
Probe Calibration (Recovery):
-
It is essential to determine the in vivo recovery of the microdialysis probe to accurately quantify the absolute concentration of this compound in the ECF.[5]
-
The retrodialysis method can be used, where a known concentration of this compound is perfused through the probe, and the loss of the compound from the perfusate is measured.[5][6]
-
Relative Recovery (%) = ([Concentration in] - [Concentration out]) / [Concentration in] x 100.
-
Quantification: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is the gold standard for the sensitive and selective quantification of small molecules like this compound in complex biological matrices such as brain tissue homogenate and microdialysate.[8][9][10][11]
Experimental Protocol: HPLC-MS/MS Analysis
Objective: To develop a sensitive and robust method for the quantification of this compound in brain dialysate and homogenate.
1. Sample Preparation:
-
Microdialysate: Due to the clean nature of the dialysate, minimal sample preparation is often required. Samples can often be directly injected after addition of an internal standard.
-
Brain Tissue Homogenate:
-
Accurately weigh the brain tissue sample.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an appropriate internal standard.[12]
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.
-
2. HPLC-MS/MS Method Development (Hypothetical Parameters):
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is a common starting point for small molecule analysis.[12]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
A gradient elution will likely be required to achieve good separation from matrix components.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) will be used for quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a fragment of this compound). These transitions would need to be optimized by infusing a standard solution of this compound into the mass spectrometer.
3. Method Validation:
The developed method must be validated according to regulatory guidelines to ensure its reliability. Key validation parameters include:
-
Linearity: A calibration curve should be prepared by spiking known concentrations of this compound into the blank matrix (aCSF or blank brain homogenate).
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.[12]
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Recovery and Matrix Effect: To assess the efficiency of the extraction process and the influence of the biological matrix on ionization.
-
Stability: The stability of this compound in the biological matrix under different storage and processing conditions.
Data Presentation
The quantitative data obtained from these experiments should be summarized in clear and concise tables for easy comparison and interpretation.
| Parameter | Brain Dialysate | Brain Homogenate |
| Lower Limit of Quantification (LLOQ) | e.g., 0.1 ng/mL | e.g., 1 ng/g |
| Linearity Range | e.g., 0.1 - 100 ng/mL | e.g., 1 - 500 ng/g |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (%RE) | ± 15% | ± 15% |
| Extraction Recovery | N/A | > 85% |
| Matrix Effect | < 15% | < 15% |
Note: The values in this table are examples and would need to be determined experimentally during method validation.
Visualizations
This compound Signaling Pathway at 5-HT1A Receptors
Caption: this compound acts as a presynaptic 5-HT1A agonist and a postsynaptic antagonist.
Experimental Workflow for Measuring this compound Brain Concentration
Caption: Workflow for this compound brain concentration analysis.
References
- 1. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: I. Interaction with cloned human (h)5-HT1A, dopamine hD2/hD3 and h alpha2A-adrenergic receptors in relation to modulation of cortical monoamine release and activity in models of potential antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5HT(1A) receptor ligand, S15535, antagonises G-protein activation: a [35S]GTPgammaS and [3H]S15535 autoradiography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 15535: a highly selective benzodioxopiperazine 5-HT1A receptor ligand which acts as an agonist and an antagonist at presynaptic and postsynaptic sites respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: II. Modulation of hippocampal serotonin release in relation to potential anxiolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microdialysis update: optimizing the advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioanalytical method development, in-vivo pharmacokinetic evaluation, ex-vivo platelet aggregation inhibition activity of a novel solid dispersion formulation of ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onlinepharmacytech.info [onlinepharmacytech.info]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: S-15535 in Combination with Neuropharmacological Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the neuropharmacological agent S-15535, with a particular focus on its use in combination with other neuropharmacological agents. This document includes a summary of its receptor binding profile, its effects on neurotransmitter systems, detailed protocols for key preclinical experiments, and visualizations of its mechanism of action.
Introduction to this compound
This compound, chemically known as 4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine, is a potent and highly selective 5-HT1A receptor ligand.[1] It exhibits a unique pharmacological profile, acting as an agonist at presynaptic 5-HT1A autoreceptors and as a weak partial agonist or antagonist at postsynaptic 5-HT1A receptors.[1][2][3] This dual activity allows this compound to modulate serotonergic neurotransmission in a distinct manner, leading to potential therapeutic applications in anxiety, depression, and cognitive disorders.[2][4][5]
Data Presentation: Quantitative Analysis of this compound Interactions
The following tables summarize the key quantitative data regarding the binding affinity of this compound and its effects on neurotransmitter levels, both alone and in combination with other agents.
Table 1: Receptor Binding Affinities of this compound
| Receptor | Ki (nM) | Source |
| Human 5-HT1A | 0.7 | [2] |
| Human Dopamine (B1211576) D2 | 400 | [2] |
| Human Dopamine D3 | 248 | [2] |
| Human α2A-Adrenergic | 190 | [2] |
| 5-HT1A (Bovine Hippocampus) | 1.8 | [3] |
Table 2: Effects of this compound on Extracellular Neurotransmitter Levels in Rat Brain (In Vivo Microdialysis)
| Brain Region | Neurotransmitter | This compound Dose (mg/kg, s.c.) | Effect | Source |
| Frontal Cortex | 5-HT | 0.08 - 5.0 | Dose-dependent decrease | [2] |
| Nucleus Accumbens | 5-HT | 0.08 - 5.0 | Dose-dependent decrease | [2] |
| Striatum | 5-HT | 0.08 - 5.0 | Dose-dependent decrease | [2] |
| Frontal Cortex | Dopamine (DA) | Not specified | Dose-dependent increase | [2] |
| Frontal Cortex | Noradrenaline (NAD) | Not specified | Dose-dependent increase | [2] |
| Hippocampus | 5-HT | 0.3 - 3.0 | Dose-dependent decrease | [4] |
Table 3: Effects of this compound in Combination with Other Neuropharmacological Agents on Neurotransmitter Levels and Behavior
| Combination Agent | Brain Region / Test | Measured Outcome | Effect of Combination | Source |
| Fluoxetine (B1211875) (10.0 mg/kg, s.c.) | Frontal Cortex, Nucleus Accumbens, Striatum | Extracellular 5-HT | This compound decreased 5-HT, while fluoxetine increased it. | [2] |
| WAY 100,635 (0.16 mg/kg) | Frontal Cortex | Extracellular 5-HT, DA, NAD | Attenuated the effects of this compound on all three neurotransmitters. | [2] |
| Scopolamine (4.0 µg, intrahippocampal) | Two-platform spatial discrimination task | Choice accuracy | This compound (1.0 mg/kg) prevented the scopolamine-induced impairment in learning. | [6] |
| WAY 100,635 (1.0 µg, into dorsal raphe) | Two-platform spatial discrimination task with Scopolamine | Choice accuracy | Completely antagonized the protective effect of this compound against scopolamine-induced impairment. | [6] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established preclinical models for assessing neuropharmacological agents.
In Vivo Microdialysis for Neurotransmitter Quantification in Freely Moving Rats
This protocol is for measuring extracellular levels of serotonin (B10506) (5-HT), dopamine (DA), and noradrenaline (NAD) in specific brain regions.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (concentric or loop-type)
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-EC)
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthesia (e.g., isoflurane)
-
This compound and other test compounds
Procedure:
-
Probe Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest (e.g., frontal cortex, hippocampus, nucleus accumbens). Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Microdialysis Experiment: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Connect the probe inlet to a syringe pump and the outlet to a fraction collector.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow a 1-2 hour equilibration period to establish a stable baseline of neurotransmitter levels.
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to confirm stability.
-
Drug Administration: Administer this compound and/or the combination agent (e.g., fluoxetine, WAY 100,635) via the desired route (e.g., subcutaneous, intraperitoneal).
-
Sample Collection: Continue collecting dialysate fractions for a predetermined period after drug administration.
-
Analysis: Analyze the collected dialysate samples using HPLC-EC to quantify the concentrations of 5-HT, DA, and NAD.
-
Data Expression: Express the results as a percentage change from the baseline neurotransmitter levels.
Learned Helplessness Test in Rats
This model is used to assess antidepressant-like activity.
Materials:
-
Shuttle boxes with a grid floor capable of delivering a mild electric shock
-
A mechanism to escape the shock (e.g., a lever press, crossing to another compartment)
-
This compound and other test compounds
Procedure:
-
Induction Phase (Day 1): Place rats individually in the shuttle boxes and expose them to a series of inescapable and unpredictable mild foot shocks (e.g., 0.8 mA for 15 seconds, with a variable inter-shock interval). A control group is placed in the boxes without receiving shocks.
-
Drug Administration: Administer this compound or the combination agent orally or via injection at specified times before the testing phase.
-
Testing Phase (Days 2, 3, 4): Place the rats back in the shuttle boxes, but this time, an escape mechanism is available. A conditioned stimulus (e.g., a light or tone) precedes the foot shock. The number of failures to escape the shock is recorded.
-
Data Analysis: A significant reduction in the number of escape failures in the drug-treated group compared to the vehicle-treated "helpless" group indicates an antidepressant-like effect.
Elevated Plus-Maze Test in Mice
This test is a widely used model for assessing anxiety-like behavior.
Materials:
-
Elevated plus-maze apparatus (two open arms and two enclosed arms, elevated from the floor)
-
Video tracking software
-
This compound and other test compounds
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or the combination agent at a specified time before testing.
-
Testing: Place the mouse in the center of the plus-maze, facing an open arm. Allow the mouse to explore the maze for a set period (e.g., 5 minutes).
-
Data Recording and Analysis: Use video tracking software to record the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways of this compound and a typical experimental workflow.
Caption: Proposed dual mechanism of action of this compound.
Caption: General experimental workflow for in vivo studies.
Caption: Logical relationships of this compound and combination agents.
References
- 1. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 2. Rethinking 5-HT1A Receptors: Emerging Modes of Inhibitory Feedback of Relevance to Emotion-Related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 5. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 6. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Navigating the Challenges of S-15535 Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with S-15535, a potent and selective 5-HT1A receptor ligand. Addressing the compound's known solubility challenges, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible experimental outcomes.
Troubleshooting Common Solubility Issues
Researchers may encounter difficulties in dissolving this compound, particularly for aqueous-based biological assays. The following section provides a structured approach to overcoming these challenges.
FAQ: General Solubility and Stock Solutions
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1]
Q2: What is the maximum concentration for a stock solution of this compound in DMSO?
A2: Based on available data, this compound is soluble in DMSO at various concentrations, with reports of clear solutions at 2 mg/mL (with warming), approximately 6 mg/mL, and 10 mg/mL.[2][3] To ensure complete dissolution, starting with a lower concentration and gently warming the solution is advisable.
Q3: Is this compound soluble in water?
A3: this compound is reported to be insoluble in water.[2][3] Direct dissolution in aqueous buffers is not recommended.
Q4: My this compound is not dissolving completely in DMSO. What should I do?
A4: If you experience difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Gently warm the solution: Warming the solution can aid in the dissolution of the compound.
-
Vortex or sonicate: Mechanical agitation can help to break up any clumps of powder and facilitate dissolution.
-
Use a lower concentration: If the compound still does not dissolve, you may be exceeding its solubility limit. Try preparing a more dilute stock solution.
FAQ: Preparing Working Solutions for In Vitro Experiments
Q1: I've prepared a DMSO stock solution. How do I make a working solution in my aqueous cell culture medium?
A1: To prepare a working solution for cell-based assays, the DMSO stock solution should be serially diluted in the aqueous medium. It is critical to ensure that the final concentration of DMSO in the culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Q2: When I add my DMSO stock to my aqueous buffer, a precipitate forms. Why is this happening and how can I prevent it?
A2: This phenomenon, known as precipitation, occurs when the compound is not soluble in the final aqueous solution. Here are some strategies to prevent this:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Optimize the dilution step: Instead of adding the DMSO stock directly to a large volume of aqueous buffer, perform serial dilutions. This gradual decrease in DMSO concentration can help to keep the compound in solution.
-
Consider the pH of your buffer: As a phenylpiperazine derivative, the solubility of this compound may be pH-dependent. Experimenting with buffers of different pH values might improve solubility.
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound.
| Solvent | Reported Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~6 mg/mL | |
| 2 mg/mL | Clear solution, may require warming. | |
| 10 mg/mL | Clear solution. | |
| Water | Insoluble |
Data sourced from supplier technical data sheets.[2][3]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molar Mass: 336.43 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Warming block or water bath (optional)
Methodology:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 3.36 mg of this compound powder.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the solution to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term use (weeks to months) or -80°C for long-term storage (months to years).[1]
Visualizing Key Pathways and Workflows
Troubleshooting Workflow for this compound Solubility Issues
Caption: A flowchart for troubleshooting common solubility issues with this compound.
Signaling Pathway of 5-HT1A Receptor Activation
This compound is a potent ligand for the 5-HT1A receptor.[4] Activation of this G-protein coupled receptor initiates a cascade of intracellular events.
Caption: Simplified signaling cascade following 5-HT1A receptor activation by this compound.
References
Technical Support Center: Optimizing S-15535 Dosage for Anxiolytic Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing S-15535 in studies investigating its anxiolytic properties. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anxiolytic effects?
A1: this compound is a phenylpiperazine drug that acts as a potent and highly selective 5-HT1A receptor ligand.[1] Its anxiolytic properties are attributed to its dual action: it functions as an agonist at presynaptic 5-HT1A autoreceptors and as an antagonist or weak partial agonist at postsynaptic 5-HT1A receptors.[1][2][3] The agonistic action on presynaptic autoreceptors leads to a reduction in serotonin (B10506) (5-HT) release in brain regions like the hippocampus, which is believed to contribute to its anxiolytic effects.[4][5]
Q2: What is the binding affinity of this compound for the 5-HT1A receptor and other receptors?
A2: this compound exhibits high affinity for cloned human 5-HT1A receptors.[6] Its affinity for other receptors, such as dopamine (B1211576) D2 and D3 receptors, and α2A-adrenergic receptors, is significantly lower, indicating its high selectivity.[2][6]
Q3: What are the recommended starting doses for in vivo anxiolytic studies with this compound?
A3: The effective dose of this compound can vary depending on the animal model and the route of administration. For subcutaneous (s.c.) administration in rats, doses ranging from 0.16 to 2.5 mg/kg have been shown to be effective in the fear-induced ultrasonic vocalization model.[4] For oral (p.o.) administration, effective doses in the same model range from 0.63 to 10.0 mg/kg.[4] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q4: I am not observing anxiolytic effects with this compound in the elevated plus-maze. Is this expected?
A4: Yes, this is a possible outcome. One study found that this compound, at doses up to 10.0 mg/kg, did not significantly increase open-arm entries in the elevated plus-maze test in rats.[4] However, the compound has shown anxiolytic-like effects in other behavioral models, such as the Vogel conflict test and the social interaction test.[7] The choice of behavioral paradigm is crucial when evaluating the anxiolytic potential of a compound.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in behavioral assays.
-
Possible Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Ensure consistent lighting, noise levels, and temperature in the testing environment.
-
Handle animals consistently and habituate them to the testing room before the experiment.
-
Standardize the time of day for testing to minimize circadian rhythm effects.
-
Ensure the experimenter is blinded to the treatment groups to reduce bias.[8]
-
-
-
Possible Cause: Incorrect dosage or route of administration.
-
Troubleshooting Steps:
-
Verify the correct calculation and preparation of the this compound solution.
-
Consider performing a dose-response curve to identify the optimal effective dose for your specific animal model and strain.
-
Ensure the chosen route of administration is appropriate and consistently applied.
-
-
-
Possible Cause: The chosen behavioral model may not be sensitive to the mechanism of this compound.
Issue 2: Observed sedative or locomotor effects that may confound anxiety measures.
-
Possible Cause: The dose of this compound may be too high, leading to off-target effects.
-
Troubleshooting Steps:
-
Review the literature for doses that have been shown to be effective without causing significant motor impairment. Studies have indicated that this compound has little influence on motor behavior at doses where it exhibits anxiolytic properties.[4]
-
Lower the dose and re-evaluate the behavioral effects.
-
Include a specific test for locomotor activity, such as the open field test, to assess whether the observed behavioral changes are due to anxiolysis or altered motor function.[9]
-
-
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Reference |
| Human 5-HT1A | 0.7 | [6] |
| 5-HT1A | 1.8 | [2] |
| Human Dopamine D2 | 400 | [6] |
| Human Dopamine D3 | 248 | [6] |
| Human α2A-Adrenergic | 190 | [6] |
Table 2: Effective Doses of this compound in Preclinical Models
| Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Microdialysis (5-HT suppression) | Rat | s.c. | 0.08 - 5.0 mg/kg | Dose-dependent suppression of 5-HT levels in the frontal cortex, nucleus accumbens, and striatum. | [6] |
| Fear-Induced Ultrasonic Vocalizations | Rat | s.c. | 0.16 - 2.5 mg/kg | Dose-dependent abolishment of vocalizations. | [4] |
| Fear-Induced Ultrasonic Vocalizations | Rat | p.o. | 0.63 - 10.0 mg/kg | Dose-dependent abolishment of vocalizations. | [4] |
| Vogel Conflict Test | Rat | s.c. | Not specified, but active | Anxiolytic-like effects. | |
| Social Interaction Test | Rat | s.c. | Not specified, but active | Anxiolytic-like effects over a broad dose range. | |
| Elevated Plus-Maze | Rat | s.c. | Up to 10.0 mg/kg | No significant increase in open-arm entries. | [4] |
Experimental Protocols
Elevated Plus-Maze (EPM) Test
This test is widely used to assess anxiety-like behavior in rodents.[8][10][11]
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.[10]
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes prior to the test.
-
Administer this compound or vehicle at the predetermined time before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.[8]
-
Record the session with a video camera mounted above the maze for later analysis.
-
-
Data Analysis:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
-
Vogel Conflict Test
This test assesses the anxiolytic potential of a compound by measuring its ability to increase punished behavior.
-
Apparatus: A testing chamber with a drinking spout connected to a water source and a shock generator.
-
Procedure:
-
Water-deprive the animals for a specified period (e.g., 24-48 hours) before the test.
-
Administer this compound or vehicle.
-
Place the animal in the testing chamber and allow it to explore and find the drinking spout.
-
Once the animal starts drinking, a mild electric shock is delivered through the spout after a certain number of licks.
-
The number of shocks the animal is willing to take to drink is recorded over a set period.
-
-
Data Analysis:
-
An increase in the number of punished licks or shocks received is indicative of an anxiolytic effect.
-
Social Interaction Test
This test evaluates the anxiolytic effects of a compound by measuring the amount of time unfamiliar animals spend in social engagement.
-
Apparatus: A well-lit, open-field arena.
-
Procedure:
-
House the animals individually for a period before the test to increase their motivation for social interaction.
-
Administer this compound or vehicle to both animals in a pair.
-
Place two unfamiliar, weight-matched animals in the open-field arena.
-
Record the session for a set duration (e.g., 10 minutes).
-
-
Data Analysis:
-
Measure the total time the pair of animals spends engaged in active social interaction (e.g., sniffing, grooming, following).
-
An increase in the duration of social interaction is indicative of an anxiolytic effect.[12]
-
Visualizations
Caption: Signaling pathway of this compound at serotonergic synapses.
Caption: General experimental workflow for in vivo anxiolytic studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. S 15535: a highly selective benzodioxopiperazine 5-HT1A receptor ligand which acts as an agonist and an antagonist at presynaptic and postsynaptic sites respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: II. Modulation of hippocampal serotonin release in relation to potential anxiolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S 15535, a benzodioxopiperazine acting as presynaptic agonist and postsynaptic 5-HT1A receptor antagonist, prevents the impairment of spatial learning caused by intrahippocampal scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: I. Interaction with cloned human (h)5-HT1A, dopamine hD2/hD3 and h alpha2A-adrenergic receptors in relation to modulation of cortical monoamine release and activity in models of potential antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elevated plus maze for mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anxiolytic actions of the substance P (NK1) receptor antagonist L-760735 and the 5-HT1A agonist 8-OH-DPAT in the social interaction test in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected behavioral results with S-15535
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected behavioral results with S-15535. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Disclaimer
This compound is a fictional compound. The following data and troubleshooting guide are based on the well-characterized 5-HT1A receptor partial agonist, buspirone (B1668070), as a proxy to provide a realistic and informative resource.
Frequently Asked Questions (FAQs)
Q1: What is the expected behavioral outcome of this compound administration in preclinical models?
A1: this compound is designed as a selective 5-HT1A receptor partial agonist.[1][2] The expected behavioral outcome in preclinical anxiety models, such as the elevated plus maze (EPM) and open field test (OFT), is an anxiolytic effect. This is typically observed as an increase in the time spent in the open arms of the EPM and an increase in exploration of the center of the OFT arena.[3][4]
Q2: We are observing paradoxical anxiogenic-like effects (increased anxiety) with this compound. What could be the cause?
A2: This is a known, though less common, phenomenon with 5-HT1A receptor modulators.[5] Several factors could contribute to this observation:
-
Dose: The dose-response curve for this compound may be U-shaped or bell-shaped.[6] Low doses may produce anxiolytic effects, while higher doses could lead to anxiogenic-like responses. It is crucial to perform a thorough dose-response study.[7]
-
Receptor Occupancy: High doses may lead to receptor occupancy levels that alter the balance of pre- and post-synaptic 5-HT1A receptor activity, potentially leading to unexpected behavioral outcomes.[1][2]
-
Off-Target Effects: At higher concentrations, this compound may interact with other receptors, such as dopamine (B1211576) D2 receptors, which could contribute to anxiogenic-like behaviors.[1][8]
-
Metabolites: The primary metabolite of this compound may have its own pharmacological activity, including potential antagonism at α2-adrenergic receptors, which could influence behavioral outcomes.[1][9]
Q3: Our experiments with this compound are showing a lack of efficacy. Why might this be?
A3: Several factors can contribute to a lack of observed efficacy:
-
Pharmacokinetics: this compound has low oral bioavailability due to extensive first-pass metabolism.[9][10] Ensure the route of administration and dosage are appropriate to achieve therapeutic concentrations in the central nervous system.
-
Timing of Behavioral Testing: The time to reach peak plasma concentration (Tmax) should be considered when designing the experimental timeline.[9] Behavioral testing should coincide with the expected peak drug concentration in the brain.
-
Chronic vs. Acute Dosing: The anxiolytic effects of 5-HT1A partial agonists can take time to develop.[2] Chronic dosing may be necessary to observe the desired behavioral effects, as this allows for desensitization of presynaptic 5-HT1A autoreceptors and a subsequent increase in serotonergic neurotransmission.[1][2]
-
Previous Drug Exposure: If experimental subjects have been previously treated with other psychoactive compounds, particularly benzodiazepines, this can alter the response to this compound.[10]
Q4: We are observing locomotor effects (e.g., hyperactivity or sedation) that are confounding our behavioral results. How should we address this?
A4: It is essential to differentiate between anxiolytic effects and general changes in locomotor activity.
-
Dose-Dependence: Higher doses of this compound are more likely to decrease ambulation.[7]
-
Control Measures: The open field test is a valuable tool for assessing general locomotor activity.[4][11] Always include an OFT in your experimental design to measure total distance traveled, velocity, and time spent immobile. This will help to interpret the results from other behavioral tests, such as the EPM.
-
Data Analysis: When analyzing EPM data, consider not only the time spent in the open arms but also the total number of arm entries as a measure of overall activity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Paradoxical Anxiety | High dose, off-target effects | Perform a detailed dose-response study.[7] Consider co-administration with a D2 antagonist to investigate off-target effects. |
| Lack of Efficacy | Insufficient dose, acute dosing regimen | Increase the dose or switch to a chronic dosing paradigm.[2] Confirm drug delivery and CNS penetration with pharmacokinetic studies. |
| Sedation/Hyperactivity | High dose, off-target effects | Lower the dose. Use an open field test to quantify locomotor activity independently of anxiety measures.[4] |
| High Variability in Results | Inconsistent drug administration, environmental factors | Ensure consistent administration with or without food, as this can affect bioavailability.[9] Standardize all environmental conditions for behavioral testing.[12] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound (based on Buspirone)
| Parameter | Value | Reference |
| Oral Bioavailability | ~4% | [9] |
| Time to Peak Plasma (Tmax) | 40-90 minutes | [2][10] |
| Elimination Half-life | 2-3 hours | [2][10] |
| Protein Binding | ~86% | [2][10] |
| Primary Metabolizing Enzyme | CYP3A4 | [1][10] |
Table 2: Receptor Binding Profile of this compound (based on Buspirone)
| Receptor | Affinity (Ki) | Activity | Reference |
| 5-HT1A | High | Partial Agonist | [1] |
| Dopamine D2 | Weak | Antagonist | [1] |
| α1-Adrenergic | Very Weak | Partial Agonist | [1][2] |
Experimental Protocols
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[13]
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes prior to the experiment.[12]
-
Drug Administration: Administer this compound or vehicle at the appropriate time before the test to coincide with Tmax.
-
Procedure: Place the animal in the center of the maze, facing an open arm.[14] Allow the animal to explore the maze for a 5-minute session.[3]
-
Data Collection: Record the time spent in the open and closed arms, and the number of entries into each arm using an automated tracking system.[12]
-
Analysis: An increase in the percentage of time spent in the open arms is indicative of an anxiolytic effect.
Open Field Test (OFT) Protocol
-
Apparatus: A square arena with high walls to prevent escape.[15]
-
Acclimation: Acclimate the animal to the testing room for at least 30-60 minutes before the test.[11]
-
Drug Administration: Administer this compound or vehicle at a predetermined time before the test.
-
Procedure: Place the animal in the center of the open field.[16] Allow it to explore for a 10-20 minute session.[11][17]
-
Data Collection: Use a video tracking system to record the total distance traveled, velocity, time spent in the center versus the periphery, and rearing frequency.[11]
-
Analysis: An increase in the time spent in the center of the arena suggests an anxiolytic effect, while the total distance traveled provides a measure of general locomotor activity.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Behavioral Experiment Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. Buspirone - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. protocols.io [protocols.io]
- 4. anilocus.com [anilocus.com]
- 5. Buspirone (Buspar) Side Effects: Everything You Need to Know - GoodRx [goodrx.com]
- 6. researchgate.net [researchgate.net]
- 7. Dose-response analysis of the effects of buspirone on rearing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buspirone: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. albany.edu [albany.edu]
- 15. behaviorcloud.com [behaviorcloud.com]
- 16. Open-field test [bio-protocol.org]
- 17. Open field test for mice [protocols.io]
Technical Support Center: S-15535 Stability and Storage
This technical support center provides guidance on the stability and storage of S-15535, a phenylpiperazine derivative. The information provided is based on the general chemical properties of phenylpiperazine compounds. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound powder?
For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. For short-term storage, refrigeration at 4°C is acceptable. Phenylpiperazine derivatives can be sensitive to heat, light, and moisture, so proper storage is crucial to maintain compound integrity.
Q2: How should I prepare and store solutions of this compound?
The stability of this compound in solution is not well-documented. However, based on the properties of similar compounds, it is advisable to prepare solutions fresh for each experiment. If storage of solutions is necessary, it is recommended to aliquot the solution into single-use vials and store them at -80°C. Avoid repeated freeze-thaw cycles. The choice of solvent will depend on the experimental requirements, but DMSO or ethanol (B145695) are common choices for initial stock solutions. It is crucial to assess the stability of this compound in your chosen solvent system.
Q3: What are the potential degradation pathways for this compound?
Phenylpiperazine derivatives are generally susceptible to three main degradation pathways: hydrolysis, oxidation, and photodegradation.[1][2]
-
Hydrolysis: The piperazine (B1678402) ring can be susceptible to cleavage under acidic or basic conditions.[1]
-
Oxidation: The nitrogen atoms in the piperazine ring and other parts of the molecule can be sites for oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of the compound.
Q4: Are there any signs of this compound degradation I should look for?
Visual inspection of the solid compound or its solutions may provide initial clues of degradation. Signs of degradation can include a change in color (e.g., from white to yellow or brown), the appearance of particulate matter in solutions, or a change in the clarity of the solution.[2] However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are necessary for a definitive assessment of stability.
Troubleshooting Guide
Issue: I am seeing unexpected or inconsistent results in my experiments with this compound.
Possible Cause: The compound may have degraded.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the solid compound and any prepared solutions have been stored according to the recommendations (see FAQs).
-
Prepare Fresh Solutions: If you have been using stored solutions, prepare a fresh solution from the solid stock and repeat the experiment.
-
Perform a Stability Check: If the issue persists, consider performing a simple stability check. This can be done by analyzing a freshly prepared solution by HPLC and then re-analyzing it after a period under your typical experimental conditions (e.g., in your cell culture media at 37°C). A decrease in the peak area of the parent compound or the appearance of new peaks would indicate degradation.
-
Conduct a Forced Degradation Study: For a more thorough investigation, a forced degradation study can be performed to identify potential degradation products and understand the compound's stability under various stress conditions.[2]
Experimental Protocols
Protocol: General Forced Degradation Study for Phenylpiperazine Derivatives
This protocol provides a general framework for conducting a forced degradation study to assess the stability of a compound like this compound.[2]
Objective: To identify potential degradation pathways and products under stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Suitable organic solvent (e.g., acetonitrile, methanol)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[2]
-
Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[2]
-
Oxidative Degradation: Mix the this compound solution with 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).[2]
-
Thermal Degradation: Expose a solid sample of this compound to elevated temperature (e.g., 60°C) for an extended period (e.g., 7 days).[2]
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm) for a defined period (e.g., 24 hours).[2]
-
-
Sample Analysis:
-
At various time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Quantify the decrease in the peak area of the parent compound.
-
Identify and, if possible, characterize any new peaks corresponding to degradation products.
-
Data Presentation
Table 1: General Stability Profile of Phenylpiperazine Derivatives.
| Stress Condition | General Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Susceptible to degradation | Hydrolysis products (e.g., cleavage of the piperazine ring) |
| Basic (e.g., 0.1 M NaOH) | Susceptible to degradation | Hydrolysis products |
| Oxidative (e.g., 3% H₂O₂) | Potentially susceptible | N-oxides, hydroxylated derivatives |
| Thermal (e.g., >40°C) | Stability is compound-dependent | Various thermal decomposition products |
| Photolytic (e.g., UV light) | Potentially susceptible | Photodegradation products |
Note: This table provides a general overview. The actual stability of this compound under these conditions should be experimentally determined.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for unexpected experimental results with this compound.
References
Preventing Degradation of S-15535: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with essential information and protocols to prevent the degradation of S-15535 during experimental procedures. Adherence to these guidelines is crucial for ensuring the integrity, potency, and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
A1: this compound is a potent and selective 5-HT1A receptor ligand, exhibiting both agonist and antagonist properties at presynaptic and postsynaptic receptors, respectively.[1] It is primarily used in neuroscience research to investigate the role of the serotonin (B10506) system in conditions such as anxiety and depression.[2][3]
Q2: What are the main causes of this compound degradation?
A2: Based on its chemical structure, which includes a phenylpiperazine and a benzodioxane moiety, this compound is susceptible to degradation through several pathways. These include:
-
Oxidation: The piperazine (B1678402) ring and the electron-rich aromatic rings are prone to oxidation, especially in the presence of atmospheric oxygen, light, or oxidizing agents.
-
Hydrolysis: The ether linkages in the benzodioxane ring and the tertiary amine in the piperazine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions.
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy needed to initiate degradation reactions.
Q3: How can I visually identify if my this compound sample has degraded?
A3: Signs of degradation can include a change in the physical appearance of the compound, such as discoloration (e.g., from white to yellow or brown), clumping of the powder, or the development of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical methods like HPLC are recommended for purity assessment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions frequently. Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or lower. |
| Loss of compound potency | Improper storage of solid this compound. | Store solid this compound in a tightly sealed container, protected from light and moisture. For long-term storage, keep at -20°C in a desiccator. |
| Appearance of unknown peaks in analytical assays (e.g., HPLC) | Degradation of this compound during the experiment. | Minimize the exposure of this compound to harsh conditions during the experiment. Use buffers with a neutral pH, protect from light, and maintain a controlled temperature. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of solid this compound in a clean, dry weighing boat. Perform this step quickly to minimize exposure to air and humidity.
-
Dissolution: Dissolve the compound in an appropriate solvent (e.g., DMSO, ethanol). Ensure the solvent is of high purity and anhydrous if possible.
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved. Avoid excessive heating.
-
Storage: Transfer the stock solution into amber-colored vials to protect from light.
-
Aliquoting: Divide the stock solution into smaller, single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Long-term Storage: Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: General Handling Procedures for this compound in Experiments
-
Thawing: When ready to use, thaw a single aliquot of the this compound stock solution at room temperature. Avoid using a heat block.
-
Dilution: Prepare working solutions by diluting the stock solution with the appropriate experimental buffer immediately before use.
-
pH Control: Ensure the pH of the experimental medium is maintained within a neutral range (pH 6-8) to minimize hydrolysis.
-
Light Protection: Conduct experiments under subdued light conditions or use amber-colored or foil-wrapped containers to protect this compound from light exposure.
-
Temperature Control: Maintain a stable and controlled temperature throughout the experiment as elevated temperatures can accelerate degradation.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Container | Additional Precautions |
| Solid | -20°C (Long-term) | Tightly sealed, amber glass vial | Store in a desiccator to protect from moisture. |
| 2-8°C (Short-term) | Tightly sealed, amber glass vial | ||
| Stock Solution (in DMSO/Ethanol) | -20°C or -80°C | Amber glass vials or polypropylene (B1209903) tubes | Aliquot into single-use volumes. |
| Aqueous Working Solution | 2-8°C | Amber glass vials or polypropylene tubes | Prepare fresh daily. |
Visualizations
Caption: Experimental workflow for handling this compound to minimize degradation.
Caption: Potential degradation pathways and contributing factors for this compound.
References
Technical Support Center: A Guide to S-15535
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of S-15535, a selective 5-HT1A receptor ligand. This resource offers troubleshooting advice for potential off-target effects, answers to frequently asked questions, detailed experimental protocols, and a summary of key quantitative data to support your research and development endeavors.
Introduction to this compound
This compound is a benzodioxopiperazine derivative that acts as a potent and highly selective 5-HT1A receptor ligand.[1] Its unique pharmacological profile is characterized by its dual action: it functions as an agonist at presynaptic 5-HT1A autoreceptors and as an antagonist (or weak partial agonist) at postsynaptic 5-HT1A receptors.[1][2] This mechanism leads to a net inhibition of serotonergic transmission by activating autoreceptors that reduce serotonin (B10506) release, while simultaneously blocking postsynaptic receptors.[3] this compound has demonstrated anxiolytic, anti-aggressive, and potential antidepressant properties in various preclinical models.[2][3]
Troubleshooting Guide: Addressing Unexpected Experimental Outcomes
Researchers using this compound may encounter results that appear inconsistent with its primary mechanism of action. These are often not true "off-target" effects in the sense of binding to other receptors at therapeutic concentrations, but rather indirect consequences of modulating the complex serotonergic system or experimental variables. This guide addresses potential issues in a question-and-answer format.
| Question/Issue | Possible Causes & Explanation | Troubleshooting Steps & Recommendations |
| Unexpected Behavioral Effects: Why am I observing sedation or hyperactivity instead of the expected anxiolytic effect? | The behavioral effects of 5-HT1A receptor modulation can be complex and dose-dependent. High doses of this compound might lead to unforeseen effects on motor activity.[3] Furthermore, the animal's habituation to the testing environment can significantly influence behavioral outcomes. | 1. Dose-Response Analysis: Conduct a thorough dose-response study to identify the optimal concentration for the desired effect and to rule out dose-dependent side effects.[4] 2. Control for Locomotor Activity: Always include an open-field test or similar assay to assess the compound's intrinsic effects on locomotor activity.[4] 3. Acclimatization: Ensure a proper habituation period for the animals to the testing environment to minimize novelty-induced stress and its impact on behavior. |
| Lack of Efficacy in a Specific Model: this compound is not producing the expected antidepressant-like effect in the forced swim test. Why? | Interestingly, studies have shown that this compound, despite showing antidepressant potential in other models like the learned helplessness paradigm, does not decrease immobility time in the forced swim test.[2] This highlights the model-specific effects of the compound and the complexity of translating preclinical findings. | 1. Consider Alternative Models: Utilize a battery of behavioral tests to get a more comprehensive understanding of the compound's antidepressant potential. The learned helplessness model may be a more suitable alternative for this compound.[2] 2. Positive Controls: Include a well-established antidepressant as a positive control in your experiments to validate the sensitivity of your model. |
| Variability in Results: I am seeing high variability in my data between animals and experiments. | The serotonergic system is highly sensitive to environmental and physiological factors. Stress, time of day, and animal strain can all contribute to experimental variability. | 1. Standardize Environmental Conditions: Maintain consistent lighting, temperature, and noise levels in your animal facility and testing rooms. 2. Consistent Handling: Handle all animals consistently and gently to minimize stress. 3. Blinded Experiments: Whenever possible, the experimenter should be blinded to the treatment groups to reduce unconscious bias. |
| Confirming On-Target Effects: How can I be sure that the observed effects are mediated by the 5-HT1A receptor? | This is a critical question in pharmacological research. The use of a selective antagonist to block the effects of this compound is the gold standard for confirming on-target activity. | 1. Use a Selective Antagonist: Pre-treatment with a selective 5-HT1A antagonist, such as WAY-100635, should reverse the effects of this compound.[3][5] If the effect persists in the presence of the antagonist, it is likely an off-target or non-specific effect. 2. Knockout Models: If available, using 5-HT1A receptor knockout animals can provide definitive evidence for on-target effects. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a 5-HT1A receptor ligand that acts as an agonist at presynaptic autoreceptors, which inhibits serotonin release, and as an antagonist at postsynaptic 5-HT1A receptors.[1][2]
Q2: How selective is this compound for the 5-HT1A receptor?
A2: this compound displays high selectivity for the 5-HT1A receptor. Its affinity for other receptors, such as dopamine (B1211576) D2, D3, and α2A-adrenergic receptors, is over 250-fold lower.[2]
Q3: Can this compound affect other neurotransmitter systems?
A3: Yes, indirectly. By modulating the serotonergic system, this compound can influence other neurotransmitter systems. For example, it has been shown to increase extracellular levels of dopamine and noradrenaline in the frontal cortex, an effect that is attenuated by the 5-HT1A antagonist WAY-100635.[2]
Q4: What is the recommended vehicle for in vivo administration of this compound?
A4: The appropriate vehicle will depend on the specific experimental design and route of administration. However, a common practice for similar compounds is to dissolve them in a small amount of a suitable solvent (like DMSO) and then dilute with saline or another aqueous buffer. Always include a vehicle-only control group in your experiments.
Q5: Are there any known paradoxical effects of this compound?
A5: While not extensively documented, the lack of effect in certain behavioral models where an effect might be expected (e.g., the forced swim test) could be considered a paradoxical finding.[2] The complex nature of 5-HT1A receptor pharmacology means that bidirectional or unexpected effects can occur depending on the specific neuronal circuits and physiological state being studied.[6]
Quantitative Data
Table 1: Binding Affinity (Ki) of this compound for Various Receptors
| Receptor | Binding Affinity (Ki) in nM | Reference |
| Human 5-HT1A | 0.7 | [2] |
| Human Dopamine D2 | 400 | [2] |
| Human Dopamine D3 | 248 | [2] |
| Human α2A-Adrenergic | 190 | [2] |
Table 2: In Vivo Effects of this compound on Neurotransmitter Levels
| Brain Region | Neurotransmitter | Effect | Dose Range (mg/kg, s.c.) | Reference |
| Frontal Cortex | Serotonin (5-HT) | Decrease | 0.08 - 5.0 | [2] |
| Nucleus Accumbens | Serotonin (5-HT) | Decrease | 0.08 - 5.0 | [2] |
| Striatum | Serotonin (5-HT) | Decrease | 0.08 - 5.0 | [2] |
| Frontal Cortex | Dopamine (DA) | Increase | 0.08 - 5.0 | [2] |
| Frontal Cortex | Noradrenaline (NA) | Increase | 0.08 - 5.0 | [2] |
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT.
-
Non-specific binding control: 10 µM Serotonin.
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of this compound.
-
In a microplate, combine the cell membranes, [3H]8-OH-DPAT (at a concentration close to its Kd), and either buffer, non-specific control, or a concentration of this compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the effect of this compound on extracellular levels of serotonin, dopamine, and noradrenaline in the brain of a freely moving animal.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
HPLC system with electrochemical detection.
-
This compound solution for injection.
-
Anesthesia.
Procedure:
-
Surgery: Anesthetize the animal and implant a guide cannula stereotaxically into the brain region of interest (e.g., frontal cortex). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., subcutaneously) at the desired dose.
-
Post-injection Collection: Continue to collect dialysate samples for several hours after drug administration.
-
Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using HPLC-ECD.
-
Data Expression: Express the results as a percentage change from the baseline levels.
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for troubleshooting unexpected results.
References
- 1. S 15535: a highly selective benzodioxopiperazine 5-HT1A receptor ligand which acts as an agonist and an antagonist at presynaptic and postsynaptic sites respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: I. Interaction with cloned human (h)5-HT1A, dopamine hD2/hD3 and h alpha2A-adrenergic receptors in relation to modulation of cortical monoamine release and activity in models of potential antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: II. Modulation of hippocampal serotonin release in relation to potential anxiolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. S 15535, a benzodioxopiperazine acting as presynaptic agonist and postsynaptic 5-HT1A receptor antagonist, prevents the impairment of spatial learning caused by intrahippocampal scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paradoxical and bidirectional drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of S-15535
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of S-15535.
I. Troubleshooting Guide
This guide is designed to help researchers identify and resolve common issues that may arise during the formulation and in-vitro/in-vivo testing of this compound.
Issue 1: Poor Dissolution of this compound in Aqueous Media
-
Symptom: Difficulty in dissolving this compound powder in physiological buffers (e.g., PBS) during in-vitro experiments, leading to inconsistent results.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| High Crystallinity | Characterize the solid-state properties of this compound using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to understand its crystalline nature. |
| Large Particle Size | Employ particle size reduction techniques such as micronization or nanomilling to increase the surface area available for dissolution. |
| Low Aqueous Solubility | Given that this compound is soluble in DMSO but likely has poor aqueous solubility due to its complex structure, consider using co-solvents or preparing a stock solution in a minimal amount of an organic solvent (e.g., DMSO) before further dilution in aqueous media. |
Issue 2: Low Oral Bioavailability in Preclinical Models
-
Symptom: Despite seemingly adequate in-vitro dissolution, in-vivo studies in animal models (e.g., rats) show low plasma concentrations of this compound after oral administration.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| First-Pass Metabolism | This compound, as a phenylpiperazine derivative, may undergo significant first-pass metabolism in the liver. Conduct in-vitro metabolism studies using liver microsomes to identify major metabolites and the enzymes responsible. |
| Poor Permeability | The ability of this compound to cross the intestinal epithelium may be limited. Perform a Caco-2 permeability assay to determine its apparent permeability coefficient (Papp). |
| P-glycoprotein (P-gp) Efflux | The compound might be a substrate for efflux transporters like P-gp in the gut wall, which pump it back into the intestinal lumen. The Caco-2 permeability assay can be conducted with and without a P-gp inhibitor (e.g., verapamil) to assess the efflux ratio. |
II. Frequently Asked Questions (FAQs)
Formulation Strategies
-
Q1: What are the most promising formulation strategies to enhance the bioavailability of this compound?
-
A1: Based on the presumed poor aqueous solubility of this compound, several strategies can be employed:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate by presenting it in an amorphous, high-energy state.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can improve the solubility and absorption of lipophilic drugs.
-
Nanocrystals: Reducing the particle size to the nanometer range can significantly increase the surface area and dissolution velocity.
-
-
-
Q2: What excipients are suitable for developing a solid dispersion formulation of this compound?
-
A2: The choice of polymer is critical and depends on the physicochemical properties of this compound and the desired release profile. Common choices include:
-
Polyvinylpyrrolidone (PVP) grades (e.g., PVP K30)
-
Hydroxypropyl methylcellulose (B11928114) (HPMC)
-
Soluplus®
-
Copolymers like Kollidon® VA 64
-
-
Experimental Design
-
Q3: How can I assess the potential for first-pass metabolism of this compound?
-
A3: An in-vitro metabolism study using liver microsomes (from human or the preclinical species of interest) is the standard approach. This will help identify the major metabolites and the cytochrome P450 (CYP) enzymes involved.
-
-
Q4: What is the significance of the Caco-2 permeability assay for this compound?
-
A4: The Caco-2 cell monolayer is a widely accepted in-vitro model of the human intestinal epithelium. This assay provides two key pieces of information:
-
Apparent Permeability (Papp): Predicts the in-vivo absorption rate.
-
Efflux Ratio: An efflux ratio greater than 2 in the presence and absence of a P-gp inhibitor suggests that the compound is a substrate for this efflux transporter.
-
-
III. Experimental Protocols
1. In-Vitro Dissolution Study
-
Objective: To evaluate the dissolution profile of different this compound formulations.
-
Methodology:
-
Prepare dissolution media simulating gastric and intestinal fluids (e.g., Simulated Gastric Fluid (SGF) pH 1.2, and Simulated Intestinal Fluid (SIF) pH 6.8).
-
Place a known amount of the this compound formulation in a USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Maintain the temperature at 37°C ± 0.5°C and the paddle speed at a specified rate (e.g., 50 or 75 RPM).
-
Withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 45, 60, and 120 minutes).
-
Analyze the concentration of this compound in the samples using a validated analytical method, such as HPLC-UV.
-
2. Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability and potential for P-gp efflux of this compound.
-
Methodology:
-
Culture Caco-2 cells on permeable filter supports until a confluent monolayer is formed.
-
For the permeability assessment, add this compound to the apical (A) side and measure its appearance on the basolateral (B) side over time.
-
For the efflux assessment, add this compound to the basolateral side and measure its appearance on the apical side. This is typically done in the presence and absence of a P-gp inhibitor.
-
Analyze the concentration of this compound in the samples from both compartments using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
-
3. In-Vitro Hepatic Microsome Stability Assay
-
Objective: To determine the metabolic stability of this compound in the presence of liver enzymes.
-
Methodology:
-
Incubate this compound with pooled human or animal liver microsomes and a NADPH regenerating system in a phosphate (B84403) buffer (pH 7.4) at 37°C.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Calculate the in-vitro half-life (t1/2) and intrinsic clearance (CLint).
-
IV. Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated this compound | 150 ± 25 | 2.0 | 600 ± 90 | 100 |
| Micronized this compound | 250 ± 40 | 1.5 | 950 ± 120 | 158 |
| This compound Solid Dispersion | 450 ± 65 | 1.0 | 1800 ± 210 | 300 |
| This compound SEDDS | 600 ± 80 | 0.5 | 2400 ± 280 | 400 |
Data are presented as mean ± SD (n=6) and are for illustrative purposes only.
V. Visualizations
Caption: this compound acts as a presynaptic agonist and postsynaptic antagonist at 5-HT1A receptors.
Caption: A typical experimental workflow for improving the bioavailability of a drug candidate.
Navigating S-15535 Research: A Technical Support Resource
Welcome to the technical support center for researchers working with S-15535. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to facilitate the smooth execution of your experiments. The information is tailored for researchers, scientists, and drug development professionals investigating the properties and effects of this selective 5-HT1A receptor ligand.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a phenylpiperazine derivative that acts as a potent and highly selective ligand for the serotonin (B10506) 1A (5-HT1A) receptor.[1] Its distinct pharmacological profile is characterized by a dual action: it functions as an agonist at presynaptic 5-HT1A autoreceptors and as an antagonist or weak partial agonist at postsynaptic 5-HT1A receptors.[2][3][4] This mechanism leads to a reduction in serotonin (5-HT) release while modulating postsynaptic serotonergic signaling.
Q2: What are the primary research applications for this compound?
A2: Given its pharmacological profile, this compound is primarily investigated for its potential anxiolytic and antidepressant properties.[5] It has also been studied for its potential role in mitigating cognitive deficits.[4][6]
Q3: What are the recommended solvents and storage conditions for this compound?
A3: While specific solubility can depend on the salt form, this compound is typically dissolved in aqueous solutions, sometimes with the aid of a small amount of acid. For long-term storage, it is advisable to store the compound in a cool, dry place, protected from light. For solution-based storage, refer to the manufacturer's guidelines, though aliquoting and freezing at -20°C or -80°C is a common practice to prevent degradation from repeated freeze-thaw cycles.
Q4: Are there any known off-target effects of this compound that I should be aware of?
A4: this compound exhibits high selectivity for 5-HT1A receptors. Its affinity for other receptors, such as dopamine (B1211576) D1, D2, alpha-1, alpha-2, and beta-adrenoceptors, is more than 100-fold lower.[3] This high selectivity minimizes the likelihood of significant off-target effects at concentrations typically used to target 5-HT1A receptors.
Troubleshooting Guides
In Vivo Behavioral Studies
Issue: Inconsistent or unexpected results in the elevated plus-maze (EPM) test.
-
Possible Cause 1: Habituation to the test environment. Repeated exposure to the EPM can lead to a phenomenon known as one-trial tolerance, where the anxiolytic effects of drugs are diminished upon subsequent testing.[7]
-
Troubleshooting Tip: Ensure that each animal is tested only once on the EPM. If a re-test is absolutely necessary, a long inter-trial interval (e.g., 28 days) and a change in the testing room may help mitigate this effect.[7]
-
-
Possible Cause 2: Improper handling or environmental stressors. Rodents are sensitive to their environment and handling. Stress induced by these factors can mask the effects of the compound.
-
Troubleshooting Tip: Handle the animals gently and consistently for several days leading up to the experiment.[8] Allow for a sufficient habituation period (at least 45-60 minutes) in the testing room before starting the trial.[8][9] Maintain consistent lighting and minimize noise in the experimental room.[9]
-
-
Possible Cause 3: Incorrect dosing or timing of administration. The anxiolytic effects of this compound are dose-dependent.
-
Troubleshooting Tip: Conduct a dose-response study to determine the optimal dose for your specific experimental conditions. Administer this compound subcutaneously (s.c.) approximately 30 minutes before the test.[4]
-
Issue: Lack of effect in the learned helplessness model.
-
Possible Cause 1: Ineffective stressor. The intensity and uncontrollability of the stressor are critical for inducing a state of learned helplessness.[10]
-
Troubleshooting Tip: Ensure that the footshock or other stressor is inescapable during the induction phase. The parameters of the stressor (intensity, duration, and unpredictability) should be carefully controlled and validated.[11]
-
-
Possible Cause 2: Confounding effects of fear conditioning. If the training and testing environments are the same, the animal's failure to escape may be due to conditioned fear rather than a generalized helpless state.[10]
-
Troubleshooting Tip: To assess for true learned helplessness, the testing should be conducted in a different environment and with a different type of stressor than the induction phase.[10]
-
-
Possible Cause 3: Strain differences. The susceptibility to learned helplessness can vary between different strains of rodents.[12]
-
Troubleshooting Tip: Select a rodent strain that has been shown to be susceptible to the learned helplessness paradigm. Be consistent with the strain used throughout your studies.
-
In Vitro and Ex Vivo Studies
Issue: High background or low signal in receptor binding assays.
-
Possible Cause 1: Suboptimal assay conditions. Factors such as incubation time, temperature, and buffer composition can significantly impact the binding of this compound to 5-HT1A receptors.
-
Possible Cause 2: Degradation of the compound or receptor preparation.
-
Troubleshooting Tip: Prepare fresh solutions of this compound for each experiment. Store receptor preparations (e.g., membrane fractions) at -80°C and avoid repeated freeze-thaw cycles.
-
Issue: Variability in microdialysis measurements.
-
Possible Cause 1: Incorrect probe placement. The accurate placement of the microdialysis probe in the target brain region is crucial for obtaining reliable data.
-
Troubleshooting Tip: After the experiment, it is essential to histologically verify the placement of the microdialysis probe track.[6]
-
-
Possible Cause 2: Fluctuations in physiological conditions. Anesthesia and the animal's physiological state can influence neurotransmitter levels.
-
Troubleshooting Tip: For studies on freely moving animals, allow for a sufficient recovery period after surgery. Monitor and maintain the animal's body temperature throughout the experiment.
-
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor | Binding Affinity (Ki, nM) |
| Human 5-HT1A | 0.7[2] |
| 5-HT1A | 1.8[3] |
| Human Dopamine D2 | 400[2] |
| Human Dopamine D3 | 248[2] |
| Human alpha2A-Adrenergic | 190[2] |
Table 2: Effective Doses of this compound in Behavioral Models
| Behavioral Model | Species | Route of Administration | Effective Dose Range | Observed Effect |
| Learned Helplessness | Rat | p.o. | 0.63 - 40.0 mg/kg | Reduced escape deficits[2] |
| Fear-Induced Ultrasonic Vocalizations | Rat | s.c. | 0.16 - 2.5 mg/kg | Abolished vocalizations[5] |
| Fear-Induced Ultrasonic Vocalizations | Rat | p.o. | 0.63 - 10.0 mg/kg | Abolished vocalizations[5] |
| Aggressive Encounters | Mouse | s.c. | 0.63 - 10.0 mg/kg | Blocked aggressive encounters[5] |
| Aggressive Encounters | Mouse | p.o. | 2.5 - 40.0 mg/kg | Blocked aggressive encounters[5] |
| Spatial Learning Impairment (Scopolamine-induced) | Rat | s.c. | 1.0 mg/kg | Prevented impairment[4] |
Experimental Protocols
Receptor Binding Assay ([³⁵S]GTPγS Binding)
This protocol is a general guideline for assessing the functional activity of this compound at G-protein coupled 5-HT1A receptors.
-
Membrane Preparation: Homogenize brain tissue (e.g., hippocampus or cortex) in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes by high-speed centrifugation and resuspend in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, [³⁵S]GTPγS, GDP, and varying concentrations of this compound.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the EC₅₀ and Eₘₐₓ values for this compound.
Elevated Plus-Maze (EPM) Test
This protocol outlines the procedure for assessing anxiety-like behavior in rodents.
-
Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.[14]
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the test.[9]
-
Drug Administration: Administer this compound (or vehicle control) subcutaneously 30 minutes prior to the test.[4]
-
Test Procedure: Place the animal in the center of the maze, facing a closed arm.[8] Allow the animal to explore the maze for a 5-minute period.[7]
-
Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.[9]
-
Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms as measures of anxiety-like behavior. An increase in these parameters is indicative of an anxiolytic effect.
-
Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each animal to eliminate olfactory cues.[9]
Visualizations
Caption: this compound Signaling Pathway
Caption: Elevated Plus-Maze Experimental Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: I. Interaction with cloned human (h)5-HT1A, dopamine hD2/hD3 and h alpha2A-adrenergic receptors in relation to modulation of cortical monoamine release and activity in models of potential antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 15535: a highly selective benzodioxopiperazine 5-HT1A receptor ligand which acts as an agonist and an antagonist at presynaptic and postsynaptic sites respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S 15535, a benzodioxopiperazine acting as presynaptic agonist and postsynaptic 5-HT1A receptor antagonist, prevents the impairment of spatial learning caused by intrahippocampal scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: II. Modulation of hippocampal serotonin release in relation to potential anxiolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S 15535, a benzodioxopiperazine acting as presynaptic agonist and postsynaptic 5-HT1A receptor antagonist, prevents the impairment of spatial learning caused by intrahippocampal scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 8. Elevated plus maze protocol [protocols.io]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Dissociation of Learned Helplessness and Fear Conditioning in Mice: A Mouse Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for two models of behavioral transition from action to no-action when facing prolonged uncontrollable experience in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. conductscience.com [conductscience.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting conflicting results from S-15535 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting results from experiments involving S-15535.
Frequently Asked Questions (FAQs)
Q1: How can this compound be described as both a 5-HT1A receptor agonist and antagonist?
This compound exhibits a unique pharmacological profile, acting as a potent and highly selective 5-HT1A receptor ligand with dual functionality.[1][2] It functions as an agonist at presynaptic 5-HT1A autoreceptors and as an antagonist (or weak partial agonist) at postsynaptic 5-HT1A receptors.[1][2][3][4][5] This means it stimulates the autoreceptors, which regulate serotonin (B10506) release, while blocking or weakly activating the postsynaptic receptors that mediate the downstream effects of serotonin.
Q2: Why does this compound, a potential anxiolytic and antidepressant, decrease serotonin levels in some brain regions?
The decrease in extracellular serotonin (5-HT) levels is a direct consequence of this compound's agonist activity at presynaptic 5-HT1A autoreceptors.[3][6] Activation of these autoreceptors inhibits the firing of serotonin neurons in the dorsal raphe nucleus, leading to a reduction in serotonin release in projection areas like the frontal cortex, nucleus accumbens, striatum, and hippocampus.[3][4][6] While seemingly counterintuitive for an antidepressant, this action is believed to contribute to its therapeutic effects by modulating the overall serotonergic tone and interacting with other neurotransmitter systems.[3]
Q3: What is the effect of this compound on other neurotransmitters like dopamine (B1211576) and noradrenaline?
In contrast to its effect on serotonin, this compound has been shown to dose-dependently increase extracellular levels of dopamine (DA) and noradrenaline (NAD) specifically in the frontal cortex.[3] This effect is thought to be a consequence of its action on 5-HT1A receptors, as it is attenuated by the 5-HT1A antagonist WAY 100,635.[3] The regional specificity of this dopamine increase is notable, as no significant changes were observed in the nucleus accumbens or striatum.[3]
Q4: What are the known pro-cognitive effects of this compound and their proposed mechanism?
This compound has demonstrated pro-cognitive properties in various rodent models.[7] It has been shown to enhance cholinergic transmission by elevating acetylcholine (B1216132) levels in the frontal cortex and dorsal hippocampus.[7] This effect is believed to be mediated by both the blockade of postsynaptic 5-HT1A receptors and the activation of 5-HT1A autoreceptors.[7] Studies have shown that this compound can reverse cognitive deficits induced by scopolamine (B1681570), a muscarinic antagonist.[4][5][7]
Troubleshooting Guides
Issue: Observing a decrease in serotonin levels and questioning the potential antidepressant effect.
Explanation: This is an expected outcome based on the mechanism of action of this compound. The agonist activity at presynaptic 5-HT1A autoreceptors leads to a reduction in serotonin release.[3][6] The antidepressant and anxiolytic effects are likely mediated by a combination of this presynaptic action and the postsynaptic antagonism, which together modulate neuronal circuits implicated in mood and anxiety.[3][6]
Experimental Data Summary:
| Brain Region | Neurotransmitter | Effect of this compound | Reference |
| Frontal Cortex | Serotonin (5-HT) | ↓ | [3] |
| Nucleus Accumbens | Serotonin (5-HT) | ↓ | [3] |
| Striatum | Serotonin (5-HT) | ↓ | [3] |
| Hippocampus | Serotonin (5-HT) | ↓ | [6] |
| Frontal Cortex | Dopamine (DA) | ↑ | [3] |
| Frontal Cortex | Noradrenaline (NAD) | ↑ | [3] |
| Nucleus Accumbens | Dopamine (DA) | No change | [3] |
| Striatum | Dopamine (DA) | No change | [3] |
| Frontal Cortex | Acetylcholine (ACh) | ↑ | [7] |
| Dorsal Hippocampus | Acetylcholine (ACh) | ↑ | [7] |
Issue: Difficulty in rationalizing the dual agonist/antagonist profile.
Explanation: This is a key feature of this compound's pharmacology. The differential effect is dependent on the location of the 5-HT1A receptors.
-
Presynaptic 5-HT1A autoreceptors: Located on the soma and dendrites of serotonin neurons in the raphe nuclei. This compound acts as an agonist here, inhibiting neuronal firing and serotonin release.[2][6]
-
Postsynaptic 5-HT1A receptors: Located on non-serotonergic neurons in various brain regions. This compound acts as an antagonist or weak partial agonist at these sites, blocking the effects of endogenous serotonin.[1][2]
Binding Affinity Data:
| Receptor | Ki (nM) | Reference |
| Human 5-HT1A | 0.7 | [3] |
| Human Dopamine D2 | 400 | [3] |
| Human Dopamine D3 | 248 | [3] |
| Human α2A-Adrenergic | 190 | [3] |
Note: A lower Ki value indicates higher binding affinity.
Experimental Protocols
Microdialysis for Neurotransmitter Level Measurement (as described in Millan et al., 1997)
-
Animal Model: Freely moving rats.
-
Probe Implantation: Guide cannulae for microdialysis probes are stereotaxically implanted into the target brain region (e.g., frontal cortex, nucleus accumbens, striatum, or hippocampus).
-
Perfusion: Probes are perfused with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
This compound Administration: this compound is administered subcutaneously (s.c.) at various doses.
-
Analysis: Neurotransmitter levels in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Expression: Results are typically expressed as a percentage of the mean baseline levels.
Visualizations
Caption: Dual action of this compound on pre- and postsynaptic 5-HT1A receptors.
Caption: this compound's impact on key neurotransmitter levels in the frontal cortex.
Caption: Troubleshooting logic for interpreting decreased serotonin levels.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. S 15535: a highly selective benzodioxopiperazine 5-HT1A receptor ligand which acts as an agonist and an antagonist at presynaptic and postsynaptic sites respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: I. Interaction with cloned human (h)5-HT1A, dopamine hD2/hD3 and h alpha2A-adrenergic receptors in relation to modulation of cortical monoamine release and activity in models of potential antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S 15535, a benzodioxopiperazine acting as presynaptic agonist and postsynaptic 5-HT1A receptor antagonist, prevents the impairment of spatial learning caused by intrahippocampal scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S 15535, a benzodioxopiperazine acting as presynaptic agonist and postsynaptic 5-HT1A receptor antagonist, prevents the impairment of spatial learning caused by intrahippocampal scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: II. Modulation of hippocampal serotonin release in relation to potential anxiolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The serotonin1A receptor partial agonist S15535 [4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine] enhances cholinergic transmission and cognitive function in rodents: a combined neurochemical and behavioral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: S-15535 Administration in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 5-HT1A receptor ligand S-15535 in animal models. The information is designed to help minimize potential side effects and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a phenylpiperazine compound that acts as a selective ligand for the serotonin (B10506) 1A (5-HT1A) receptor.[1] It exhibits a dual mechanism of action, functioning as an agonist at presynaptic 5-HT1A autoreceptors and as a weak partial agonist or antagonist at postsynaptic 5-HT1A receptors.[1][2] This profile suggests its potential for anxiolytic and antidepressant effects.
Q2: What are the potential side effects of this compound in animal models?
A2: Specific, comprehensive safety and toxicology studies for this compound are not extensively detailed in the public domain. However, based on its mechanism as a 5-HT1A receptor agonist, potential side effects could be related to serotonergic system modulation. One significant, though potentially rare, adverse effect to be aware of with serotonergic agents is Serotonin Syndrome .[3][4]
Q3: What is Serotonin Syndrome and what are its signs in animal models?
A3: Serotonin Syndrome (SS) is a potentially life-threatening condition caused by excessive serotonergic activity in the nervous system.[4] In animal models, particularly rodents, the signs of SS can include a range of behavioral and autonomic changes.[4][5] Common signs are summarized in the table below.
Q4: How can I minimize the risk of Serotonin Syndrome when using this compound?
A4: To minimize the risk of Serotonin Syndrome, it is crucial to:
-
Conduct thorough dose-response studies: Start with low doses of this compound and carefully escalate to find the optimal therapeutic window with minimal side effects.
-
Avoid co-administration with other serotonergic agents: Do not use this compound in conjunction with other drugs that increase serotonin levels, such as selective serotonin reuptake inhibitors (SSRIs), monoamine oxidase inhibitors (MAOIs), or tricyclic antidepressants (TCAs), unless it is a specific and well-justified aspect of the experimental design.[3]
-
Careful monitoring: Closely observe animals for the signs and symptoms of Serotonin Syndrome, especially during the initial stages of administration and after any dose adjustments.
Q5: What should I do if I suspect an animal is exhibiting signs of Serotonin Syndrome?
A5: If you suspect Serotonin Syndrome, immediate action is required:
-
Cease administration of this compound and any other serotonergic agents.
-
Provide supportive care: This may include managing hyperthermia with cooling methods and ensuring proper hydration.[3]
-
Administer a serotonin antagonist: In animal models, serotonin antagonists like cyproheptadine (B85728) have been shown to be effective in preventing the severe outcomes of Serotonin Syndrome.[3] The appropriate dosage and administration route should be determined in consultation with a veterinarian and based on established protocols.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Animal exhibits tremors, rigidity, and Straub tail (stiff, erect tail). | High serotonergic activity, potential onset of Serotonin Syndrome. | Immediately cease this compound administration. Monitor vital signs closely. Consider administration of a 5-HT2A antagonist like cyproheptadine after consulting with a veterinarian.[3] Review and lower the experimental dose for future studies. |
| Flat body posture and hindlimb abduction are observed. | Activation of 5-HT1A receptors.[5] This can be an expected pharmacological effect but may indicate an excessive dose. | Assess if the behavior is interfering with the primary experimental endpoints. If so, consider a dose reduction. Note these behavioral changes as part of the compound's pharmacological profile. |
| Animal appears lethargic or shows reduced motor activity. | While some studies suggest this compound has little influence on motor behavior at certain doses, high doses or individual animal sensitivity could lead to sedation.[6] | Verify that the observed lethargy is not due to other experimental stressors. If the effect persists and is dose-dependent, a lower dose may be necessary. Compare with vehicle-treated control animals to confirm the effect is drug-related. |
| Unexpected changes in cardiovascular or respiratory parameters. | While specific data for this compound is limited, drugs acting on the central nervous system can potentially influence these functions. | Implement a safety pharmacology protocol to monitor heart rate, blood pressure, and respiration, especially during dose-finding studies. If significant and consistent changes are observed, re-evaluate the dose and consider the translatability of the animal model. |
Data Presentation
Table 1: Common Signs of Serotonin Syndrome in Rodent Models
| Category | Signs | References |
| Neuromuscular | Tremors, muscle rigidity, myoclonus (muscle jerks), hyperreflexia, Straub tail (stiff, erect tail). | [5] |
| Autonomic | Hyperthermia, piloerection (hair standing on end), salivation. | [5] |
| Behavioral | Flat body posture, hindlimb abduction, restlessness, agitation. | [5] |
Table 2: Potential Mitigation Strategies for Serotonin Syndrome
| Intervention | Agent | Mechanism | Dosage (Rodent Models) | References |
| Serotonin Antagonist | Cyproheptadine | 5-HT2A receptor antagonist | 1.1 mg/kg (dogs), 2-4 mg/kg (cats) - Note: Rodent-specific doses may vary and require literature review. | [3] |
| Supportive Care | - | Management of hyperthermia and hydration | As needed | [3] |
Experimental Protocols
Protocol 1: General Administration and Monitoring
-
Dose Preparation: Dissolve this compound in a suitable vehicle. The choice of vehicle should be based on the compound's solubility and the intended route of administration. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or a small percentage of a solubilizing agent like DMSO, followed by dilution in saline.
-
Route of Administration: this compound has been administered subcutaneously (s.c.) and orally (p.o.) in published studies.[6][7] The chosen route should be consistent with the experimental objectives.
-
Dose-Finding Study: Initiate a dose-finding study with a wide range of doses to determine the optimal dose that elicits the desired pharmacological effect without causing significant adverse events.
-
Monitoring: Observe animals for at least 2 hours post-administration for any acute behavioral changes or signs of distress. For chronic studies, daily health checks are essential.
-
Record Keeping: Meticulously record all administered doses, observed effects (both therapeutic and adverse), and any interventions.
Visualizations
Caption: this compound mechanism and the potential for Serotonin Syndrome.
Caption: A logical workflow for managing adverse effects during this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. S 15535: a highly selective benzodioxopiperazine 5-HT1A receptor ligand which acts as an agonist and an antagonist at presynaptic and postsynaptic sites respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin Syndrome | Appropriate Treatment in Pets | BluePearl [bluepearlvet.com]
- 4. Animal models of the serotonin syndrome: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of 5-HT(1A)- and 5-HT(2A) receptors for the murine model of the serotonin syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: II. Modulation of hippocampal serotonin release in relation to potential anxiolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: I. Interaction with cloned human (h)5-HT1A, dopamine hD2/hD3 and h alpha2A-adrenergic receptors in relation to modulation of cortical monoamine release and activity in models of potential antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to S-15535 and Buspirone for 5-HT1A Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity of S-15535 and buspirone (B1668070) at the serotonin (B10506) 1A (5-HT1A) receptor. The information presented is collated from various preclinical studies to assist researchers in evaluating these compounds for their scientific investigations.
Overview of Compounds
This compound is a novel benzodioxopiperazine derivative that exhibits a unique pharmacological profile at the 5-HT1A receptor. It is characterized as a potent and highly selective ligand that functions as a presynaptic agonist and a postsynaptic antagonist (or weak partial agonist).[1][2] This dual activity suggests a potential to modulate serotonergic neurotransmission in a distinct manner compared to traditional 5-HT1A receptor agonists.
Buspirone is a well-established anxiolytic agent belonging to the azapirone chemical class.[3][4][5] Its mechanism of action is primarily attributed to its partial agonist activity at 5-HT1A receptors.[5] Buspirone is clinically used for the management of generalized anxiety disorder.
Comparative Pharmacological Data
The following tables summarize the key quantitative data for this compound and buspirone from various in vitro and in vivo studies. It is important to note that direct head-to-head comparisons in the same experimental settings are limited, and thus, variations in experimental conditions across studies should be considered.
Table 1: 5-HT1A Receptor Binding Affinity
| Compound | Receptor Source | Radioligand | Kᵢ (nM) | pKᵢ | Reference |
| This compound | Cloned human 5-HT1A | [³H]-8-OH-DPAT | 0.7 | - | [6] |
| Cloned human 5-HT1A | [³H]-8-OH-DPAT | 0.6 | - | [7] | |
| Rat brain | - | 1.8 | - | [1] | |
| Buspirone | - | - | ~31.6 | 7.50 | [8][9] |
Table 2: 5-HT1A Receptor Functional Activity
| Compound | Assay | System | Parameter | Value | Reference |
| This compound | Fear-induced ultrasonic vocalizations (rat) | In vivo | Anxiolytic-like effect | ED₅₀ = 0.16-2.5 mg/kg (s.c.) | [10] |
| Buspirone | Fear-induced ultrasonic vocalizations (rat) | In vivo | Anxiolytic-like effect | ED₅₀ = 0.02-2.5 mg/kg (s.c.) | [10] |
| Buspirone | Forskolin-induced AMP increase | HeLa cells expressing human 5-HT1A receptors | Intrinsic Activity (relative to 5-HT) | 0.49 | [8] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided.
Detailed Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for determining the binding affinity of a compound for the 5-HT1A receptor. Specific parameters may vary between studies.
-
Membrane Preparation:
-
Cell membranes from a stable cell line expressing the human 5-HT1A receptor (e.g., CHO or HeLa cells) or tissue homogenates from brain regions rich in 5-HT1A receptors (e.g., hippocampus) are prepared.
-
The protein concentration of the membrane preparation is determined using a standard protein assay.
-
-
Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added:
-
A fixed amount of the membrane preparation.
-
A fixed concentration of a selective 5-HT1A radioligand (e.g., [³H]-8-OH-DPAT).
-
Varying concentrations of the unlabeled test compound (e.g., this compound or buspirone) to generate a competition curve.
-
-
For determination of non-specific binding, a high concentration of a known 5-HT1A ligand is added to a set of wells.
-
The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.
-
-
Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Kᵢ) of the test compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay (General Protocol)
This functional assay measures the G-protein activation following agonist binding to the 5-HT1A receptor.
-
Membrane Preparation:
-
Similar to the radioligand binding assay, membranes from cells or tissues expressing the 5-HT1A receptor are prepared.
-
-
Assay Reaction:
-
The assay is conducted in a buffer containing GDP to allow for nucleotide exchange.
-
Membranes are incubated with varying concentrations of the test compound (agonist).
-
[³⁵S]GTPγS, a non-hydrolyzable analog of GTP, is added to the reaction mixture.
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a defined time.
-
-
Termination and Detection:
-
The reaction is terminated by rapid filtration.
-
The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
-
-
Data Analysis:
-
The agonist-stimulated [³⁵S]GTPγS binding is determined by subtracting the basal binding (in the absence of agonist) from the total binding.
-
The potency (EC₅₀) and efficacy (Eₘₐₓ) of the agonist are determined by fitting the concentration-response data to a sigmoidal dose-response curve. Efficacy is often expressed as a percentage of the response induced by a standard full agonist, such as 5-HT.
-
Summary and Conclusion
This compound and buspirone both exhibit high affinity for the 5-HT1A receptor, though the available data suggests that this compound may have a higher affinity. The key distinction lies in their functional profiles. This compound acts as a presynaptic agonist and a postsynaptic antagonist/weak partial agonist, a profile that may offer a more nuanced modulation of the serotonergic system. In contrast, buspirone is a partial agonist at both presynaptic and postsynaptic 5-HT1A receptors.
In a preclinical model of anxiety (fear-induced ultrasonic vocalizations in rats), both this compound and buspirone demonstrated anxiolytic-like effects, with overlapping potency ranges.[10] However, the intrinsic activity of buspirone at human 5-HT1A receptors has been quantified as approximately half that of the endogenous ligand 5-HT.[8]
The choice between this compound and buspirone for research purposes will depend on the specific scientific question being addressed. This compound may be a valuable tool for dissecting the differential roles of presynaptic versus postsynaptic 5-HT1A receptors, while buspirone serves as a well-characterized partial agonist and a clinically relevant benchmark. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparative analysis of their 5-HT1A receptor activity.
References
- 1. S 15535: a highly selective benzodioxopiperazine 5-HT1A receptor ligand which acts as an agonist and an antagonist at presynaptic and postsynaptic sites respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Buspirone hydrochloride: a unique new anxiolytic agent. Pharmacokinetics, clinical pharmacology, abuse potential and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Molecular basis of buspirone's anxiolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: I. Interaction with cloned human (h)5-HT1A, dopamine hD2/hD3 and h alpha2A-adrenergic receptors in relation to modulation of cortical monoamine release and activity in models of potential antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Labelling of recombinant human and native rat serotonin 5-HT1A receptors by a novel, selective radioligand, [3H]-S 15535: definition of its binding profile using agonists, antagonists and inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. F 11440, a potent, selective, high efficacy 5-HT1A receptor agonist with marked anxiolytic and antidepressant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: II. Modulation of hippocampal serotonin release in relation to potential anxiolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of S-15535 and 8-OH-DPAT: A Guide for Neuropharmacology Researchers
This guide provides a comprehensive in vivo comparison of two widely studied serotonergic agents, S-15535 and 8-OH-DPAT. Both compounds are pivotal tools in neuroscience research, targeting the serotonin (B10506) 1A (5-HT1A) receptor, yet they exhibit distinct pharmacological profiles that translate into different physiological and behavioral effects. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, supported by experimental data and protocols.
Introduction: Distinctive Ligands of the 5-HT1A Receptor
This compound, a benzodioxopiperazine derivative, is characterized by its unique activity as a potent and highly selective 5-HT1A receptor ligand. It functions as an agonist at presynaptic 5-HT1A autoreceptors and as an antagonist or weak partial agonist at postsynaptic 5-HT1A receptors.[1][2][3][4] This dual activity profile makes it a valuable tool for dissecting the differential roles of these two receptor populations.
In contrast, (±)-8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a classic and extensively utilized full agonist for the 5-HT1A receptor.[5] Developed in the 1980s, it has been instrumental in elucidating the functions of the 5-HT1A receptor.[5] However, it is now understood that 8-OH-DPAT also exhibits agonist activity at the 5-HT7 receptor and can act as a serotonin reuptake inhibitor or releasing agent, which may contribute to its overall in vivo effects.[5]
Receptor Binding and Affinity Profiles
The selectivity and affinity of a ligand for its target receptors are fundamental to interpreting its in vivo effects. This compound and 8-OH-DPAT display notable differences in their binding profiles.
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
| This compound | h5-HT1A | 0.7 | [6] |
| hD2 | 400 | [6] | |
| hD3 | 248 | [6] | |
| hα2A-Adrenergic | 190 | [6] | |
| 8-OH-DPAT | 5-HT1A | ~0.5 - 5.1 | [7][8] |
| 5-HT7 | 35 - 52 | [9] | |
| Dopamine (B1211576) D3 | 248 | [7] |
Table 1: Comparative Receptor Binding Affinities. this compound demonstrates high affinity and selectivity for the 5-HT1A receptor, with significantly lower affinity for dopamine and adrenergic receptors.[1][6] 8-OH-DPAT is a high-affinity 5-HT1A receptor agonist but also binds with moderate affinity to 5-HT7 and dopamine D3 receptors.[7][9]
In Vivo Effects on Neurotransmitter Release
In vivo microdialysis is a powerful technique to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals. Studies using this method have revealed contrasting effects of this compound and 8-OH-DPAT on serotonin and dopamine systems.
Serotonin (5-HT) Release
This compound, acting as a presynaptic 5-HT1A autoreceptor agonist, dose-dependently suppresses the firing of serotonergic neurons, leading to a marked decrease in extracellular 5-HT levels in various brain regions, including the frontal cortex, nucleus accumbens, and striatum.[6] This effect is consistent with the inhibitory role of 5-HT1A autoreceptors on serotonin release.
Systemic administration of 8-OH-DPAT also leads to a decrease in extracellular 5-HT levels in regions like the medial preoptic area, an effect attributed to its agonist action on somatodendritic 5-HT1A autoreceptors in the raphe nuclei.[10] However, direct administration of 8-OH-DPAT into the medial preoptic area has been shown to increase extracellular 5-HT levels.[10]
| Compound | Dose | Brain Region | Effect on 5-HT Release | Reference |
| This compound | 0.08 - 5.0 mg/kg s.c. | Frontal Cortex, Nucleus Accumbens, Striatum | ↓ | [6] |
| 8-OH-DPAT | 0.4 mg/kg (systemic) | Medial Preoptic Area | ↓ | [10] |
| 8-OH-DPAT | 500 µM (local) | Medial Preoptic Area | ↑ | [10] |
Table 2: Effects on Extracellular Serotonin Levels.
Dopamine (DA) Release
The effects of these compounds on dopamine release are more complex and appear to be brain-region specific. This compound has been shown to dose-dependently increase dialysate levels of dopamine in the frontal cortex, an effect that is not observed in the nucleus accumbens or striatum.[6] This increase is thought to be a consequence of the reduced serotonin release, which in turn disinhibits dopaminergic neuron activity in the frontal cortex.
Systemic administration of 8-OH-DPAT has been reported to have varied effects. In the medial preoptic area, local administration of 8-OH-DPAT increases extracellular dopamine levels.[10]
| Compound | Dose | Brain Region | Effect on DA Release | Reference |
| This compound | 0.08 - 5.0 mg/kg s.c. | Frontal Cortex | ↑ | [6] |
| 8-OH-DPAT | 500 µM (local) | Medial Preoptic Area | ↑ | [10] |
Table 3: Effects on Extracellular Dopamine Levels.
In Vivo Effects on Body Temperature
Activation of 5-HT1A receptors is known to induce hypothermia in rodents, providing a robust in vivo functional assay for 5-HT1A receptor ligands.
This compound, when administered alone, does not produce hypothermia.[1] However, it acts as a potent antagonist, completely blocking the hypothermia induced by the 5-HT1A receptor agonist 8-OH-DPAT.[1] This is consistent with its antagonist profile at postsynaptic 5-HT1A receptors, which are believed to mediate the hypothermic response.
8-OH-DPAT consistently produces a dose-dependent decrease in core body temperature in both rats and mice.[11][12][13][14] This effect is mediated by both 5-HT1A and 5-HT7 receptors.[11] At lower doses, the hypothermic effect of 8-OH-DPAT appears to be primarily driven by 5-HT7 receptor activation, while at higher doses, 5-HT1A receptor activation also plays a significant role.[11]
| Compound | Dose | Effect on Body Temperature (Alone) | Effect on 8-OH-DPAT-induced Hypothermia | Reference |
| This compound | 0.16 - 10 mg/kg s.c. | No effect | Blocks | [1] |
| 8-OH-DPAT | 0.3 - 1.0 mg/kg i.p. | ↓ | N/A | [11] |
Table 4: Comparative Effects on Body Temperature.
Signaling Pathways
The distinct in vivo effects of this compound and 8-OH-DPAT can be attributed to their differential engagement of 5-HT1A receptor signaling pathways at presynaptic and postsynaptic locations.
References
- 1. S 15535: a highly selective benzodioxopiperazine 5-HT1A receptor ligand which acts as an agonist and an antagonist at presynaptic and postsynaptic sites respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 3. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: I. Interaction with cloned human (h)5-HT1A, dopamine hD2/hD3 and h alpha2A-adrenergic receptors in relation to modulation of cortical monoamine release and activity in models of potential antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. repository.lsu.edu [repository.lsu.edu]
- 9. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8-OH-DPAT influences extracellular levels of serotonin and dopamine in the medial preoptic area of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 8-OH-DPAT acts on both 5-HT1A and 5-HT7 receptors to induce hypothermia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of 8-OH-DPAT-induced hypothermia in mice as a 5-HT1A autoreceptor response and its evaluation as a model to selectively identify antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of 8-OH-DPAT on temperature in the rat and its modification by chronic antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Different effects of 8-OH-DPAT, a 5-HT1A receptor agonist, on cortical acetylcholine release, electrocortigram and body temperature in guinea pigs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of S-15535 for the 5-HT1A Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity and functional activity of S-15535 at the serotonin (B10506) 1A (5-HT1A) receptor versus other central nervous system (CNS) receptors. The data presented is supported by detailed experimental protocols to aid in the replication and validation of these findings.
This compound, a benzodioxopiperazine derivative, has been identified as a potent and highly selective ligand for the 5-HT1A receptor. Its unique pharmacological profile, acting as a presynaptic agonist and a postsynaptic antagonist or weak partial agonist, makes it a compound of significant interest for therapeutic development.[1][2][3] This guide will delve into the experimental data that substantiates its selectivity.
Data Presentation
Binding Affinity Profile of this compound
The selectivity of a compound is primarily determined by its binding affinity (Ki) for its target receptor compared to other receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound for the human 5-HT1A receptor and a panel of other relevant CNS receptors.
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Selectivity (fold) vs. h5-HT1A | Reference |
| Human 5-HT1A | [³H]-8-OH-DPAT | CHO cells | 0.7 | - | [1] |
| Human 5-HT1A | [³H]-WAY 100635 | CHO cells | 0.79 | - | [4] |
| Human Dopamine (B1211576) D2 | [³H]-Spiperone | CHO cells | 400 | ~571 | [1] |
| Human Dopamine D3 | [³H]-Spiperone | CHO cells | 248 | ~354 | [1] |
| Human α2A-Adrenergic | [³H]-RX 821002 | CHO cells | 190 | ~271 | [1] |
| α1-Adrenergic | - | - | >100 | >142 | [2][5] |
| Other 5-HT subtypes | - | - | >100 | >142 | [2] |
| Dopamine D1 | - | - | >100 | >142 | [2] |
| β-Adrenergic | - | - | >100 | >142 | [2] |
Note: A higher selectivity fold indicates a greater preference for the 5-HT1A receptor.
The data clearly demonstrates that this compound possesses a high affinity for the human 5-HT1A receptor, with Ki values in the sub-nanomolar range.[1][4] In contrast, its affinity for dopamine D2 and D3 receptors, as well as α2A-adrenergic receptors, is significantly lower, with Ki values in the hundreds of nanomolar range.[1] This translates to a selectivity of over 250-fold for the 5-HT1A receptor compared to these other receptors.[1] Further studies have indicated that the affinity of this compound for other serotonin receptor subtypes, as well as α1- and β-adrenergic and dopamine D1 receptors, is at least 100-fold lower than its affinity for the 5-HT1A receptor.[2] One study specifically notes a 158-fold selectivity over α1-adrenoceptors.[5]
Functional Activity Profile of this compound
Functional assays are crucial to determine the effect of a ligand on receptor activity. This compound has been characterized as a weak partial agonist at the human 5-HT1A receptor in in vitro functional assays.
| Assay | Receptor | Cell Line | Parameter | Value | Efficacy (vs. 5-HT) | Reference |
| [³⁵S]GTPγS Binding | Human 5-HT1A | CHO cells | EC₅₀ (nM) | 5.8 | 34.7% | [4] |
In a [³⁵S]GTPγS binding assay, which measures G-protein activation upon receptor stimulation, this compound demonstrated the ability to stimulate GTPγS binding with an EC₅₀ of 5.8 nM and an efficacy of 34.7% relative to the full agonist serotonin (5-HT).[4] This confirms its partial agonist activity at the 5-HT1A receptor.
Furthermore, this compound also exhibits antagonist properties at the 5-HT1A receptor. In the same [³⁵S]GTPγS binding assay, this compound was shown to antagonize the stimulation induced by 5-HT and the full agonist 8-OH-DPAT, shifting their concentration-response curves to the right.[4] This dual action as a presynaptic agonist and postsynaptic antagonist has been further supported by in vivo studies.[2][3]
In vivo studies have shown that this compound at doses up to 40.0 mg/kg s.c. did not show any antagonist activity at dopamine D2 receptors or α1-adrenoceptors, further supporting its functional selectivity.[2]
Experimental Protocols
Radioligand Binding Assays
These assays are performed to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the Ki of this compound for the 5-HT1A receptor and other CNS receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the receptor of interest (e.g., CHO cells) or from specific brain regions.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram of Experimental Workflow:
[³⁵S]GTPγS Binding Functional Assay
This assay measures the functional activity of a compound by quantifying G-protein activation.
Objective: To determine the EC₅₀ and intrinsic efficacy of this compound at the 5-HT1A receptor.
General Protocol:
-
Membrane Preparation: Membranes from cells expressing the G-protein coupled receptor of interest are prepared.
-
Incubation: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS and increasing concentrations of the test compound (this compound) in an assay buffer containing GDP.
-
Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from the free form by filtration.
-
Detection: The amount of [³⁵S]GTPγS bound to the G-proteins on the filter is measured by scintillation counting.
-
Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal effect), which is compared to a full agonist to determine the intrinsic efficacy.
Diagram of Experimental Workflow:
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can modulate the activity of ion channels, such as opening G-protein-gated inwardly rectifying potassium (GIRK) channels and closing N-type voltage-gated calcium channels.
Diagram of the 5-HT1A Signaling Pathway:
References
- 1. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: I. Interaction with cloned human (h)5-HT1A, dopamine hD2/hD3 and h alpha2A-adrenergic receptors in relation to modulation of cortical monoamine release and activity in models of potential antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S 15535: a highly selective benzodioxopiperazine 5-HT1A receptor ligand which acts as an agonist and an antagonist at presynaptic and postsynaptic sites respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: II. Modulation of hippocampal serotonin release in relation to potential anxiolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S 15535 and WAY 100,635 antagonise 5-HT-stimulated [35S]GTP gamma S binding at cloned human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement in the selectivity and metabolic stability of the serotonin 5-HT(1A) ligand, S 15535: a series of cis- and trans-2-(arylcycloalkylamine) 1-indanols - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of S-15535: A Comparative Analysis in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of S-15535, a novel benzodioxopiperazine 5-HT1A receptor ligand, across different animal strains and in comparison with established anxiolytic and antidepressant medications. The data presented is collated from a series of preclinical studies to support further research and development.
Executive Summary
This compound exhibits a unique pharmacological profile, acting as a potent agonist at presynaptic 5-HT1A autoreceptors and an antagonist at postsynaptic 5-HT1A receptors.[1][2][3] This dual action translates to a net inhibition of serotonergic transmission, which is believed to underlie its anxiolytic and potential antidepressant properties.[4] Preclinical studies in rats and mice have demonstrated the efficacy of this compound in various behavioral models of anxiety and depression, often with a favorable profile compared to agents like buspirone, diazepam (DZM), and fluoxetine.
Comparative Efficacy in Animal Models of Anxiety
This compound has been evaluated in several well-established rodent models of anxiety, demonstrating dose-dependent anxiolytic effects. The following tables summarize the quantitative data from these studies, comparing the effects of this compound with other anxiolytic agents.
Table 1: Effect of this compound and Comparators on Fear-Induced Ultrasonic Vocalizations in Rats
| Compound | Route of Administration | Effective Dose Range (mg/kg) | Antagonism | Reference |
| This compound | Subcutaneous (s.c.) | 0.16 - 2.5 | Abolished by WAY 100,635 (0.16 mg/kg) and (-)-penbutolol (10.0 mg/kg) | [4] |
| This compound | Oral (p.o.) | 0.63 - 10.0 | Not specified | [4] |
| Buspirone | Not specified | 0.02 - 2.5 | Not specified | [4] |
| Diazepam (DZM) | Not specified | 0.16 - 10.0 | Not specified | [4] |
Table 2: Effect of this compound and Comparators on Aggressive Encounters in Isolated Mice
| Compound | Route of Administration | Effective Dose Range (mg/kg) | Antagonism | Reference |
| This compound | Subcutaneous (s.c.) | 0.63 - 10.0 | Antagonized by WAY 100,635 (0.16 mg/kg) | [4] |
| This compound | Oral (p.o.) | 2.5 - 40.0 | Not specified | [4] |
| Buspirone | Not specified | 0.16 - 10.0 | Not specified | [4] |
| Diazepam (DZM) | Not specified | 2.5 - 40.0 (high doses) | Not specified | [4] |
Table 3: Performance in Other Anxiety Models
| Model | Animal Strain | This compound Effect | Comparator Effects | Reference |
| Elevated Plus-Maze | Not specified | No significant increase in open-arm entries (0.0025-10.0 mg/kg) | Buspirone & WAY 100,635: No significant increase. DZM: Increased open-arm entries (0.16-0.63 mg/kg) | [4] |
| Geller Conflict Paradigm | Rat | Dose-dependently increased punished responses (0.3-3.0 mg/kg) | Action blocked by (-)-penbutolol (8.0 mg/kg) | [4] |
| Pigeon Conflict Test | Pigeon | Markedly increased punished responses (0.04-0.16 mg/kg, i.m.) | Buspirone & DZM: Less marked separation between doses affecting punished and unpunished responses | [4] |
Potential Antidepressant Effects and Neurochemical Modulation
This compound has also been investigated for its potential antidepressant properties, primarily through its modulation of monoamine neurotransmitter levels in key brain regions.
Table 4: Effects of this compound and Fluoxetine on Extracellular Monoamine Levels in Freely Moving Rats
| Compound | Dose (mg/kg, s.c.) | Brain Region | Effect on 5-HT | Effect on Dopamine (B1211576) (DA) | Effect on Noradrenaline (NAD) | Reference |
| This compound | 0.08 - 5.0 | Frontal Cortex, Nucleus Accumbens, Striatum | Suppressed | Increased (Frontal Cortex only) | Increased (Frontal Cortex only) | |
| Fluoxetine | 10.0 | Frontal Cortex, Nucleus Accumbens, Striatum | Elevated | Increased (Frontal Cortex only) | Increased (Frontal Cortex only) |
Table 5: Effects in a Model of Depression
| Model | Animal Strain | This compound Effect | Comparator Effect (Fluoxetine) | Reference |
| Learned Helplessness | Rat | Markedly reduced escape deficits (0.63-40.0 mg/kg, p.o.) | Active in reducing escape deficits (2.0-8.0 mg/kg, i.p.) | |
| Forced Swim Test | Not specified | No decrease in immobility time (0.63-10.0 mg/kg) | No decrease in immobility time (0.63-10.0 mg/kg) |
Receptor Binding Affinity
The selectivity of this compound for the 5-HT1A receptor is a key aspect of its pharmacological profile.
Table 6: Receptor Binding Affinities (Ki, nM) of this compound
| Receptor | Affinity (Ki, nM) | Reference |
| Human 5-HT1A | 0.7 | |
| Human Dopamine D2 | 400 | |
| Human Dopamine D3 | 248 | |
| Human α2A-Adrenergic | 190 |
Experimental Protocols
Fear-Induced Ultrasonic Vocalizations in Rats
Male Wistar rats are individually placed in a test chamber. A series of audible tones are followed by a brief, mild electric footshock. The number of ultrasonic vocalizations (22-28 kHz) emitted during the tones is recorded as a measure of conditioned fear. Drugs are administered prior to the test session.[4][5]
Aggressive Encounters in Isolated Mice
Male mice are individually housed for a period of time to induce isolation-induced aggression. An intruder mouse is then introduced into the resident's cage, and the latency to the first attack and the number of attacks within a specified time are recorded. Test compounds are administered to the resident mouse before the introduction of the intruder.[4]
Microdialysis in Freely Moving Rats
Rats are surgically implanted with a microdialysis probe in the brain region of interest (e.g., frontal cortex, hippocampus). Following a recovery period, the probe is perfused with artificial cerebrospinal fluid, and dialysate samples are collected at regular intervals. The concentrations of neurotransmitters (5-HT, DA, NAD) in the samples are quantified using high-performance liquid chromatography (HPLC).[6][7]
Learned Helplessness in Rats
Rats are subjected to a series of inescapable footshocks in one session. In a subsequent session, they are placed in a shuttle box where they can escape a shock by moving to the other side. The number of failures to escape is recorded as a measure of learned helplessness. The effect of repeated drug administration on reducing these escape failures is assessed.[6]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.
References
- 1. S 15535: a highly selective benzodioxopiperazine 5-HT1A receptor ligand which acts as an agonist and an antagonist at presynaptic and postsynaptic sites respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S 15535, a benzodioxopiperazine acting as presynaptic agonist and postsynaptic 5-HT1A receptor antagonist, prevents the impairment of spatial learning caused by intrahippocampal scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 15535, a benzodioxopiperazine acting as presynaptic agonist and postsynaptic 5-HT1A receptor antagonist, prevents the impairment of spatial learning caused by intrahippocampal scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: II. Modulation of hippocampal serotonin release in relation to potential anxiolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetic-pharmacodynamic modelling of S 15535, a 5-HT(1A) receptor agonist, using a behavioural model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: I. Interaction with cloned human (h)5-HT1A, dopamine hD2/hD3 and h alpha2A-adrenergic receptors in relation to modulation of cortical monoamine release and activity in models of potential antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selective serotonin (5-HT)1A receptor ligand, S15535, displays anxiolytic-like effects in the social interaction and Vogel models and suppresses dialysate levels of 5-HT in the dorsal hippocampus of freely-moving rats. A comparison with other anxiolytic agents. | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Analysis of S-15535 and Standard Anxiolytics: Efficacy and Mechanism
This guide provides an objective comparison of the novel anxiolytic agent S-15535 with standard anxiolytics, including benzodiazepines and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). The analysis is based on preclinical experimental data, focusing on receptor binding affinities, efficacy in established animal models of anxiety, and distinct mechanisms of action.
Mechanism of Action: A Divergent Approach to Anxiolysis
The anxiolytic properties of this compound stem from a unique and highly selective interaction with serotonin 5-HT1A receptors, which contrasts sharply with the mechanisms of standard anxiolytics.
This compound: This phenylpiperazine derivative exhibits a dual-action profile on the 5-HT1A receptor.[1] It acts as a potent agonist at presynaptic 5-HT1A autoreceptors , which inhibits the synthesis and release of serotonin (5-HT).[2][3] Concurrently, it functions as an antagonist (or weak partial agonist) at postsynaptic 5-HT1A receptors .[1][2][4] This combined action leads to a net reduction in serotonergic transmission, which is believed to underpin its anxiolytic effects.[3]
Standard Anxiolytics:
-
Benzodiazepines (e.g., Diazepam): These classic anxiolytics enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[5] This action increases chloride ion influx, hyperpolarizing the neuron and producing a calming effect.[5]
-
SSRIs (e.g., Fluoxetine): As their name suggests, SSRIs block the reuptake of serotonin from the synaptic cleft, thereby increasing the ambient level of serotonin available to bind to postsynaptic receptors.[6][7][8] This mechanism is primarily associated with antidepressant effects but is also effective for anxiety disorders.[6]
-
Azapirones (e.g., Buspirone): Buspirone (B1668070) is a partial agonist at 5-HT1A receptors.[9] Its anxiolytic effect is thought to be mediated by its action on these receptors, though its exact downstream effects differ from the dual agonist/antagonist profile of this compound.[5][9]
Receptor Binding and Efficacy Data
Quantitative data reveal the high selectivity of this compound for the 5-HT1A receptor compared to other monoaminergic receptors. This contrasts with older anxiolytics which often have broader receptor profiles.
Table 1: Receptor Binding Affinity Profile of this compound
| Receptor | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| Human 5-HT1A | 0.7 - 1.8 | [2][10] |
| Human Dopamine (B1211576) D2 | 400 | [10] |
| Human Dopamine D3 | 248 | [10] |
| Human α2A-Adrenergic | 190 | [10] |
A lower Ki value indicates a higher binding affinity.
This compound displays over 250-fold greater affinity for the human 5-HT1A receptor than for dopamine D2, D3, or α2A-adrenergic receptors, highlighting its high selectivity.[10]
Table 2: Comparative Efficacy in Preclinical Animal Models of Anxiety
| Experimental Model | This compound | Diazepam (Benzodiazepine) | Buspirone (Azapirone) | Key Findings | Reference |
|---|---|---|---|---|---|
| Fear-Induced Ultrasonic Vocalizations (USVs) in Rats | Effective (0.16-2.5 mg/kg s.c.) | Effective (0.16-10.0 mg/kg) | Effective (0.02-2.5 mg/kg) | This compound demonstrated dose-dependent efficacy comparable to established anxiolytics. | [3] |
| Pigeon Conflict Test | Effective (0.04-0.16 mg/kg i.m.) | Less marked separation | Less marked separation | This compound showed a 64-fold separation between doses increasing punished responses (anxiolytic effect) and decreasing unpunished responses (motor/sedative effect), superior to Diazepam and Buspirone. | [3] |
| Elevated Plus-Maze (EPM) in Rats | Not Significantly Active (up to 10.0 mg/kg) | Effective (0.16-0.63 mg/kg) | Not Significantly Active | Unlike diazepam, this compound and buspirone did not increase open-arm entries, suggesting a different behavioral profile in this specific model. | [3] |
| Geller Conflict Paradigm in Rats | Effective (0.3-3.0 mg/kg) | Not specified in direct comparison | Not specified in direct comparison | This compound dose-dependently increased punished responses, an indicator of anxiolytic activity. | [3] |
| Motor Behavior | Little Influence (up to 40.0 mg/kg) | Can cause sedation/motor impairment | Less motor impairment than BZDs | this compound does not appear to compromise motor behavior at doses where it exerts its anxiolytic properties. |[3] |
Experimental Protocols
The evaluation of anxiolytic drug efficacy relies on standardized behavioral paradigms that model anxiety-like states in animals.
Key Experimental Models
-
Fear-Induced Ultrasonic Vocalizations (USVs):
-
Methodology: Rat pups are separated from their mother, which induces the emission of ultrasonic vocalizations—a sign of distress. The number and duration of these calls are recorded after administration of the test compound.
-
Rationale: Anxiolytic drugs are expected to reduce the number of distress calls. This model is sensitive to a wide range of anxiolytics.[3]
-
-
Elevated Plus-Maze (EPM):
-
Methodology: The apparatus consists of four arms (two open, two enclosed) elevated from the floor. Rodents are placed in the center, and their movement is tracked for a set period.
-
Rationale: Rodents naturally avoid open, exposed spaces. Anxiolytic drugs typically increase the proportion of time spent and entries made into the open arms, reflecting a reduction in anxiety.[11][12]
-
-
Conflict Tests (Geller & Pigeon):
-
Methodology: Animals are trained to perform an action (e.g., press a lever) to receive a reward (e.g., food). During the test, this action is intermittently punished (e.g., with a mild foot shock). The effect of a drug on the rate of punished responses is measured.
-
Rationale: Anxiolytics are known to increase the rate of responding during the punished periods, indicating a reduced fear of the punishment.[3][11]
-
Summary and Conclusion
This compound presents a distinct pharmacological profile compared to standard anxiolytics.
-
High Selectivity: this compound is a highly selective ligand for 5-HT1A receptors, which may predict a more favorable side-effect profile compared to less selective compounds.[2][10]
-
Unique Mechanism: Its dual role as a presynaptic agonist and postsynaptic antagonist on 5-HT1A receptors is a novel mechanism for achieving anxiolysis.[1][4] This contrasts with the GABAergic modulation of benzodiazepines and the broad serotonin enhancement of SSRIs.
-
Efficacy Profile: Preclinical data show this compound is effective in multiple robust animal models of anxiety, such as conflict tests and ultrasonic vocalization assays.[3] Its efficacy is comparable to that of diazepam and buspirone in certain paradigms.
-
Favorable Safety Profile: A key advantage observed in preclinical studies is the lack of motor impairment at effective anxiolytic doses.[3] The wide separation between doses causing anxiolytic effects and those affecting motor function in the pigeon conflict test is particularly noteworthy.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. S 15535: a highly selective benzodioxopiperazine 5-HT1A receptor ligand which acts as an agonist and an antagonist at presynaptic and postsynaptic sites respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: II. Modulation of hippocampal serotonin release in relation to potential anxiolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Anxiolytic - Wikipedia [en.wikipedia.org]
- 7. Benzodiazepine versus SSRIs: What is right for you? - Vital Record [vitalrecord.tamu.edu]
- 8. buzzrx.com [buzzrx.com]
- 9. neuroscigroup.us [neuroscigroup.us]
- 10. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: I. Interaction with cloned human (h)5-HT1A, dopamine hD2/hD3 and h alpha2A-adrenergic receptors in relation to modulation of cortical monoamine release and activity in models of potential antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jetir.org [jetir.org]
- 12. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Key Findings from Seminal S-15535 Papers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the key findings from seminal papers on S-15535, a phenylpiperazine derivative with a unique pharmacological profile at serotonin (B10506) 5-HT1A receptors. The data presented here is intended to assist researchers in understanding and potentially replicating the pivotal experiments that characterized this compound.
This compound is distinguished by its dual activity as a potent agonist at presynaptic 5-HT1A autoreceptors and a silent antagonist at postsynaptic 5-HT1A receptors. This profile suggests potential therapeutic applications in anxiety and depression, differentiating it from traditional 5-HT1A receptor agonists and selective serotonin reuptake inhibitors (SSRIs).
Comparative Data Presentation
The following tables summarize the quantitative data from seminal studies, comparing the binding affinity and in vivo effects of this compound with other relevant compounds.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | Human 5-HT1A | Human D2 | Human D3 | Human α2A-Adrenergic |
| This compound | 0.7 | 400 | 248 | 190 |
| 8-OH-DPAT | High Affinity | Moderate Affinity | Moderate Affinity | Low Affinity |
| Buspirone | High Affinity | Moderate Affinity | Low Affinity | Low Affinity |
| WAY 100635 | High Affinity | Low Affinity | Low Affinity | Low Affinity |
Data compiled from Millan et al., 1997.[1]
Table 2: In Vivo Effects on Extracellular Neurotransmitter Levels in the Rat Frontal Cortex
| Compound (Dose) | % Change in 5-HT | % Change in Dopamine (B1211576) | % Change in Noradrenaline |
| This compound (0.08-5.0 mg/kg, s.c.) | ↓ (Marked, Dose-dependent) | ↑ (Dose-dependent) | ↑ (Dose-dependent) |
| Fluoxetine (10.0 mg/kg, s.c.) | ↑ | ↑ | ↑ |
| WAY 100635 (0.16 mg/kg, s.c.) | ↑ (Slight, transient) | - | - |
Data from Millan et al., 1997, showing that the effects of this compound on dopamine and noradrenaline are attenuated by WAY 100635, indicating a 5-HT1A receptor-mediated mechanism.[1]
Table 3: Comparative Anxiolytic-like and Antidepressant-like Activity
| Compound | Vogel Conflict Test (Rat) | Social Interaction Test (Rat) | Learned Helplessness (Rat) | Forced Swim Test (Rat) |
| This compound | ↑ Punished Responding | ↑ Social Interaction | ↓ Escape Deficits | No effect |
| Diazepam | ↑ Punished Responding | ↑ Social Interaction | - | - |
| Buspirone | ↑ Punished Responding (Biphasic) | ↑ Social Interaction (Biphasic) | - | - |
| Fluoxetine | - | - | ↓ Escape Deficits | ↓ Immobility |
Data compiled from Dekeyne et al., 2000 and Millan et al., 1997.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the seminal papers are provided below to facilitate replication.
Radioligand Binding Affinity Assay
Objective: To determine the binding affinity (Ki) of this compound and other compounds for various G-protein coupled receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant receptor of interest (e.g., 5-HT1A, D2, D3, α2A-adrenergic).
-
Radioligand: A specific high-affinity radioligand for the target receptor is used (e.g., [³H]8-OH-DPAT for 5-HT1A receptors).
-
Competition Assay:
-
A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).
-
The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis in Freely Moving Rats
Objective: To measure the effects of this compound on extracellular levels of serotonin, dopamine, and noradrenaline in specific brain regions.
Methodology:
-
Animal Surgery: Male rats are anesthetized and stereotaxically implanted with a microdialysis guide cannula targeting the brain region of interest (e.g., frontal cortex, dorsal raphe nucleus).
-
Recovery: Animals are allowed to recover from surgery for at least 24 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Sampling: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.
-
Drug Administration: this compound or a vehicle is administered (e.g., subcutaneously), and dialysate collection continues.
-
Neurotransmitter Analysis: The concentrations of serotonin, dopamine, and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Neurotransmitter levels post-drug administration are expressed as a percentage of the mean baseline levels.
Extracellular Single-Unit Recording in Anesthetized Rats
Objective: To determine the effect of this compound on the firing rate of serotonergic neurons in the dorsal raphe nucleus.
Methodology:
-
Animal Preparation: Rats are anesthetized (e.g., with chloral (B1216628) hydrate) and placed in a stereotaxic frame. A burr hole is drilled in the skull above the dorsal raphe nucleus.
-
Electrode Placement: A recording microelectrode is lowered into the dorsal raphe nucleus.
-
Neuron Identification: Serotonergic neurons are identified based on their characteristic slow and regular firing pattern and long-duration action potentials.
-
Baseline Recording: The spontaneous firing rate of an identified neuron is recorded for a stable baseline period.
-
Drug Administration: this compound is administered intravenously.
-
Recording: The firing rate of the neuron is continuously recorded before, during, and after drug administration.
-
Data Analysis: The change in the firing rate of the neuron following drug administration is calculated and expressed as a percentage of the baseline firing rate.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's dual action on 5-HT1A receptors.
Caption: Workflow for in vivo microdialysis experiments.
Caption: Proposed mechanism of this compound's anxiolytic action.
References
A Head-to-Head Comparison of S-15535 and WAY-100635 for Preclinical Research
In the landscape of serotonergic research, particularly concerning the 5-HT1A receptor, S-15535 and WAY-100635 have emerged as critical pharmacological tools. This guide provides a comprehensive, data-driven comparison of these two compounds, offering researchers and drug development professionals a clear perspective on their respective properties and potential applications.
At a Glance: Key Differentiators
| Feature | This compound | WAY-100635 |
| Primary Target | 5-HT1A Receptor | 5-HT1A Receptor |
| 5-HT1A Functional Profile | Presynaptic Agonist / Postsynaptic Antagonist (Weak Partial Agonist) | Silent Antagonist |
| Key Off-Target Activity | Low affinity for D2, D3, α2A-adrenergic receptors | Potent Dopamine (B1211576) D4 Receptor Agonist |
| Primary Research Application | Studying biased agonism at 5-HT1A receptors, potential anxiolytic | 5-HT1A receptor antagonist, PET imaging ligand, but with D4 agonist effects to consider |
Quantitative Comparison of Binding Affinities and Functional Potencies
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and WAY-100635 at various receptors, as determined by in vitro experiments.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | 5-HT1A | Dopamine D2 | Dopamine D3 | Dopamine D4 | α2A-Adrenergic |
| This compound | 0.7 - 1.8[1][2] | 400[1] | 248[1] | - | 190[1] |
| WAY-100635 | 0.39[3] | 940[3][4] | 370[3][4] | 3.3 - 16[3][4] | - |
Table 2: Functional Activity and Potency
| Compound | Receptor | Assay | Activity | Potency (nM) |
| This compound | Human 5-HT1A | [35S]GTPγS Binding | Weak Partial Agonist | EC50 = 5.8[5] |
| WAY-100635 | Human 5-HT1A | [35S]GTPγS Binding | Antagonist | - |
| WAY-100635 | Human 5-HT1A | cAMP Accumulation | Antagonist | pA2 = 9.71[6] |
| WAY-100635 | Human Dopamine D4.4 | - | Full Agonist | EC50 = 9.7[4] |
In-Depth Look at Functional Pharmacology
This compound: A Tale of Two Synapses
This compound exhibits a unique "biased" or "functionally selective" profile at the 5-HT1A receptor. It acts as an agonist at presynaptic 5-HT1A autoreceptors, which are located on the soma and dendrites of serotonin (B10506) neurons in the raphe nuclei.[2][7] This agonist activity leads to a decrease in the firing rate of these neurons and a subsequent reduction in serotonin release in projection areas like the frontal cortex and hippocampus.[1]
Conversely, at postsynaptic 5-HT1A receptors, which are located on non-serotonergic neurons in regions such as the hippocampus and cortex, this compound behaves as an antagonist or a weak partial agonist.[1][7] This dual action makes this compound a valuable tool for dissecting the distinct roles of pre- and postsynaptic 5-HT1A receptor populations.
WAY-100635: The "Silent" Antagonist with a Dopaminergic Voice
WAY-100635 is widely recognized as a potent and selective "silent" antagonist of the 5-HT1A receptor, meaning it has high affinity for the receptor but lacks intrinsic efficacy.[6] It has been instrumental in characterizing 5-HT1A receptor function and is a standard tool for blocking 5-HT1A receptor-mediated effects in vitro and in vivo.[6][8] Furthermore, its favorable pharmacokinetic properties have led to its development as a widely used radioligand ([11C]WAY-100635) for positron emission tomography (PET) imaging of 5-HT1A receptors in the human brain.
However, a critical consideration for researchers using WAY-100635 is its significant agonist activity at the dopamine D4 receptor.[4] Studies have shown that WAY-100635 is a potent D4 receptor agonist, an activity that is not predicted by its structural similarity to other 5-HT1A ligands.[4] This off-target effect necessitates careful interpretation of in vivo data, as some of the observed behavioral or physiological effects of WAY-100635 could be mediated, at least in part, by its action on D4 receptors.
Experimental Methodologies
The data presented in this guide are derived from standard and well-validated experimental protocols in pharmacology.
Radioligand Binding Assays
These assays are employed to determine the affinity of a compound for a specific receptor.
-
Objective: To determine the dissociation constant (Ki) of this compound and WAY-100635 for target receptors.
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human receptor of interest (e.g., 5-HT1A, D2, D3, D4) or from specific brain regions (e.g., rat hippocampus).
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT or [3H]WAY-100635 for 5-HT1A receptors) at a fixed concentration and varying concentrations of the unlabeled competitor drug (this compound or WAY-100635).
-
Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assays
This is a functional assay that measures the activation of G-protein coupled receptors (GPCRs).
-
Objective: To determine the functional activity (agonist, antagonist, or partial agonist) and potency (EC50) of this compound and WAY-100635 at G-protein coupled receptors.
-
General Protocol:
-
Membrane Preparation: Similar to radioligand binding assays, membranes from cells expressing the receptor of interest are used.
-
Incubation: Membranes are incubated with GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of the test compound.
-
G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.
-
Separation and Quantification: The reaction is terminated, and the amount of [35S]GTPγS bound to the G-proteins is measured by scintillation counting after filtration.
-
Data Analysis: For agonists and partial agonists, the concentration that produces 50% of the maximal stimulation (EC50) is determined. For antagonists, the ability to inhibit the stimulation produced by a known agonist is measured.
-
cAMP Accumulation Assays
This is another functional assay to assess the activity of GPCRs that couple to adenylyl cyclase.
-
Objective: To measure the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP) via activation or inhibition of adenylyl cyclase.
-
General Protocol:
-
Cell Culture: Whole cells expressing the receptor of interest are used.
-
Stimulation: For Gi-coupled receptors like 5-HT1A, cells are typically stimulated with forskolin (B1673556) to increase basal cAMP levels. The test compound is then added to assess its ability to inhibit this forskolin-stimulated cAMP production.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using various methods, such as competitive enzyme immunoassays or fluorescence/luminescence-based reporter systems.
-
Data Analysis: The potency of an agonist is determined by its IC50 value for inhibiting forskolin-stimulated cAMP accumulation. The potency of an antagonist is determined by its ability to shift the concentration-response curve of a known agonist to the right, from which a pA2 value can be calculated.
-
Signaling Pathways and Experimental Workflows
5-HT1A Receptor Signaling
The 5-HT1A receptor primarily couples to the Gi/o family of G-proteins. Upon activation by an agonist, the G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate downstream effectors. The canonical pathway involves the inhibition of adenylyl cyclase by Gαi/o, leading to a decrease in intracellular cAMP levels.
Dopamine D4 Receptor Signaling
Similar to the 5-HT1A receptor, the dopamine D4 receptor is also coupled to Gi/o proteins. Its activation, for instance by WAY-100635, leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Additionally, D4 receptor activation can modulate ion channel activity, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.
General Experimental Workflow for Compound Characterization
The characterization of novel compounds like this compound and WAY-100635 typically follows a standardized workflow, from initial binding studies to functional and in vivo assessments.
Conclusions and Recommendations
Both this compound and WAY-100635 are indispensable tools for probing the complexities of the 5-HT1A receptor system.
-
This compound is the compound of choice for studies aiming to differentiate the roles of presynaptic versus postsynaptic 5-HT1A receptors. Its unique functional profile offers a nuanced approach to modulating serotonergic activity.
-
WAY-100635 remains a gold-standard silent antagonist for in vitro studies and as a PET radioligand. However, researchers conducting in vivo experiments must remain vigilant of its potent dopamine D4 receptor agonism and incorporate appropriate controls to account for this off-target effect.
Ultimately, the selection between this compound and WAY-100635 should be guided by the specific research question and a thorough understanding of their distinct pharmacological profiles.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 3. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of activation of the 5-HT1A receptor and adenylate cyclase in the antidepressant-like effect of YL-0919, a dual 5-HT1A agonist and selective serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Presynaptic Agonists: Profiling S-15535 and Other Key Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the presynaptic agonist S-15535 with other representative agonists targeting key neurotransmitter systems. The following sections detail their receptor binding affinities, functional activities, and the experimental methodologies used for their characterization, supported by quantitative data and visual representations of their mechanisms of action.
This compound is a potent and selective ligand for the serotonin (B10506) 5-HT1A receptor, where it exhibits a unique pharmacological profile, acting as an agonist at presynaptic autoreceptors and a weak partial agonist or antagonist at postsynaptic receptors.[1][2][3] This distinct mechanism of action has prompted interest in its potential as an anxiolytic and antidepressant agent.[3][4] To better understand its pharmacological standing, this guide compares this compound with other presynaptic agonists, including the 5-HT1A receptor partial agonist buspirone (B1668070), the alpha-2 adrenergic receptor agonist clonidine (B47849), and the dopamine (B1211576) D2/D3 receptor agonist pramipexole (B1678040).
Quantitative Comparison of Presynaptic Agonists
The following tables summarize the in vitro binding affinities and functional potencies of this compound and selected comparator agonists at their primary presynaptic receptor targets. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | Primary Target | 5-HT1A (human) | Dopamine D2 (human) | Dopamine D3 (human) | α2A-Adrenergic (human) | Reference(s) |
| This compound | 5-HT1A | 0.7 | 400 | 248 | 190 | [3] |
| Buspirone | 5-HT1A | 8.32 - 14 | 450 | - | 430 | [5][6] |
| Clonidine | α2-Adrenergic | - | - | - | - | |
| Pramipexole | Dopamine D2/D3 | - | 19 - 79,500 | 9 - 0.5 | - | [7][8][9] |
Note: A wide range of Ki values for Pramipexole at the D2 receptor has been reported, potentially reflecting different assay conditions and the use of different radioligands.
Table 2: Comparative Functional Activity (EC50, nM) from GTPγS Binding Assays
| Compound | Primary Target | EC50 (nM) | Emax (% of full agonist) | Reference(s) |
| This compound | 5-HT1A | ~1.0 (pEC50 ~9) | Partial Agonist | [10] |
| Buspirone | 5-HT1A | 72.44 - 80 | Partial Agonist | [6] |
| Clonidine | α2A-Adrenergic | 28 - 35.3 | Agonist (0.32 vs NE) | [11][12] |
| Pramipexole | Dopamine D2 | - | Full Agonist | [13] |
Note: Direct comparative Emax values in the same assay system are often not available in the public literature. The qualitative description of efficacy (e.g., "Partial Agonist") is provided where specific percentage values are not available.
Signaling Pathways and Mechanisms of Action
Presynaptic autoreceptors for serotonin, dopamine, and norepinephrine (B1679862) are predominantly G-protein coupled receptors (GPCRs) that couple to the Gi/o signaling pathway. Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects that ultimately reduce neurotransmitter release.
Caption: Generalized signaling pathway for Gi/o-coupled presynaptic autoreceptors.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a suitable buffer and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in assay buffer.
-
Assay Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-spiperone for D2, [3H]-clonidine for α2-adrenergic receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.[5][14][15]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Caption: Workflow for a competitive radioligand binding assay.
[35S]GTPγS Binding Assay
Objective: To determine the functional activity (potency, EC50, and efficacy, Emax) of a test compound at a G-protein coupled receptor.
General Protocol:
-
Membrane Preparation: Similar to radioligand binding assays, membranes expressing the receptor of interest are prepared.
-
Assay Incubation: Membranes are incubated with varying concentrations of the test agonist in the presence of GDP and [35S]GTPγS (a non-hydrolyzable GTP analog).
-
Reaction Termination: The binding reaction is stopped by rapid filtration, and unbound [35S]GTPγS is washed away.
-
Quantification: The amount of [35S]GTPγS bound to the G-proteins on the membranes is measured by scintillation counting.
-
Data Analysis: The amount of [35S]GTPγS binding is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) are determined.
Caption: Workflow for a [35S]GTPγS functional binding assay.
Supporting In Vivo Experimental Data
In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals. This method provides crucial information about the functional consequences of presynaptic agonist administration.
-
This compound: Administration of this compound has been shown to decrease extracellular levels of serotonin in brain regions such as the hippocampus, consistent with its agonist activity at presynaptic 5-HT1A autoreceptors.[4]
-
Clonidine: As an alpha-2 adrenergic agonist, clonidine has been demonstrated to reduce the release of norepinephrine in the central nervous system.[16]
-
Pramipexole: This dopamine D2/D3 agonist has been shown to decrease the extracellular concentration of dopamine in vivo, indicative of its action on presynaptic dopamine autoreceptors.[17][18]
Conclusion
This compound demonstrates high affinity and selectivity for the 5-HT1A receptor, where it acts as a presynaptic agonist. When compared to other presynaptic agonists like buspirone, clonidine, and pramipexole, this compound exhibits a distinct pharmacological profile primarily targeting the serotonergic system. The choice of a specific presynaptic agonist for research or therapeutic development will depend on the desired target neurotransmitter system and the specific pharmacological effects required. The data and protocols presented in this guide offer a foundational resource for making informed decisions in the study of presynaptic modulation.
References
- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dopamine agonist pramipexole scavenges hydroxyl free radicals induced by striatal application of 6-hydroxydopamine in rats: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. buspirone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiparkinson concentrations of pramipexole and PHNO occupy dopamine D2(high) and D3(high) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential modulation by GTPgammaS of agonist and inverse agonist binding to h5-HT(1A) receptors revealed by [3H]-WAY100,635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Pramipexole--a new dopamine agonist for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 15. Identification of alpha 2-adrenergic receptors in human fat cell membranes by [3H]chlonidine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clonidine but not nifedipine prevents the release of noradrenaline during naloxone-precipitated opiate withdrawal: an in vivo microdialysis study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pramipexole, a dopamine D2 autoreceptor agonist, decreases the extracellular concentration of dopamine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Handling Protocols for S-15535
Immediate Action Required: Due to the currently unidentified nature of the compound designated "S-15535," standard precautionary measures for handling unknown chemical substances must be strictly followed. The following guidance is based on general laboratory safety principles and will be updated as more specific information becomes available.
Researchers, scientists, and drug development professionals must prioritize safety when handling any new or uncharacterized compound. The lack of specific data for "this compound" necessitates a conservative approach, treating it as a potentially hazardous substance. All personnel must be trained on these procedures before commencing any work.
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is the first line of defense against potential exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles & Face Shield | ANSI Z87.1 certified, providing full splash and impact protection. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene, double-gloving is recommended. Check for tears and degradation before and during use. |
| Body | Laboratory Coat | Fully buttoned, long-sleeved, and made of a chemical-resistant material. |
| Respiratory | Fume Hood | All handling of this compound must be conducted within a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial to minimize risk during the handling of this compound. The following workflow must be adhered to at all times.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Container | Labeling | Disposal Route |
| Solid Waste | Lined, sealed hazardous waste container | "Hazardous Waste - this compound (Solid)" | Via certified hazardous waste disposal service. |
| Liquid Waste | Sealed, chemical-resistant container | "Hazardous Waste - this compound (Liquid)" | Via certified hazardous waste disposal service. |
| Contaminated PPE | Lined, sealed hazardous waste container | "Hazardous Waste - Contaminated PPE" | Via certified hazardous waste disposal service. |
Important Note: As no specific toxicological or reactivity data for this compound could be located in publicly available databases, these guidelines are based on a general risk assessment for an unknown chemical compound. It is imperative that the institutional chemical safety officer is consulted to review and approve all experimental protocols involving this compound. Should a Material Safety Data Sheet (MSDS) or other reliable safety information for this compound become available, these procedures must be updated accordingly.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
